molecular formula C17H16O5 B8034756 Farrerol

Farrerol

Cat. No.: B8034756
M. Wt: 300.30 g/mol
InChI Key: DYHOLQACRGJEHX-ZDUSSCGKSA-N
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Description

Farrerol is an organic molecular entity. It has a role as a metabolite.
(S)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone is a natural product found in Rhododendron spinuliferum, Wikstroemia canescens, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHOLQACRGJEHX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947026
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24211-30-1
Record name (-)-Farrerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24211-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.877
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Farrerol: A Comprehensive Technical Guide on its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol is a natural flavanone predominantly isolated from the leaves of Rhododendron dauricum L., a plant with a long history in traditional medicine for treating respiratory ailments.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its interactions with critical cellular signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one, is a flavonoid characterized by a C6-C3-C6 backbone.[2] Its structure features a chromanone ring system with two hydroxyl groups and two methyl groups on the A-ring, and a p-hydroxyphenyl group attached to the C2 position of the C-ring.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₇H₁₆O₅[2]
Molecular Weight 300.31 g/mol [1]
CAS Number 24211-30-1[2]
Appearance White to light yellow solid[3]
Melting Point Not explicitly stated, vendor information suggests a range.[4]
Solubility Soluble in DMSO[1]
Table 2: Spectroscopic Data of this compound

While a complete, unified dataset is not available in a single public source, the following represents a compilation of expected spectroscopic characteristics based on its structure and related flavonoid data.

Spectroscopic Technique Observed Features
¹H NMR Signals corresponding to aromatic protons on the A and B rings, a chiral proton at C2, methylene protons at C3, and methyl group protons.
¹³C NMR Resonances for 17 carbon atoms, including carbonyl, aromatic, aliphatic, and methyl carbons.
Mass Spectrometry (ESI-MS/MS) A parent ion peak [M-H]⁻ at m/z 299. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, characteristic of flavonoids, leading to fragments representing the A and B rings. Common losses of small molecules like H₂O and CO would also be expected.[5]

Experimental Protocols

Isolation and Purification of this compound from Rhododendron Species

This protocol is adapted from established methods for the hydrodistillation of essential oils and phytochemicals from Rhododendron species.[6][7]

Objective: To isolate and purify this compound from the dried leaves of Rhododendron dauricum.

Materials:

  • Dried leaves of Rhododendron dauricum

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

  • Clevenger-type hydrodistillation apparatus

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard analytical equipment

Procedure:

  • Extraction:

    • Grind the dried leaves of Rhododendron dauricum into a fine powder.

    • Extract the plant material with hot methanol.[7]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Partitioning:

    • Suspend the crude extract in water and partition it with dichloromethane.[7]

    • Separate the dichloromethane layer, which will contain this compound and other less polar compounds.

    • Dry the dichloromethane extract over anhydrous sodium sulfate and evaporate the solvent.

  • Chromatographic Purification:

    • Subject the dried dichloromethane extract to silica gel column chromatography.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Pool the this compound-containing fractions and concentrate them.

    • Recrystallize the concentrated product from a suitable solvent system to obtain pure this compound.

Cell Culture and Treatment with this compound

Objective: To treat cultured cells with this compound to investigate its biological effects.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, SKOV3)[1][8]

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Cell culture flasks or plates

Procedure:

  • Cell Seeding:

    • Culture the cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 6-well, 96-well) at the desired density.

    • Allow the cells to adhere and grow overnight in the incubator.

  • This compound Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

    • Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

Western Blot Analysis of this compound-Treated Cells

Objective: To analyze the effect of this compound on the expression and phosphorylation of target proteins in signaling pathways.

Materials:

  • This compound-treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

Nrf2 Activation Luciferase Reporter Assay

Objective: To determine if this compound activates the Nrf2 antioxidant response element (ARE) signaling pathway.

Materials:

  • HepG2 cells stably transfected with an ARE-luciferase reporter construct[9]

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the ARE-luciferase HepG2 cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control (e.g., sulforaphane) and a vehicle control (DMSO).

  • Luciferase Assay:

    • After treatment, lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to cell viability (if necessary, determined by a parallel MTT assay).

    • Express the results as fold induction over the vehicle control.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways.

Akt/mTOR Signaling Pathway

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.[10][11] this compound reduces the phosphorylation levels of Akt and mTOR, thereby inhibiting downstream signaling.[10]

Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and differentiation that is modulated by this compound. Studies have shown that this compound can reduce the phosphorylation of ERK, leading to the inhibition of angiogenesis.[10] In some cancer cell lines, however, this compound has been shown to induce apoptosis through the activation of the ERK pathway.[12] This suggests a context-dependent role of this compound in modulating ERK signaling.

ERK_Pathway This compound This compound ERK ERK This compound->ERK Modulates GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

Caption: this compound's context-dependent modulation of the ERK signaling pathway.

Jak2/Stat3 Signaling Pathway

The Janus kinase 2 (Jak2)/signal transducer and activator of transcription 3 (Stat3) pathway is involved in inflammation, cell survival, and proliferation. This compound has been found to inhibit this pathway by reducing the phosphorylation of both Jak2 and Stat3, contributing to its anti-angiogenic effects.[10]

Jak_Stat_Pathway This compound This compound Jak2 Jak2 This compound->Jak2 Cytokines Cytokines Receptor Receptor Cytokines->Receptor Receptor->Jak2 Stat3 Stat3 Jak2->Stat3 P Nucleus Nucleus Stat3->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

Caption: this compound's inhibitory effect on the Jak2/Stat3 signaling pathway.

Nrf2/Keap1 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[8] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. This compound can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasomal Degradation Keap1->Proteasome Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes

Caption: this compound's activation of the Nrf2/Keap1 antioxidant pathway.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and diverse biological activities. Its ability to modulate multiple critical signaling pathways, including those involved in cell proliferation, angiogenesis, and oxidative stress, underscores its potential for therapeutic applications. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the pharmacological properties and mechanisms of action of this compound. The provided experimental protocols and data summaries are intended to streamline future research endeavors in this exciting field.

References

Farrerol: A Technical Guide to its Natural Occurrence, Extraction, and Analysis in Rhododendron Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol is a bioactive flavanone predominantly found in various species of the Rhododendron genus, a plant with a long history in traditional medicine.[1][2] Renowned for its wide range of pharmacological effects—including anti-inflammatory, antioxidant, antitumor, and neuroprotective properties—this compound is a compound of significant interest for therapeutic development.[3] This technical guide provides an in-depth overview of the natural sources of this compound within the Rhododendron genus, detailed methodologies for its extraction and quantification, and a summary of its known molecular interactions. Quantitative data are presented in structured tables, and key experimental and biological pathways are visualized to facilitate a deeper understanding for research and development applications.

Natural Occurrence and Distribution in Rhododendron

This compound has been isolated from several Rhododendron species, with its primary and most well-documented source being Rhododendron dauricum L., a traditional Chinese herb often referred to as 'Man-shan-hong'.[1][4] The leaves of this plant are particularly rich in this compound and are traditionally used for treating bronchitis and asthma.[2][4] While R. dauricum is the most cited source, this compound has also been identified in other species within the genus, highlighting the potential for broader exploration.

The concentration of this compound can vary depending on the species, the specific part of the plant, geographical location, and harvesting time. The leaves and flowers are generally considered the primary repositories of this compound.

Table 1: Documented Occurrence of this compound in Rhododendron Species
SpeciesPlant Part(s)Key Findings & Reference
Rhododendron dauricum L.Leaves, TwigsPrimary source for this compound isolation; used in traditional medicine.[1][2][5]
Rhododendron hainanenseAerial PartsSeven flavanones, including this compound, were isolated and tested for antimicrobial activities.[6]
Rhododendron ungerniiFlowersThis compound was isolated along with five other phenolic compounds.[7]
Rhododendron genus (general)Leaves, FlowersThe genus is a rich source of flavonoids and other phenolic compounds. This compound is a key bioactive constituent.[3][5][8]

Experimental Protocols: From Plant to Pure Compound

The successful isolation and quantification of this compound are critical for research and drug development. The following sections detail the common methodologies employed.

Extraction of this compound from Plant Material

The initial step involves extracting the compound from dried and powdered plant material. The choice of solvent and method is crucial for maximizing yield and purity.

a) Sample Preparation:

  • Plant material (typically leaves or flowers) is collected, dried in the shade or a ventilated oven at a low temperature (40-60°C) to prevent degradation of thermolabile compounds.

  • The dried material is ground into a coarse powder to increase the surface area for solvent extraction.

b) Extraction Solvents:

  • Methanol/Ethanol: Alcohols are highly effective for extracting polar and moderately polar compounds like flavonoids. An 80% methanol solution is commonly used.[9]

  • Acetone: A 75% acetone/water solution has also been reported for effective extraction from Rhododendron leaves.[5]

  • Ethyl Acetate: Often used in subsequent liquid-liquid fractionation steps to separate compounds based on polarity.

c) Extraction Methods:

  • Maceration: This simple and common method involves soaking the powdered plant material in a selected solvent for an extended period (typically 3 or more days) with periodic agitation. The mixture is then filtered to separate the extract from the solid plant residue (marc).[10]

  • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration but uses heat, which may degrade some compounds.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and significantly reducing extraction time and solvent consumption.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

Isolation and Purification

Crude extracts contain a complex mixture of phytochemicals. Chromatographic techniques are essential for isolating this compound.

a) Fractionation of Crude Extract:

  • The crude extract is often concentrated under reduced pressure using a rotary evaporator.

  • The concentrated extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds into different fractions. This compound, being a flavonoid, typically concentrates in the ethyl acetate fraction.

b) Column Chromatography:

  • The this compound-rich fraction is subjected to column chromatography for further purification.

  • Stationary Phases: Silica gel is commonly used for normal-phase chromatography. For reversed-phase chromatography, C18-bonded silica is employed.[7] Sephadex LH-20 is also frequently used for size-exclusion chromatography to separate flavonoids.[7]

  • Mobile Phases: A gradient elution system is typically used, starting with a non-polar solvent (like n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for the identification and quantification of this compound.

a) High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.8 µm) is standard.[11]

  • Mobile Phase: A mixture of an aqueous solvent (often with an acid like formic acid to improve peak shape) and an organic solvent (typically methanol or acetonitrile) is used.[11][12] A common mobile phase is a 30:70 (v/v) mixture of water and methanol.[11]

  • Detection: A Diode Array Detector (DAD) or UV detector is used, with detection typically set at the maximum absorbance wavelength for this compound.

b) Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):

  • This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices like plasma.[11][12]

  • Ionization: An electrospray ionization (ESI) source, typically operated in negative ion mode, is used.[2][11]

  • Quantification: Selected Reaction Monitoring (SRM) is employed for precise quantification. For this compound, the transition of the precursor ion m/z 299 to a specific product ion (e.g., m/z 179) is monitored.[11][12]

Table 2: Summary of Analytical Parameters for this compound Quantification
ParameterMethodDetails
Instrumentation UHPLC-MS/MSAgilent UHPLC with tandem mass spectrometer.[11]
Column Agilent XDB-C182.1 × 100 mm, 1.8 µm particle size.[11]
Mobile Phase IsocraticWater and Methanol (30:70, v/v).[11]
Ionization Mode ESI NegativeElectrospray Ionization.[2][11]
SRM Transition This compoundm/z 299 → 179.[11][12]
Linear Range In Rat Plasma2.88–1440 ng/mL.[11]

Visualizing Key Pathways

To better understand the context of this compound in both its natural synthesis and its biological activity, the following diagrams illustrate key processes.

General Experimental Workflow for this compound Isolation

The following diagram outlines the logical steps from the collection of plant material to the analysis of the purified compound.

G Figure 1: General Experimental Workflow for this compound Isolation A Rhododendron Plant (Leaves/Flowers) B Drying & Pulverizing A->B C Solvent Extraction (e.g., Maceration with 80% MeOH) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Solvent Partitioning (Fractionation) E->F G This compound-Rich Fraction (e.g., Ethyl Acetate) F->G H Column Chromatography (Silica, C18, Sephadex) G->H I Purified this compound H->I J Structural Elucidation & Quantification (HPLC, UHPLC-MS/MS) I->J

Caption: General Experimental Workflow for this compound Isolation.

Proposed General Biosynthetic Pathway of Flavanones

This compound is a flavanone. While its specific terminal biosynthetic steps in Rhododendron are not fully elucidated, it follows the general phenylpropanoid pathway that produces the core flavanone structure, naringenin, from which other flavanones are derived. Terpenoid biosynthesis pathways (MVA and MEP) produce precursors for some flavonoid modifications.[13][14]

G Figure 2: Proposed General Biosynthetic Pathway of Flavanones cluster_0 Phenylpropanoid Pathway cluster_1 Flavonoid Pathway A L-Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaroyl-CoA B->C C4H, 4CL D Chalcone C->D CHS E Naringenin (Flavanone Precursor) D->E CHI F This compound E->F Hydroxylation, Methylation etc.

Caption: Proposed General Biosynthetic Pathway of Flavanones.

This compound's Anti-Inflammatory Signaling Pathway

This compound exerts potent anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, which is activated by stimuli like lipopolysaccharide (LPS).

G Figure 3: this compound's Anti-Inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Cell Receptor (e.g., TLR4) LPS->Receptor Pathway Signaling Cascade (PI3K/AKT, MAPK) Receptor->Pathway NFkB NF-κB Activation Pathway->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Genes->Mediators This compound This compound This compound->Pathway inhibits This compound->NFkB inhibits This compound->Mediators reduces production

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Conclusion

This compound stands out as a promising natural compound from the Rhododendron genus, with significant therapeutic potential. This guide provides a foundational framework for researchers by consolidating information on its primary natural sources and detailing robust protocols for its extraction, isolation, and quantification. The visualized workflows and pathways offer a clear perspective on both the practical laboratory processes and the compound's mechanism of action. Further research into other Rhododendron species may uncover new, abundant sources of this compound, while continued investigation into its pharmacological properties will be crucial for its development into a clinically relevant therapeutic agent.

References

Farrerol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Farrerol , a flavanone predominantly isolated from Rhododendron dauricum L., has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1][2] Its multifaceted biological activities, including potent anti-inflammatory, antioxidant, and antitumor effects, position it as a promising candidate for therapeutic applications. This technical guide provides an in-depth analysis of this compound, comparing its properties with other well-known flavonoids, detailing the experimental protocols used in its study, and visualizing its mechanisms of action through signaling pathway diagrams.

Chemical and Physical Properties

This compound, with the chemical formula C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol , belongs to the flavanone subclass of flavonoids.[1] Its structure is characterized by a C6-C3-C6 backbone, typical of flavonoids, with a saturated C-ring. The IUPAC name for this compound is (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

PropertyValueReference
Molecular FormulaC₁₇H₁₆O₅[1]
Molecular Weight300.31 g/mol [1]
CAS Number24211-30-1[1]
AppearanceWhite to off-white powder-
SolubilitySoluble in DMSO, methanol, ethanol[1]

Comparative Analysis of Biological Activities

This compound exhibits a range of biological activities that are comparable to, and in some cases potentially superior to, other well-characterized flavonoids such as quercetin, kaempferol, and hesperetin.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their protective effects against cellular damage. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While direct comparative studies including this compound are limited, the available data for individual compounds provide a basis for comparison.

FlavonoidDPPH Radical Scavenging IC₅₀ (µM)ABTS Radical Scavenging IC₅₀ (µM)Reference
This compound Data not availableData not available-
Quercetin 4.60 ± 0.348.0 ± 4.4[2]
19.17 µg/mL (~63.4 µM)-[1]
Kaempferol 4.35 µg/mL (~15.2 µM)3.70 ± 0.15 µg/mL (~12.9 µM)[3][4]
Hesperetin 525.18 ± 1.02489 µM[5]

Note: IC₅₀ values can vary between studies due to different experimental conditions. Conversion from µg/mL to µM is based on the respective molecular weights.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways and enzymes. A common in vitro model for assessing anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Additionally, the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory cascade, is another important measure.

FlavonoidNO Inhibition IC₅₀ in RAW 264.7 (µM)COX-1 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)5-LOX Inhibition IC₅₀ (µM)Reference
This compound ~25-100 (qualitative)Data not availableData not availableData not available[2]
Quercetin ~27Data not availableData not available~7.9 ng/mL (~0.026 µM)[6][7]
Kaempferol Data not availableData not availableData not availableData not available-
Hesperetin Data not availableData not availableData not availableData not available-

Note: The IC₅₀ for this compound is an estimation based on qualitative data from a study showing significant inhibition at these concentrations.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The two most prominent pathways are the Nrf2/Keap1 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2/Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound has been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes.

Nrf2_Pathway This compound-mediated Activation of the Nrf2/Keap1 Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Sequesters and promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription

Caption: this compound activates the Nrf2/Keap1 antioxidant pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. This compound has been demonstrated to inhibit this pathway, thereby reducing inflammation.

NFkB_Pathway This compound-mediated Inhibition of the NF-κB Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB_cyto NF-κB (cytoplasm) IkB->NFkB_cyto Inhibits NFkB_nucleus NF-κB (nucleus) NFkB_cyto->NFkB_nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes Induces transcription

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other flavonoids.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant activity of the compound.[8][9][10]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of the test compound (e.g., this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow DPPH Radical Scavenging Assay Workflow Prep_Reagents Prepare DPPH Solution and Sample Dilutions Mix Mix Sample/Standard with DPPH Solution Prep_Reagents->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.[11][12][13][14]

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of large amounts of NO. NO is a key inflammatory mediator. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + vehicle + LPS).

  • Measurement of Nitrite:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC₅₀ value.

NO_Inhibition_Workflow Nitric Oxide Inhibition Assay Workflow Seed_Cells Seed RAW 264.7 Cells in 96-well Plate Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % NO Inhibition and IC50 Value Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the nitric oxide inhibition assay.

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the expression of specific proteins, such as Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), in cell lysates.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time and concentration.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This imaging technique is used to visualize the subcellular localization of the NF-κB p65 subunit, providing a qualitative and semi-quantitative measure of NF-κB activation.[15][16][17][18]

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular proteins.

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with a DNA-binding dye such as DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images of the p65 (green) and nuclear (blue) staining.

    • Analyze the images to determine the extent of p65 translocation into the nucleus. This can be done qualitatively by observing the co-localization of the green and blue signals or quantitatively by measuring the fluorescence intensity in the nuclear and cytoplasmic compartments.

Conclusion

This compound stands out as a flavanone with significant therapeutic potential, largely attributed to its potent antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways, such as Nrf2/Keap1 and NF-κB, underscores its promise in the development of novel treatments for a variety of diseases characterized by oxidative stress and inflammation. While further research, particularly direct comparative studies with other flavonoids, is needed to fully elucidate its relative efficacy, the existing data strongly support its continued investigation as a valuable lead compound in drug discovery and development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms and applications of this intriguing natural product.

References

Farrerol: A Comprehensive Technical Review of its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol is a flavanone, a type of flavonoid, predominantly isolated from the leaves of Rhododendron dauricum L., a traditional Chinese herb.[1][2] Emerging scientific evidence has highlighted its diverse pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth review of the core pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects across various in vitro and in vivo models.[2][3] Its mechanism of action primarily involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.[3][4]

Quantitative Data: Anti-inflammatory Effects
Model SystemTreatment/StimulusThis compound Concentration/DoseMeasured ParameterResultReference
LPS-stimulated RAW264.7 cellsLipopolysaccharide (LPS)10, 20, 40 µMIL-1β, IL-6, TNF-α productionDose-dependent reduction[5]
LPS-stimulated RAW264.7 cellsLipopolysaccharide (LPS)10, 20, 40 µMCOX-2, iNOS mRNA expressionSignificant decrease[5]
TNBS-induced colitis in mice2,4,6-trinitrobenzene sulfonic acid (TNBS)20, 40 mg/kg/day (oral)Clinical scores, colon lengthSignificant improvement[3]
IL-1β-stimulated human osteoarthritis chondrocytesInterleukin-1β (IL-1β)Not specifiedNO and PGE2 productionSignificant inhibition[2]
LPS-induced mastitis in miceLipopolysaccharide (LPS)Not specifiedMPO activity, pro-inflammatory mediatorsAttenuation[2]
Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages [5]

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the cell culture medium to induce an inflammatory response.

  • Cytokine Measurement (ELISA): After 24 hours of incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Gene Expression Analysis (qRT-PCR): After 6 hours of LPS stimulation, total RNA is extracted from the cells using TRIzol reagent. cDNA is synthesized, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory genes like COX-2 and iNOS. Gene expression is normalized to a housekeeping gene such as β-actin.

  • Western Blot Analysis: After 12 hours of LPS stimulation, total protein is extracted. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against COX-2, iNOS, phosphorylated and total forms of AKT, ERK1/2, JNK1/2, and NF-κB p65. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay using TNBS-Induced Colitis Model in Mice [3]

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used. Colitis is induced by intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in 50% ethanol.

  • Drug Administration: this compound (e.g., 20 and 40 mg/kg) is administered orally once daily for a specified period (e.g., 7 days) starting from the day of TNBS instillation.

  • Assessment of Colitis Severity:

    • Body Weight and Clinical Score: Body weight, stool consistency, and presence of blood in the feces are monitored daily to calculate a clinical disease activity score.

    • Colon Length: At the end of the experiment, mice are euthanized, and the entire colon is excised and its length is measured.

  • Histological Analysis: A segment of the distal colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

  • Cytokine Analysis: Colon tissue homogenates are prepared to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.

Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB and MAPK pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKKs (MEK1/2, MKK3/6, MKK4/7) TLR4->MAPKK This compound This compound This compound->IKK Inhibits This compound->MAPKK Inhibits IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB | NFκB_nucleus NF-κB (p65/p50) (nucleus) NFκB->NFκB_nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFκB_nucleus->Pro_inflammatory_genes Transcription MAPK MAPKs (ERK1/2, p38, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 P AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus AP1_nucleus->Pro_inflammatory_genes Transcription

This compound's inhibition of NF-κB and MAPK signaling pathways.

Antioxidant Properties

This compound demonstrates potent antioxidant activity by scavenging free radicals and enhancing the endogenous antioxidant defense system, primarily through the activation of the Nrf2 signaling pathway.[6][7][8]

Quantitative Data: Antioxidant Effects
Model SystemTreatment/StimulusThis compound Concentration/DoseMeasured ParameterResultReference
H₂O₂-induced ARPE-19 cellsHydrogen Peroxide (H₂O₂)5, 10, 20 mg/LIntracellular ROS, MDASignificant decrease[7]
H₂O₂-induced ARPE-19 cellsHydrogen Peroxide (H₂O₂)5, 10, 20 mg/LGSH, SOD levelsSignificant increase[7]
HIE model in neonatal ratsHypoxic-Ischemic Encephalopathy40 mg/kgGSH-Px, SOD levels in brain tissueSignificant increase[6]
HIE model in neonatal ratsHypoxic-Ischemic Encephalopathy40 mg/kgMDA, ROS levels in brain tissueSignificant decrease[6]
UUO model in miceUnilateral Ureteral Obstruction20 mg/kg/day (i.p.)4-hydroxynonenal, MDA levels in kidneyAlleviated[9]
Experimental Protocols

In Vitro Antioxidant Assay in ARPE-19 Cells [7][8]

  • Cell Culture: Human retinal pigment epithelial (ARPE-19) cells are maintained in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with this compound (e.g., 5, 10, 20 mg/L) for 24 hours.

  • Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) at a suitable concentration (e.g., 200 µM) is added to the cells for a specific duration to induce oxidative damage.

  • Measurement of Intracellular ROS: Intracellular reactive oxygen species (ROS) levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Lipid Peroxidation Assay (MDA): The level of malondialdehyde (MDA), a marker of lipid peroxidation, is determined using a thiobarbituric acid reactive substances (TBARS) assay kit.

  • Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD) and the levels of glutathione (GSH) are measured using commercially available assay kits.

  • Western Blot Analysis: Protein levels of Nrf2 in nuclear and cytoplasmic fractions, as well as total protein levels of HO-1, NQO1, and GCLM are determined by Western blotting.

In Vivo Antioxidant Assay in a Hypoxic-Ischemic Encephalopathy (HIE) Rat Model [6]

  • Animal Model: Neonatal Sprague-Dawley rats (7 days old) are subjected to unilateral common carotid artery ligation followed by exposure to a hypoxic environment (8% oxygen) to induce HIE.

  • Drug Administration: this compound (e.g., 40 mg/kg) is administered intraperitoneally.

  • Tissue Preparation: After a specific time, the brain tissues are collected.

  • Biochemical Analysis: The brain tissues are homogenized, and the supernatant is used to measure the activities of glutathione peroxidase (GSH-Px) and SOD, and the levels of MDA and ROS using respective assay kits.

  • Western Blot Analysis: Protein expression of Nrf2, HO-1, SLC7A11, and GPX4 in the brain tissue is analyzed by Western blotting.

Signaling Pathways

The antioxidant effects of this compound are largely mediated by the activation of the Nrf2-ARE signaling pathway.

antioxidant_pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 (Cytosol) Oxidative_Stress->Keap1_Nrf2 Induces Nrf2 dissociation This compound This compound This compound->Keap1_Nrf2 Promotes Nrf2 dissociation Nrf2_nucleus Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCLM) ARE->Antioxidant_Enzymes Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

This compound's activation of the Nrf2-ARE antioxidant pathway.

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from various insults, including oxidative stress and inflammation-induced damage.[6][10]

Quantitative Data: Neuroprotective Effects
Model SystemTreatment/StimulusThis compound DoseMeasured ParameterResultReference
HIE model in neonatal ratsHypoxic-Ischemic Encephalopathy40 mg/kgInfarct volume, brain water contentSignificantly reduced[6]
LPS-induced Parkinson's disease model in ratsLipopolysaccharide (LPS)Not specifiedMotor deficits, microglial activationMarkedly improved[10]
Glutamate-induced HT22 cellsGlutamateNot specifiedROS expression, apoptosisInhibited[11]
Experimental Protocols

In Vivo Neuroprotection Assay in a Rat Model of Parkinson's Disease [10]

  • Animal Model: Parkinson's disease (PD) is induced in rats by stereotaxic injection of lipopolysaccharide (LPS) into the substantia nigra.

  • Drug Administration: this compound is administered to the rats, typically via intraperitoneal injection, prior to or after the LPS injection.

  • Behavioral Testing: Motor function is assessed using tests such as the rotarod test and the apomorphine-induced rotation test.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and for Iba-1 to assess microglial activation.

  • Neurochemical Analysis: Levels of dopamine and its metabolites in the striatum are measured by high-performance liquid chromatography (HPLC).

Signaling Pathways

The neuroprotective effects of this compound involve the modulation of multiple signaling pathways, including the PI3K/Akt and NF-κB pathways.

neuroprotective_pathway Neurotoxic_Insult Neurotoxic Insult (e.g., LPS, Glutamate) Inflammation Neuroinflammation Neurotoxic_Insult->Inflammation Apoptosis Neuronal Apoptosis Neurotoxic_Insult->Apoptosis This compound This compound PI3K PI3K This compound->PI3K Activates NFκB_activation NF-κB Activation This compound->NFκB_activation Inhibits Akt Akt PI3K->Akt Activates Akt->NFκB_activation Inhibits Neuronal_Survival_Growth Neuronal Survival and Growth Akt->Neuronal_Survival_Growth Promotes NFκB_activation->Inflammation Induces Inflammation->Apoptosis Contributes to

Neuroprotective mechanisms of this compound via PI3K/Akt and NF-κB pathways.

Cardiovascular Protective Effects

This compound exhibits protective effects on the cardiovascular system, including inhibiting cardiac remodeling and protecting against myocardial ischemia/reperfusion injury.[1][12]

Quantitative Data: Cardiovascular Effects
Model SystemTreatment/StimulusThis compound DoseMeasured ParameterResultReference
Ang II-induced cardiac remodeling in miceAngiotensin II (Ang II)Not specifiedHeart weight to tibia length ratioDecreased[1]
Myocardial I/R in miceIschemia/ReperfusionNot specifiedCK-MB, LDH, Troponin-1 levelsDecreased[12]
Diabetic cardiomyopathy in miceHigh-fat diet + STZ10, 40 mg/kg/day (oral)Cardiac function, myocardial fibrosisImproved[13]
Experimental Protocols

In Vivo Cardiac Remodeling Model in Mice [1]

  • Animal Model: Cardiac remodeling is induced in mice by continuous infusion of Angiotensin II (Ang II) via osmotic mini-pumps.

  • Drug Administration: this compound is administered concurrently, for example, through intraperitoneal injections.

  • Echocardiography: Cardiac function is assessed by echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Histological Analysis: Heart tissues are stained with Masson's trichrome or Picrosirius red to evaluate cardiac fibrosis and with Wheat Germ Agglutinin (WGA) to measure cardiomyocyte cross-sectional area.

  • Molecular Analysis: Western blotting and qPCR are used to analyze the expression of markers for hypertrophy (e.g., ANP, BNP), fibrosis (e.g., collagen I, fibronectin), and inflammation in heart tissue.

Signaling Pathways

This compound's cardiovascular protective effects are associated with the modulation of pathways like PI3K/Akt/mTOR and MAPK.

cardiovascular_pathway Cardiac_Stress Cardiac Stress (e.g., Ang II, I/R) PI3K_Akt_mTOR PI3K/Akt/mTOR Cardiac_Stress->PI3K_Akt_mTOR Activates MAPK_signaling MAPK Signaling (ERK, p38) Cardiac_Stress->MAPK_signaling Activates This compound This compound This compound->PI3K_Akt_mTOR Inhibits This compound->MAPK_signaling Inhibits Cardiac_Hypertrophy Cardiac Hypertrophy PI3K_Akt_mTOR->Cardiac_Hypertrophy Promotes MAPK_signaling->Cardiac_Hypertrophy Promotes Fibrosis Fibrosis MAPK_signaling->Fibrosis Promotes Inflammation_cardiac Inflammation MAPK_signaling->Inflammation_cardiac Promotes Apoptosis_cardiac Apoptosis MAPK_signaling->Apoptosis_cardiac Promotes

This compound's modulation of signaling pathways in cardiovascular protection.

Anti-cancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[14][15][16]

Quantitative Data: Anti-cancer Effects
Cell LineThis compound ConcentrationEffectIC50 ValueReference
SKOV3 (Ovarian cancer)40, 80, 160 µMDecreased cell viability, G2/M arrest, apoptosisNot specified[14][16]
Lung adenocarcinoma cellsNot specifiedReduced cell viability, apoptosis, G0/G1 arrestNot specified[15]
HT-29 (Colon cancer)Not specifiedAntiproliferativeNot specified[17]
CYP1A2 (inhibition)Not specifiedPotent inhibition0.588 µmol/L for (+)-farrerol[17]
Experimental Protocols

In Vitro Anti-cancer Assay in SKOV3 Cells [14][18]

  • Cell Culture: SKOV3 human ovarian cancer cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

  • Cell Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 40, 80, 160 µM) for 24 and 48 hours. Cell viability is assessed using the MTT assay.

  • Cell Cycle Analysis: Cells are treated with this compound, harvested, fixed in ethanol, and stained with propidium iodide (PI). The cell cycle distribution is analyzed by flow cytometry.

  • Apoptosis Assay (Annexin V/PI): Apoptosis is quantified by staining the cells with Annexin V-FITC and PI, followed by flow cytometry analysis.

  • Western Blot Analysis: The expression levels of proteins involved in the cell cycle (e.g., CDKs, cyclins) and apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins) are determined by Western blotting.

In Vivo Xenograft Mouse Model [15]

  • Animal Model: Nude mice are subcutaneously injected with human lung adenocarcinoma cells to establish a xenograft tumor model.

  • Drug Administration: Once the tumors reach a certain volume, mice are treated with this compound (e.g., via intraperitoneal injection).

  • Tumor Growth Measurement: Tumor volume is measured regularly with calipers.

  • Immunohistochemistry: At the end of the study, tumors are excised, and the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) is analyzed by immunohistochemistry.

Signaling Pathways

The anti-cancer effects of this compound are mediated through the activation of apoptotic pathways, often involving the MAPK signaling cascade.

anticancer_pathway Farrerol_cancer This compound MAPK_ERK MAPK (ERK) Farrerol_cancer->MAPK_ERK Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or G0/G1) Farrerol_cancer->Cell_Cycle_Arrest Induces Bax Bax MAPK_ERK->Bax Upregulates Bcl2 Bcl-2 MAPK_ERK->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Promotes MOMP Bcl2->Mitochondria Inhibits MOMP Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Induces Apoptosis_cancer Apoptosis PARP_cleavage->Apoptosis_cancer Leads to

This compound's induction of apoptosis and cell cycle arrest in cancer cells.

Conclusion

This compound exhibits a wide spectrum of pharmacological properties with significant therapeutic potential. Its anti-inflammatory, antioxidant, neuroprotective, cardiovascular protective, and anti-cancer effects are supported by a growing body of preclinical evidence. The underlying mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, Nrf2, PI3K/Akt, and MAPK. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in more complex disease models, to pave the way for potential clinical translation.

References

Farrerol: A Comprehensive Technical Overview of its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol, a natural flavanone predominantly isolated from Rhododendron species, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities and therapeutic potential of this compound. It summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes the intricate signaling pathways it modulates. This compound exhibits a remarkable range of effects, including potent antioxidant, anti-inflammatory, neuroprotective, cardiovascular-protective, and anticancer activities. These effects are attributed to its ability to modulate critical cellular signaling pathways such as the Nrf2/ARE, NF-κB, PI3K/Akt/mTOR, and MAPK pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound, a dihydroflavonoid, is a key bioactive constituent of various traditional herbal medicines.[1] Its chemical structure, characterized by a flavanone backbone, underpins its diverse biological activities. Extensive preclinical research, both in vitro and in vivo, has demonstrated this compound's potential in mitigating a wide array of pathological conditions. This guide synthesizes the current understanding of this compound's pharmacological profile, focusing on its molecular mechanisms of action and providing a foundation for future translational research.

Biological Activities and Therapeutic Potential

This compound's therapeutic potential spans multiple disease areas, primarily driven by its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

This compound is a robust antioxidant, effectively scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. Its primary mechanism of antioxidant action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[2][3]

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation.[4] this compound inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[1][4]

Neuroprotective Effects

This compound demonstrates considerable promise in the treatment of neurodegenerative diseases and acute brain injury. Its neuroprotective effects are attributed to its ability to mitigate oxidative stress and neuroinflammation in neuronal cells. In models of glutamate-induced excitotoxicity, this compound has been shown to protect neuronal cells by activating the Nrf2/HO-1 pathway.[5]

Cardiovascular Protection

This compound exhibits multifaceted protective effects on the cardiovascular system. It promotes vasodilation, reduces oxidative stress in endothelial cells, and inhibits the proliferation of vascular smooth muscle cells.[6] One of the key mechanisms underlying its vasorelaxant effect is the reduction of intracellular calcium concentration in vascular smooth muscle cells.[6]

Anticancer Properties

Emerging evidence suggests that this compound possesses anticancer activity against various cancer cell lines. It can induce apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.[7]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound.

Biological Activity Assay/Model Cell Line/Animal Model Parameter Value Reference
Vasodilation KCl-induced contractionRat aortic ringsEC5014.02 μM[6]
Phenylephrine-induced contractionRat aortic ringsEC5035.94 μM[6]
Anti-inflammatory LPS-induced NO productionRAW 264.7 macrophagesIC50Not explicitly stated, but significant inhibition observed.[1]
Anticancer Cell ViabilitySKOV3 ovarian cancer cellsIC50Not explicitly stated, but dose-dependent decrease observed.[7]

Note: The available literature often reports significant effects without explicitly stating IC50 or EC50 values. Further targeted studies are required to establish a more comprehensive quantitative profile.

Signaling Pathways Modulated by this compound

This compound's diverse biological activities are a consequence of its interaction with multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways modulated by this compound.

Nrf2/ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Keap1->Nrf2 sequesters for degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Cytoprotective_Genes Cytoprotective Genes (HO-1, NQO1, GCLC) ARE->Cytoprotective_Genes activates transcription

Caption: this compound activates the Nrf2/ARE pathway.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB p65/p50 IkBa->NFkB sequesters Degradation Degradation IkBa->Degradation Degradation NFkB_n p65/p50 NFkB->NFkB_n translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Inflammatory_Genes activates transcription

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt inhibits (in cancer cells) Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: this compound modulates the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the biological activities of this compound.

In Vitro Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

    • General Protocol: A methanolic solution of DPPH is mixed with various concentrations of this compound. The absorbance is measured at ~517 nm after a specific incubation period (e.g., 30 minutes) in the dark. The percentage of radical scavenging activity is calculated relative to a control without the antioxidant.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Principle: Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.

    • General Protocol: The ABTS•+ solution is generated by reacting ABTS with potassium persulfate. This solution is then diluted to a specific absorbance at ~734 nm. Various concentrations of this compound are added, and the decrease in absorbance is measured after a defined incubation time (e.g., 6 minutes).

  • Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

    • Principle: Measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO is indirectly quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

    • General Protocol: RAW 264.7 cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a longer period (e.g., 24 hours). The cell supernatant is then collected, and the nitrite concentration is determined by adding Griess reagent and measuring the absorbance at ~540 nm.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Principle: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • General Protocol: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). An MTT solution is then added to each well and incubated for a few hours. The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is read at ~570 nm.

  • Principle: A technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest.

  • General Protocol for Pathway Analysis:

    • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

    • Protein Quantification: The protein concentration of the lysates is determined.

    • SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

    • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, Nrf2, p65).

    • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Models
  • Animal Models:

    • Rodent Models of Inflammation: Mice or rats are often used. Inflammation can be induced by agents like lipopolysaccharide (LPS) or carrageenan. This compound is typically administered orally or intraperitoneally at doses ranging from 20-50 mg/kg.[8]

    • Models of Neurodegeneration: Models such as glutamate-induced excitotoxicity or LPS-induced neuroinflammation in rodents are utilized.

    • Models of Cardiovascular Disease: Models of hypertension, atherosclerosis, or myocardial ischemia-reperfusion injury in rodents are employed.

  • General Experimental Workflow for an In Vivo Study:

    in_vivo_workflow Animal_Acclimatization Animal Acclimatization Grouping Random Grouping (Control, Model, this compound-treated) Animal_Acclimatization->Grouping Model_Induction Disease Model Induction Grouping->Model_Induction Farrerol_Admin This compound Administration (e.g., oral gavage) Model_Induction->Farrerol_Admin Behavioral_Tests Behavioral/Physiological Assessments Farrerol_Admin->Behavioral_Tests Sacrifice Euthanasia and Tissue Collection Behavioral_Tests->Sacrifice Biochemical_Analysis Biochemical Analysis (e.g., ELISA, Western Blot) Sacrifice->Biochemical_Analysis Histopathology Histopathological Examination Sacrifice->Histopathology

    Caption: General workflow for an in vivo study.

Conclusion and Future Directions

This compound is a promising natural compound with a broad spectrum of biological activities and significant therapeutic potential. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cell survival makes it a compelling candidate for the development of novel therapeutics for a range of diseases. While preclinical studies have provided a strong foundation, further research is warranted. Future investigations should focus on:

  • Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish optimal dosing regimens.

  • Elucidation of Molecular Targets: To identify the direct molecular targets of this compound to better understand its mechanisms of action.

  • Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects for specific disease indications.

  • Development of Novel Formulations: To improve its bioavailability and targeted delivery.

References

The Enduring Legacy of Farrerol: From Traditional Chinese Medicine to Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Farrerol, a flavanone found in the leaves of Rhododendron dauricum L., has a rich history of use in Traditional Chinese Medicine (TCM). Known as "Man Shan Hong" (满山红), this herb has been traditionally utilized for centuries to treat respiratory ailments, primarily for its potent antitussive and expectorant properties. This technical guide delves into the historical context of this compound's use in TCM, bridging the gap between its traditional applications and modern pharmacological discoveries. We will explore the scientific evidence that substantiates its historical use, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.

Historical Use in Traditional Chinese Medicine

In the paradigm of Traditional Chinese Medicine, "Man Shan Hong" is categorized as an herb that can relieve cough and dispel phlegm.[1][2] Its properties are described as pungent, bitter, and cold, and it is associated with the Lung and Spleen meridians.[2][3] For centuries, TCM practitioners have prescribed decoctions or wine-soaked preparations of Rhododendron dauricum leaves to treat conditions characterized by cough and excessive phlegm, such as acute and chronic bronchitis, and asthma.[2][4] Beyond its primary respiratory applications, "Man Shan Hong" has also been traditionally used to address fever, sore throat, and even hypertension.[4]

The traditional understanding of "phlegm" in TCM is broader than the Western concept of mucus, encompassing accumulations or blockages that can contribute to a variety of ailments, including tumors and swellings.[1] This perspective hints at the anti-inflammatory and anti-proliferative properties of its active constituents, which modern research is now beginning to uncover.

Quantitative Analysis of this compound and its Bioactivities

Modern analytical techniques have allowed for the quantification of this compound in Rhododendron dauricum and the determination of its efficacy in various experimental models. The following tables summarize key quantitative data from various studies, providing a comparative overview of its concentration in the source plant and its biological activities.

Plant PartExtraction MethodAnalytical MethodThis compound ContentReference
LeavesUltrasonic ExtractionHPLC0.9356 mg/g[1]

Table 1: Quantification of this compound in Rhododendron dauricum

Cell Line/EnzymeBioactivityIC50 ValueReference
Human Gastric Cancer SGC-7901 cellsCytotoxicity40.4 µmol/L[5]
CYP1A2Inhibition0.588 µmol/L ((+)-farrerol)[6]
CYP2C9Inhibition1.97 µmol/L ((+)-farrerol)[6]
CYP2C19Inhibition1.61 µmol/L ((+)-farrerol)[6]

Table 2: In Vitro Bioactivity of this compound (IC50 Values)

Animal ModelConditionTreatmentKey FindingReference
MiceUnilateral Ureteral Obstruction20 mg/kg this compound dailySignificantly reduced 4-HNE expression (p < 0.001) and MDA levels (p < 0.01)[7]
MiceUnilateral Ureteral Obstruction20 mg/kg this compound dailySignificantly reduced renal levels of NOX4 mRNA and protein (p < 0.001)[8]
MiceOVA-Induced Allergic Asthma20 or 40 mg/kg this compoundDose-dependently reduced inflammatory cell infiltration[5]

Table 3: In Vivo Efficacy of this compound in Animal Models

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation and oxidative stress. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.[6][9][10]

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitin Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasome Ub->Proteasome ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: this compound activates the Nrf2-ARE pathway, promoting antioxidant enzyme expression.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation. This compound has been demonstrated to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer effects.[2][4][11]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Receptor Receptor Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates

Caption: this compound inhibits the pro-inflammatory PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. This compound has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[11][12]

NFkB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces Transcription

Caption: this compound suppresses the NF-κB pathway, reducing inflammatory gene expression.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's bioactivities, this section outlines the methodologies for key experiments cited in the literature.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of specific proteins in signaling pathways (e.g., Nrf2, p-Akt, p-NF-κB).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) at a suitable density and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent (e.g., LPS at 1 µg/mL) for the desired duration (e.g., 24 hours).[12]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-Nrf2, anti-p-Akt, anti-p-NF-κB) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[13][14]

In Vivo Model of Allergic Asthma

Objective: To evaluate the therapeutic effect of this compound on airway inflammation in a mouse model of allergic asthma.

Protocol:

  • Animal Model: Use female BALB/c mice.

  • Sensitization and Challenge: Sensitize the mice by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14. From day 21 to 27, challenge the mice with aerosolized OVA for 30 minutes daily.[5]

  • This compound Treatment: Administer this compound (e.g., 20 or 40 mg/kg) intraperitoneally to the treatment groups daily from day 22 to day 26. The control group receives the vehicle.[5]

  • Bronchoalveolar Lavage (BAL): 24 hours after the final OVA challenge, perform bronchoalveolar lavage to collect BAL fluid.

  • Cell Count and Cytokine Analysis: Determine the total and differential inflammatory cell counts in the BAL fluid. Measure the levels of cytokines (e.g., IL-4, IL-5, IFN-γ) in the BAL fluid using ELISA.

  • Histological Analysis: Perfuse the lungs and fix them in 10% formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

  • Data Analysis: Statistically analyze the differences in cell counts, cytokine levels, and histological scores between the treatment and control groups.[5]

Conclusion and Future Directions

The journey of this compound from a traditional herbal remedy to a scientifically validated pharmacological agent is a testament to the value of ethnobotanical knowledge in modern drug discovery. The historical use of "Man Shan Hong" for respiratory conditions is now supported by a growing body of evidence demonstrating this compound's potent anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways such as Nrf2-ARE, PI3K/Akt, and NF-κB provides a molecular basis for its therapeutic effects.

For researchers and drug development professionals, this compound represents a promising lead compound. Future research should focus on several key areas:

  • Clinical Trials: Well-designed clinical trials are needed to confirm the efficacy and safety of this compound in treating chronic bronchitis, asthma, and other inflammatory diseases in humans.

  • Pharmacokinetics and Bioavailability: Further studies are required to optimize the delivery and bioavailability of this compound.

  • Structure-Activity Relationship Studies: Investigating the structure-activity relationship of this compound and its derivatives could lead to the development of more potent and selective therapeutic agents.

  • Toxicology: A comprehensive toxicological profile of this compound is necessary to ensure its safety for long-term use.

By continuing to explore the scientific underpinnings of this traditional medicine, the full therapeutic potential of this compound can be realized, offering new avenues for the treatment of a range of inflammatory and oxidative stress-related diseases.

References

An In-depth Technical Guide to the Metabolic Pathways of Farrerol In Vivo and In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Farrerol is a natural bioactive flavanone predominantly found in the leaves of Rhododendron dauricum L., a plant used in traditional Chinese medicine.[1] It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects.[2][3] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolism can significantly impact its efficacy, safety, and pharmacokinetic profile.[1] This guide provides a comprehensive overview of the known metabolic pathways of this compound, detailing the biotransformations that occur both in living organisms (in vivo) and in controlled laboratory settings (in vitro).

In Vivo Metabolic Pathways

Studies in rats have shown that this compound undergoes extensive metabolism after oral administration.[1] A total of 42 metabolites have been identified in various biological matrices, including blood, bile, urine, and feces.[1][4] The metabolic reactions are complex and involve both Phase I and Phase II transformations.[5]

The primary metabolic pathways for this compound in vivo include:

  • Conjugation Reactions (Phase II): These are the most dominant pathways.

    • Sulfate Conjugation: Sulfation is a major metabolic route, with sulfate conjugates being the most abundant metabolites found in plasma, bile, and feces.[5]

    • Glucuronide Conjugation: this compound readily undergoes glucuronidation.[1][5]

    • Glucose Conjugation: Formation of glucose conjugates is another observed pathway.[4]

    • N-acetylcysteine Conjugation: This indicates the potential for glutathione conjugation followed by further processing.[4]

    • N-acetylation: Acetylated metabolites have also been identified.[4]

  • Modification Reactions (Phase I):

    • Oxidation: This includes hydroxylation and desaturation reactions.[5]

    • Reduction: Reduction of the parent compound is also observed.[4]

    • (De)methylation: Both methylation and demethylation of this compound occur.[4]

In vivo, metabolic pathways are more numerous and complex compared to in vitro models, with 18 distinct metabolic pathways identified.[5] The majority of metabolites are excreted through urine (34 metabolites) and feces (36 metabolites).[1]

InVivo_Metabolism cluster_phase1 Phase I Reactions cluster_phase2 Phase II Reactions cluster_combined Combined Reactions This compound This compound Oxidation Oxidation (Hydroxylation, Desaturation) This compound->Oxidation Reduction Reduction This compound->Reduction Demethylation Demethylation This compound->Demethylation Methylation Methylation This compound->Methylation Glucuronide_Conj Glucuronide Conjugation This compound->Glucuronide_Conj Sulfate_Conj Sulfate Conjugation (Major) This compound->Sulfate_Conj Glucose_Conj Glucose Conjugation This compound->Glucose_Conj NAC_Conj N-acetylcysteine Conjugation This compound->NAC_Conj Acetylation N-acetylation This compound->Acetylation Ox_Gluc Oxidation + Glucuronide Conjugation Oxidation->Ox_Gluc

In Vitro Metabolic Pathways

In vitro studies, primarily using rat liver microsomes, provide a simplified model to investigate the enzymatic processes involved in this compound metabolism.[1] Liver microsomes contain a high concentration of crucial drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1]

In rat liver microsomes, 15 metabolites of this compound have been identified.[1][4] The metabolic reactions observed in vitro are predominantly Phase I reactions, although some Phase II reactions also occur.[5]

The metabolic pathways identified in vitro include:

  • Oxidation

  • Desaturation

  • Demethylation

  • Methylation

  • Glucuronide Conjugation

Notably, conjugation reactions like sulfation and N-acetylcysteine conjugation, which are prominent in vivo, are only observed in the whole-organism studies.[5] This highlights the more complex and complete metabolic environment in vivo compared to microsomal models.[5]

Key Enzymes Involved in Metabolism

While the specific enzymes responsible for all metabolic transformations of this compound have not been fully elucidated, studies on its enantiomers have provided insights into the involvement of cytochrome P450 enzymes. There are notable stereoselective differences in how (+)-farrerol and (-)-farrerol inhibit various CYP isoforms.[6]

  • CYP1A2, CYP2C9, and CYP2C19: These enzymes are involved in the metabolism of both (+)-farrerol and (-)-farrerol.[6]

  • CYP3A4/5: This enzyme subtype appears to be involved in the metabolism of (-)-farrerol.[6]

The stereoselective differences in inhibition of these CYP enzymes may contribute to the observed stereoselectivity in the liver metabolism and pharmacokinetics of this compound's enantiomers.[6][7]

Quantitative Data on Metabolite Distribution

The relative abundance of this compound and its major classes of metabolites varies significantly across different biological samples. Conjugated metabolites, particularly sulfates, are the most predominant species found in vivo.[5]

Sample MatrixThis compound (%)Glucuronide Metabolites (%)Sulfate Metabolites (%)
In Vivo
Blood (Plasma)3.1215.9879.99
Bile0.4218.1277.28
Urine28.9023.3828.94
Feces15.7710.3467.19
In Vitro
Rat Liver Microsomes84.445.72Not Detected
Data sourced from Yin et al. (2019).[5]
Summary of Identified Metabolites

A comprehensive study has identified and characterized a total of 42 in vivo and 15 in vitro metabolites. The table below summarizes the types of metabolic reactions and the number of metabolites identified for each.

Metabolic ReactionIn Vivo MetabolitesIn Vitro Metabolites
Phase I Reactions
Oxidation (e.g., +O)M1, M2, M3, M4M1, M2, M3, M4
Desaturation (e.g., -2H)M5M5
Reduction (e.g., +2H)M6, M7-
Demethylation (e.g., -CH2)M8M8
Methylation (e.g., +CH2)M9M9
Phase II Reactions
Glucuronide Conjugation (e.g., +C6H8O6)M10, M11M10, M11
Glucose Conjugation (e.g., +C6H10O5)M12, M13-
Sulfate Conjugation (e.g., +SO3)M14, M15, M16-
N-acetylcysteine Conjugation (e.g., +C5H8NO3S)M17-
N-acetylation (e.g., +C2H3NO)M18-
Combined Reactions
Oxidation + Glucuronide ConjugationM19-M25M19, M20
Oxidation + MethylationM26, M27M26, M27
Deoxygenation + Glucuronide ConjugationM28-
... (and others) .........
Total Number of Unique Metabolites 42 15
Metabolite codes (e.g., M1, M2) are representative and based on the findings of Yin et al. (2019).[1]

Experimental Protocols

The identification and characterization of this compound metabolites were primarily achieved using advanced analytical techniques, particularly ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS).[1]

In Vivo Metabolism Study
  • Animal Model: Male Sprague-Dawley rats were used. The animals were fasted overnight with free access to water before the experiment.

  • Drug Administration: this compound was administered orally to the rats.

  • Sample Collection: Blood, bile, urine, and feces samples were collected at predetermined time intervals over 24-48 hours.

  • Sample Preparation:

    • Plasma: Blood samples were centrifuged to separate plasma. The plasma was then typically deproteinized by adding a solvent like methanol or acetonitrile, followed by centrifugation to remove precipitated proteins.

    • Bile, Urine, Feces: These samples were often diluted and homogenized. Fecal samples were extracted with an appropriate solvent.

    • All prepared samples were filtered before analysis.

  • Analytical Method: Samples were analyzed using a UHPLC-Q-TOF-MS/MS system.

    • Chromatography: A C18 column was used for separation with a gradient elution mobile phase, typically consisting of water (with an additive like formic acid) and an organic solvent (like acetonitrile or methanol).

    • Mass Spectrometry: A Q-TOF mass spectrometer was operated in negative ion ESI mode to detect and fragment the ions of this compound and its metabolites, allowing for their identification based on accurate mass measurements and fragmentation patterns.

In Vitro Metabolism Study
  • System: Rat liver microsomes were used as the in vitro model system.

  • Incubation: this compound was incubated with the liver microsomes in a buffered solution (e.g., phosphate buffer, pH 7.4).

  • Cofactor Requirement: The incubation mixture was fortified with an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support the activity of CYP enzymes. For conjugation studies, cofactors like UDPGA (for glucuronidation) would be added.

  • Reaction Termination: The metabolic reaction was stopped after a specific incubation time by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The mixture was centrifuged to pellet the microsomal protein, and the supernatant was collected for analysis.

  • Analytical Method: The supernatant was analyzed using the same UHPLC-Q-TOF-MS/MS method described for the in vivo samples.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study OralAdmin Oral Administration to Rats SampleCollect Collect Blood, Bile, Urine, Feces OralAdmin->SampleCollect SamplePrep_Vivo Sample Preparation (Extraction, Deproteinization) SampleCollect->SamplePrep_Vivo Analysis UHPLC-Q-TOF-MS/MS Analysis SamplePrep_Vivo->Analysis Incubation Incubation with Rat Liver Microsomes + Cofactors (NADPH) Termination Reaction Termination (Acetonitrile) Incubation->Termination SamplePrep_Vitro Sample Preparation (Centrifugation) Termination->SamplePrep_Vitro SamplePrep_Vitro->Analysis DataProcessing Metabolite Identification & Characterization Analysis->DataProcessing

References

Farrerol: A Comprehensive Technical Guide to its Molecular Targets and Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol is a natural flavanone compound isolated from the leaves of Rhododendron dauricum L., a plant used in traditional medicine. Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects. This technical guide provides an in-depth overview of the known molecular targets of this compound, their binding affinities, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Molecular Targets and Binding Affinities

This compound exerts its biological effects by interacting with a range of molecular targets. While much of the research has focused on its qualitative effects on signaling pathways, some studies have provided quantitative binding data.

Quantitative Binding Affinity Data

Molecular docking studies have been instrumental in predicting and quantifying the binding of this compound to several key protein targets. The binding affinities for the enantiomers of this compound, (+)-farrerol and (-)-farrerol, have been determined for ubiquitin C-terminal hydrolase L3 (UCHL3), Signal Transducer and Activator of Transcription 3β (STAT3β), Protein Tyrosine Phosphatase 1B (PTP1B), and Glycogen Synthase Kinase 3β (GSK3β)[1].

Target ProteinThis compound EnantiomerBinding Affinity (kcal/mol)
UCHL3 (-)-Farrerol-7.5
(+)-Farrerol-6.8
STAT3β (-)-Farrerol-7.2
(+)-Farrerol-7.1
PTP1B (-)-Farrerol-8.2
(+)-Farrerol-7.9
GSK3β (-)-Farrerol-8.5
(+)-Farrerol-8.1

Surface Plasmon Resonance (SPR) has also been employed to confirm the direct binding of this compound to UCHL3, identifying it as a direct activator of this deubiquitinase[2][3][4][5]. Similarly, biolayer interferometry (BLI) and molecular docking studies have confirmed that this compound directly binds to and inhibits the kinase activity of GSK-3β[6][7][8].

Qualitative Molecular Targets and Signaling Pathways

This compound modulates a wide array of signaling pathways implicated in various physiological and pathological processes. A comprehensive review of the literature highlights this compound's influence on the following key molecular players[1][2][6][9][10]:

  • Anti-inflammatory Effects:

    • Inhibition of pro-inflammatory cytokines: Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).

    • Downregulation of inflammatory enzymes: Cyclooxygenase-2 (COX-2).

    • Suppression of key signaling pathways: Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt), and Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK1/2, ERK1/2, and p38).

  • Antioxidant Effects:

    • Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

    • Inhibition of Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2.

    • Upregulation of downstream antioxidant enzymes: Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

    • Direct inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a negative regulator of Nrf2.

  • Antitumor Effects:

    • Modulation of apoptosis-related proteins: Decreased Bcl-2 and increased Bax expression.

    • Activation of caspases.

    • Inhibition of epithelial-mesenchymal transition (EMT) markers.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

Farrerol_Anti_Inflammatory_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 inhibition PI3K PI3K This compound->PI3K inhibition MAPK MAPKs (JNK, ERK, p38) This compound->MAPK inhibition TLR4->PI3K TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IκBα->NFκB sequesters Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFκB->Cytokines upregulates COX2 COX-2 NFκB->COX2 upregulates MAPK->NFκB Farrerol_Antioxidant_Pathway This compound This compound GSK3β GSK-3β This compound->GSK3β inhibition Keap1 Keap1 This compound->Keap1 inhibition Nrf2 Nrf2 GSK3β->Nrf2 promotes degradation Keap1->Nrf2 promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes upregulates Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ReceptorPrep Receptor Preparation (PDB structure, remove water, add hydrogens) Docking Docking Simulation (Define binding site, run docking algorithm) ReceptorPrep->Docking LigandPrep Ligand Preparation (2D to 3D conversion, energy minimization) LigandPrep->Docking Scoring Scoring & Ranking (Calculate binding affinity) Docking->Scoring Visualization Visualization (Analyze binding poses and interactions) Scoring->Visualization Western_Blot_Workflow SamplePrep Sample Preparation (Cell lysis, protein quantification) PAGE SDS-PAGE (Protein separation by size) SamplePrep->PAGE Transfer Electrotransfer (Transfer proteins to membrane) PAGE->Transfer Blocking Blocking (Prevent non-specific antibody binding) Transfer->Blocking PrimaryAb Primary Antibody Incubation (Binds to target protein) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Binds to primary antibody) PrimaryAb->SecondaryAb Detection Detection (Chemiluminescence or fluorescence) SecondaryAb->Detection Analysis Analysis (Image acquisition and quantification) Detection->Analysis ELISA_Workflow Coating Coating (Capture antibody binds to plate) Blocking Blocking (Prevent non-specific binding) Coating->Blocking Sample Sample Incubation (Target protein binds to capture Ab) Blocking->Sample DetectionAb Detection Antibody Incubation (Binds to target protein) Sample->DetectionAb EnzymeConjugate Enzyme Conjugate Incubation (Binds to detection Ab) DetectionAb->EnzymeConjugate Substrate Substrate Addition (Color development) EnzymeConjugate->Substrate Measurement Measurement (Read absorbance) Substrate->Measurement Analysis Analysis (Calculate concentration) Measurement->Analysis

References

Methodological & Application

Farrerol: A Comparative Analysis of Natural Extraction and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Farrerol is a flavanone found predominantly in the leaves of Rhododendron dauricum L. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. This document provides a detailed comparison of the two primary methods for obtaining this compound: extraction from its natural source and total chemical synthesis. We present detailed protocols for both approaches, summarize quantitative data for easy comparison, and illustrate the key experimental workflows and associated signaling pathways.

Section 1: Extraction of this compound from Rhododendron dauricum

The primary natural source of this compound is the leaves of Rhododendron dauricum, a medicinal plant used in traditional Chinese medicine. Various methods have been developed to extract this compound from this plant material, with a focus on improving efficiency and yield. Modern techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer advantages over traditional solvent extraction methods.

Comparative Quantitative Data for this compound Extraction
Extraction MethodPlant MaterialSolventKey ParametersThis compound Yield (%)Purity (%)Reference
Ultrasonic-Assisted Extraction (UAE) Rhododendron dauricum leaves80% EthanolTime: 60 min, Temperature: 40°CData not availableData not available[1]
Conventional Hot Water Extraction Rhododendron dauricum leavesWaterTemperature: 80-100°C, Time: 2h (2x)Data not availableData not available[2]
Ethanol Extraction & Polyamide Chromatography Rhododendron dauricum leaves80% EthanolNot specifiedData not availableData not available[3]
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure based on common practices for flavonoid extraction.

Materials and Reagents:

  • Dried and powdered leaves of Rhododendron dauricum

  • 80% Ethanol (v/v)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Sample Preparation: Weigh 0.5 g of powdered Rhododendron dauricum leaves and place it in a centrifuge tube.

  • Extraction: Add 60 mL of 80% ethanol solution to the centrifuge tube (material to liquid ratio of 1:120 g/mL)[1].

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 60 minutes at a temperature of 40°C[1].

  • Separation: After extraction, centrifuge the mixture at 5000 r/min for 15 minutes[1].

  • Collection: Carefully collect the supernatant.

  • Concentration: Concentrate the extract using a rotary evaporator to remove the ethanol.

  • Purification (General): The crude extract can be further purified using column chromatography (e.g., silica gel or polyamide) to isolate this compound.

  • Quantification: Dissolve a known amount of the purified extract in a suitable solvent and quantify the this compound content using a validated HPLC method.

Experimental Workflow for this compound Extraction and Quantification

Extraction_Workflow cluster_extraction Extraction from Rhododendron dauricum cluster_purification_quantification Purification & Quantification plant Dried & Powdered Leaves solvent Add 80% Ethanol plant->solvent uae Ultrasonic-Assisted Extraction (60 min, 40°C) solvent->uae centrifuge Centrifugation (5000 rpm, 15 min) uae->centrifuge supernatant Collect Supernatant centrifuge->supernatant concentrate Concentrate (Rotary Evaporator) supernatant->concentrate purify Column Chromatography (Silica/Polyamide) concentrate->purify hplc HPLC Analysis purify->hplc quantify Quantify this compound hplc->quantify

Caption: Workflow for this compound Extraction and Quantification.

Section 2: Chemical Synthesis of this compound

Chemical synthesis offers an alternative route to obtain this compound, which can overcome the limitations of natural extraction, such as low yield and seasonal variability. The total synthesis of this compound typically involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization to yield the flavanone structure.

Comparative Quantitative Data for this compound Synthesis
Synthesis MethodStarting MaterialsKey Reaction StepsThis compound Yield (%)Purity (%)Reference
Partial Synthesis from Matteucinol Matteucinol, Hydrobromic acid in glacial acetic acidDemethylation87.7Not specified[4]
Partial Synthesis from Matteucinol Matteucinol, Hydrobromic acidDemethylation63.5Not specified[4]
Total Synthesis (General Route) 2',4',6'-Trihydroxy-3',5'-dimethylacetophenone, 4-HydroxybenzaldehydeClaisen-Schmidt condensation, CyclizationData not availableData not availableGeneral knowledge
Experimental Protocol: Total Synthesis of this compound

This protocol outlines a general two-step synthesis of this compound.

Step 1: Synthesis of 2',4',6'-Trihydroxy-4-methoxy-3',5'-dimethylchalcone (Chalcone Intermediate)

Materials and Reagents:

  • 2',4',6'-Trihydroxy-3',5'-dimethylacetophenone

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2',4',6'-trihydroxy-3',5'-dimethylacetophenone and p-anisaldehyde in ethanol.

  • Base Addition: Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically stirred for 24-48 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice and water. Acidify the solution with dilute HCl to precipitate the chalcone.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization of Chalcone to this compound

Materials and Reagents:

  • 2',4',6'-Trihydroxy-4-methoxy-3',5'-dimethylchalcone

  • Pyridine

  • Water

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

Procedure:

  • Reaction Setup: Dissolve the synthesized chalcone (1 mmol) in 40 mL of pyridine in a round-bottom flask[5].

  • Addition of Water: Add 60 mL of distilled water to the flask and stir the mixture[5].

  • Reaction Conditions: Heat the reaction mixture to 90°C and reflux for 1 hour[5].

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator[5].

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., benzene:ethyl acetate = 30:1) to isolate this compound[5]. The yield for a similar flavanone synthesis was reported to be 91.1%[5].

Experimental Workflow for this compound Total Synthesis

Synthesis_Workflow cluster_chalcone_synthesis Step 1: Chalcone Synthesis cluster_farrerol_synthesis Step 2: this compound Synthesis acetophenone 2',4',6'-Trihydroxy-3',5'- dimethylacetophenone condensation Claisen-Schmidt Condensation acetophenone->condensation anisaldehyde p-Anisaldehyde anisaldehyde->condensation reagents1 Ethanol, KOH reagents1->condensation workup1 Acidic Work-up & Precipitation condensation->workup1 purification1 Recrystallization workup1->purification1 chalcone Chalcone Intermediate purification1->chalcone cyclization Intramolecular Cyclization (Reflux, 1h) chalcone->cyclization reagents2 Pyridine, Water reagents2->cyclization workup2 Concentration cyclization->workup2 purification2 Column Chromatography workup2->purification2 This compound This compound purification2->this compound

Caption: Workflow for the Total Synthesis of this compound.

Section 3: Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit inflammatory responses by targeting key signaling cascades, primarily the NF-κB and MAPK pathways.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK Activates MAPK MAPKs (ERK, JNK, p38) LPS->MAPK Activates This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription

Caption: this compound's Anti-inflammatory Mechanism.

This compound inhibits the phosphorylation of IKK, which in turn prevents the degradation of IκBα and subsequent activation and nuclear translocation of NF-κB. Additionally, this compound can suppress the activation of MAPKs (ERK, JNK, and p38), further reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[5][6].

Antioxidant Signaling Pathway

This compound enhances the cellular antioxidant defense system primarily through the activation of the Nrf2-Keap1 pathway.

Antioxidant_Pathway cluster_stress Oxidative Stress cluster_this compound Intervention cluster_pathway Nrf2-Keap1 Signaling cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change This compound This compound This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Induces Gene Expression

Caption: this compound's Antioxidant Mechanism.

Under conditions of oxidative stress, this compound can disrupt the interaction between Nrf2 and its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[6][7].

Conclusion

Both natural extraction and chemical synthesis present viable methods for obtaining this compound, each with its own set of advantages and disadvantages. Extraction from Rhododendron dauricum is a direct route to the natural product, but yields can be variable and may require extensive purification. Chemical synthesis, while potentially more complex, offers the advantage of producing this compound in a controlled and scalable manner, independent of natural source availability. The choice of method will depend on the specific needs of the researcher, including desired quantity, purity, and available resources. The detailed protocols and comparative data provided in this document aim to assist researchers in making an informed decision and in the practical application of these methods. Furthermore, the elucidation of this compound's mechanisms of action through various signaling pathways underscores its potential as a lead compound for the development of novel therapeutics.

References

Farrerol in DMSO: Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the solubility and stability of Farrerol when using Dimethyl Sulfoxide (DMSO) as a solvent for in vitro cell culture assays. Adherence to these protocols is crucial for ensuring reproducible and accurate experimental outcomes.

This compound Solubility in DMSO

This compound, a natural flavanone, exhibits good solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions for cell culture experiments. However, it is crucial to use high-quality, anhydrous DMSO, as the presence of water can significantly reduce the solubility of this compound.

Quantitative Solubility Data:

ParameterValueSource
Maximum Solubility60 mg/mL (199.79 mM)Selleck Chemicals[1]
High Concentration Solubility175 mg/mL (582.73 mM)MedchemExpress (requires sonication)[2]

Note: It is recommended to use freshly opened, anhydrous DMSO for the best results. If precipitation is observed, gentle warming and/or sonication can aid in dissolution.[2]

Stability of this compound in DMSO

Proper storage of this compound stock solutions in DMSO is critical to maintain its chemical integrity and biological activity. Studies on various compounds stored in DMSO indicate that stability is influenced by temperature, water content, and freeze-thaw cycles.

Storage Recommendations and Stability Data:

Storage TemperatureDuration of StabilityRecommendationsSource
-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.Selleck Chemicals[1]
-20°C1 monthSuitable for short-term storage. Aliquotting is still recommended.Selleck Chemicals[1]
Room TemperatureVariableGenerally not recommended for long-term storage. One study on a range of compounds showed a 52% probability of observing the compound after 1 year.[3]General Compound Stability Study[3]

Key Stability Considerations:

  • Freeze-Thaw Cycles: While some studies suggest that many compounds are stable for several freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes to minimize this potential source of degradation.[4][5]

  • Water Content: DMSO is hygroscopic and will absorb moisture from the air. The presence of water can lead to the degradation of dissolved compounds.[4][5] Always use anhydrous DMSO and keep containers tightly sealed.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (Molecular Weight: 300.31 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out 3.003 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the tube until the this compound is completely dissolved. If necessary, gently warm the solution or sonicate to aid dissolution.

  • Aliquoting: Dispense the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]

G cluster_0 Preparation of this compound Stock Solution weigh Weigh 3.003 mg This compound Powder add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso mix Vortex/Sonicate to Dissolve add_dmso->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C aliquot->store

Protocol for Treating Cells with this compound

Important Considerations for DMSO Concentration in Cell Culture:

  • High concentrations of DMSO can be cytotoxic. Most cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[2]

  • For sensitive cell lines, especially primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[2][3]

  • Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): Depending on the desired final concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in sterile cell culture medium or PBS.

  • Prepare Final Working Solutions: Dilute the this compound stock solution (or intermediate dilutions) directly into the cell culture medium to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Treat Cells: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.

  • Incubate: Incubate the cells for the desired period.

Stability in Cell Culture Medium:

Flavonoids, such as quercetin, have been shown to be unstable in cell culture media at physiological pH (around 7.4), with degradation occurring over a few hours.[2][6][7] Therefore, it is highly recommended to:

  • Prepare fresh dilutions of this compound in cell culture medium immediately before each experiment.

  • For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at appropriate intervals.

G cluster_1 Cell Treatment Protocol thaw Thaw this compound Stock Aliquot dilute Dilute in Culture Medium to Final Concentration thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate

This compound's Signaling Pathways

This compound has been reported to exert its biological effects, including anti-inflammatory, antioxidant, and anti-tumor activities, through the modulation of several key signaling pathways.

G cluster_nrf2 Nrf2 Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates PI3K PI3K This compound->PI3K inhibits NFkB NF-κB This compound->NFkB inhibits activation ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Growth mTOR->Cell_Proliferation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes transcription of

Summary of this compound's Actions on Signaling Pathways:

  • Nrf2 Pathway: this compound activates the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This is a key mechanism for its antioxidant effects.

  • PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and other diseases characterized by excessive cell proliferation and growth.

  • NF-κB Pathway: this compound can suppress the activation of NF-κB, a critical regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

References

Standard Protocol for Farrerol in RAW 264.7 Macrophage Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol, a natural flavonoid compound, has demonstrated significant anti-inflammatory and antioxidant properties in various studies. This document provides a standardized protocol for utilizing this compound in assays with the RAW 264.7 macrophage cell line, a widely used model for studying inflammation. These guidelines will detail the experimental workflow, from cell culture to data analysis, and summarize the key signaling pathways and quantitative data associated with this compound's effects.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in RAW 264.7 macrophage assays, based on published literature.

Table 1: this compound Concentration and Effects on Cell Viability

This compound Concentration (µM)Effect on RAW 264.7 Cell ViabilityCitation
0 - 200No significant cytotoxicity observed in a 1-hour pre-treatment followed by 6-hour LPS stimulation.[1]
0 - 40No effect on the proliferation of Bone Marrow-Derived Macrophages (BMDMs).[2]

Table 2: Anti-inflammatory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

MediatorThis compound ConcentrationInhibition EffectCitation
TNF-α25, 50, 100, 150, 200 µMDose-dependent decrease in mRNA and protein levels.[1][3]
IL-625, 50, 100, 150, 200 µMDose-dependent decrease in mRNA and protein levels.[1][3]
IL-1β25, 50, 100, 150, 200 µMDose-dependent decrease in mRNA and protein levels.[1][3]
Nitric Oxide (NO)Not SpecifiedInhibition of production.[4]
COX-2Not SpecifiedInhibition of expression.[4]
iNOSNot SpecifiedInhibition of expression.[4]

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Cells
  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][6]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[6][7]

  • Passaging: Subculture cells every 2-3 days to maintain 80-90% confluency.[7] It is recommended to use cells under passage 15-20 to ensure experimental consistency.[5][7]

Assessment of this compound Cytotoxicity (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to RAW 264.7 cells.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 12-24 hours.[8]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100, 200 µM) for a predetermined time (e.g., 24 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[8]

  • Measurement: Measure the absorbance at 560 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

In Vitro Anti-inflammatory Assay

This protocol outlines the steps to assess the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for cytokine ELISAs) at a density that allows for 80-90% confluency at the time of the experiment.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[1]

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6 hours for mRNA analysis, 12-24 hours for protein analysis).[1][9]

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring secreted cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide.

    • Cell Lysate: Lyse the cells to extract total protein for Western blot analysis or RNA for qPCR analysis.

Measurement of Pro-inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Reagent System):

    • Collect 100 µL of cell culture supernatant.[8]

    • Add 100 µL of Griess reagent to the supernatant.[8]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.[10]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR):

    • Isolate total RNA from the cell lysates using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using specific primers for target genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

  • Western Blot Analysis:

    • Extract total protein from cell lysates and determine the protein concentration using a BCA or Bradford assay.[11]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest in the signaling pathways (e.g., phospho-NF-κB p65, phospho-p38, phospho-ERK1/2, phospho-JNK, Nrf2, HO-1).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

Signaling Pathways and Visualizations

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways in macrophages.

Farrerol_Signaling_Pathways cluster_inflammatory Inflammatory Response cluster_pathways Signaling Pathways cluster_antioxidant Antioxidant Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB (p65) TLR4->NFkB PI3K_Akt PI3K/Akt TLR4->PI3K_Akt This compound This compound This compound->MAPK This compound->NFkB This compound->PI3K_Akt Nrf2 Nrf2 This compound->Nrf2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS_COX2 iNOS, COX-2 MAPK->NFkB NFkB->Pro_inflammatory_Cytokines NFkB->iNOS_COX2 PI3K_Akt->NFkB HO1 HO-1 Nrf2->HO1

Caption: this compound's anti-inflammatory mechanism in macrophages.

Experimental_Workflow cluster_analysis Downstream Analysis start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect elisa ELISA (Cytokines) collect->elisa griess Griess Assay (Nitric Oxide) collect->griess qpcr qPCR (mRNA Expression) collect->qpcr western Western Blot (Protein Expression) collect->western end End elisa->end griess->end qpcr->end western->end

Caption: General experimental workflow for this compound assays.

Conclusion

This document provides a comprehensive protocol for investigating the effects of this compound in RAW 264.7 macrophage assays. By following these standardized procedures, researchers can obtain reliable and reproducible data on the anti-inflammatory and antioxidant properties of this compound, contributing to a better understanding of its therapeutic potential. The provided signaling pathway and workflow diagrams offer a clear visual representation of the molecular mechanisms and experimental design.

References

Application Notes and Protocols for Studying Nrf2 Signaling Pathway Activation by Farrerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol, a natural flavanone isolated from Rhododendron dauricum, has demonstrated significant antioxidant and anti-inflammatory properties.[1][2] Emerging research indicates that these effects are, in large part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a pivotal role in cellular defense against oxidative stress.[5][6]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or to activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance the cell's antioxidant capacity and protect it from damage.[1][6]

Studies have shown that this compound can activate the Nrf2 pathway through multiple upstream mechanisms, including the modulation of the AMPK/AKT and GSK-3β signaling pathways.[3][4][5] By inhibiting GSK-3β, a negative regulator of Nrf2, this compound promotes Nrf2's nuclear translocation and subsequent activation of its downstream targets.[4][7]

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the Nrf2 signaling pathway, including detailed protocols for key experiments and data presentation formats.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Nrf2 Pathway Gene and Protein Expression in HepG2 Cells
This compound Concentration (µM)Nrf2 Protein Level (Fold Change)HO-1 Protein Level (Fold Change)GCLC Protein Level (Fold Change)GCLM Protein Level (Fold Change)
0 (Control)1.01.01.01.0
51.82.51.51.6
102.53.82.12.3
203.24.52.83.0

Data synthesized from representative findings in the literature.[3]

Table 2: Time-Dependent Effect of 20 µM this compound on Nrf2 Pathway Gene and Protein Expression in HepG2 Cells
Incubation Time (hours)Nrf2 Protein Level (Fold Change)HO-1 Protein Level (Fold Change)GCLC Protein Level (Fold Change)GCLM Protein Level (Fold Change)
01.01.01.01.0
61.52.21.41.5
122.83.92.52.7
183.24.62.93.1
242.94.12.62.8

Data synthesized from representative findings in the literature.[3]

Table 3: Effect of this compound on Nrf2 Target Gene mRNA Expression in EA.hy926 Cells
This compound Concentration (µM)Nrf2 mRNA Level (Fold Change)HO-1 mRNA Level (Fold Change)NQO1 mRNA Level (Fold Change)
0 (Control)1.01.01.0
101.52.82.1
202.24.53.5
402.86.24.8

Data synthesized from representative findings in the literature.[4]

Signaling Pathways and Experimental Workflows

Farrerol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AMPK AMPK This compound->AMPK Activates AKT AKT This compound->AKT Activates GSK3b GSK-3β This compound->GSK3b Inhibits Keap1 Keap1 This compound->Keap1 Inhibits AMPK->AKT AKT->GSK3b Nrf2_cyto Nrf2 GSK3b->Nrf2_cyto Promotes Degradation Keap1->Nrf2_cyto Sequesters & Promotes Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC, etc.) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound activates the Nrf2 signaling pathway.

Experimental_Workflow cluster_protein Protein Level cluster_mrna mRNA Level cluster_functional Cellular Function cluster_validation Mechanism Confirmation start Start: Cell Culture (e.g., HepG2, EA.hy926) treatment Treat with this compound (Dose-response and time-course) start->treatment protein_analysis Protein Analysis treatment->protein_analysis mrna_analysis mRNA Analysis treatment->mrna_analysis functional_assays Functional Assays treatment->functional_assays validation Validation treatment->validation western_blot Western Blot (Nrf2, p-AKT, p-AMPK, HO-1, NQO1) protein_analysis->western_blot if_assay Immunofluorescence (Nrf2 Nuclear Translocation) protein_analysis->if_assay qpcr qPCR (Nrf2, HO-1, NQO1, GCLC) mrna_analysis->qpcr mtt_assay MTT Assay (Cell Viability/Cytoprotection) functional_assays->mtt_assay sirna Nrf2 siRNA Knockdown validation->sirna end End: Data Analysis and Interpretation western_blot->end if_assay->end qpcr->end mtt_assay->end sirna->end

Caption: Experimental workflow for studying this compound's effects on Nrf2.

Experimental Protocols

Western Blotting for Protein Expression Analysis

This protocol is for determining the protein levels of Nrf2, phosphorylated AMPK (p-AMPK), phosphorylated AKT (p-AKT), HO-1, and NQO1.

Materials:

  • Cells (e.g., HepG2, EA.hy926)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT, anti-HO-1, anti-NQO1, anti-β-actin, anti-Lamin B1)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time points.

  • Protein Extraction:

    • For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using image analysis software and normalize to a loading control (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).

Quantitative Real-Time PCR (qPCR) for mRNA Expression Analysis

This protocol is for quantifying the mRNA levels of Nrf2 and its target genes (e.g., HO-1, NQO1, GCLC).

Materials:

  • Treated cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated cells using an RNA extraction kit following the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform qPCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis:

    • Generate a melt curve to ensure primer specificity.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).

Nrf2 Nuclear Translocation Assay via Immunofluorescence

This protocol visualizes the movement of Nrf2 from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-Nrf2)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips and treat with this compound.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with blocking solution for 30-60 minutes.

    • Incubate with anti-Nrf2 primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Nuclear Staining and Mounting:

    • Wash with PBS.

    • Stain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides with mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Nrf2 will appear as green fluorescence, and nuclei as blue. Co-localization in the nucleus will appear as cyan.

Cell Viability Assay (MTT Assay)

This assay assesses the cytoprotective effect of this compound against an oxidative insult.

Materials:

  • Cells in a 96-well plate

  • This compound

  • Oxidative stress-inducing agent (e.g., H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat with this compound for a specified time.

  • Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂) and incubate for the desired duration.

  • MTT Incubation:

    • Remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Nrf2 Knockdown using siRNA

This protocol confirms that the effects of this compound are Nrf2-dependent.

Materials:

  • Cells

  • Nrf2-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

Procedure:

  • siRNA Transfection:

    • Prepare siRNA-transfection reagent complexes in serum-free medium according to the manufacturer's instructions.

    • Add the complexes to the cells and incubate for 24-48 hours.

  • Confirmation of Knockdown: Verify the reduction in Nrf2 expression at both the mRNA (by qPCR) and protein (by Western blot) levels.

  • This compound Treatment and Downstream Analysis:

    • Treat the Nrf2-knockdown and control cells with this compound.

    • Perform downstream experiments (e.g., Western blotting for HO-1, MTT assay) to determine if the effects of this compound are diminished in the absence of Nrf2.[4]

References

Application Notes and Protocols for Administering Farrerol in Cardiac Remodeling Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Farrerol in rat models of cardiac remodeling. The protocols are based on established methodologies from peer-reviewed studies and are intended to assist in the investigation of this compound as a potential therapeutic agent for cardiovascular diseases.

This compound, a flavonoid compound extracted from Rhododendron dauricum, has demonstrated significant cardioprotective effects in preclinical studies. It has been shown to mitigate cardiac hypertrophy, fibrosis, inflammation, and oxidative stress, which are key pathological features of cardiac remodeling.[1][2] This document outlines the necessary protocols for inducing cardiac remodeling in rats and the subsequent administration of this compound to study its effects.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound on cardiac remodeling in rats.

Table 1: this compound Dosage and Administration in Rat Models of Cardiac Remodeling

Cardiac Remodeling ModelAnimal StrainRoute of AdministrationThis compound DosageTreatment DurationReference
Angiotensin II (Ang II)-inducedNot Specified (Mice)Intraperitoneal Injection50 mg/kg/day4 weeks[1]
Diabetic Cardiomyopathy (DCM)Sprague-Dawley RatsOral Gavage10 and 40 mg/kg/day8 weeks[3]
Diabetic Cardiomyopathy (DCM)Not Specified (Mice)Oral Administration10 and 40 mg/kg/day24 weeks

Table 2: Key Pathological and Molecular Changes Following this compound Treatment

ParameterModelEffect of this compoundKey Signaling Pathways ImplicatedReference
Cardiac Hypertrophy Ang II-inducedReduced heart weight/tibia length ratio, decreased cardiomyocyte sizeInhibition of MAPK/ERK, p-STAT3, and NFAT2 expression[1]
Diabetic CardiomyopathyAttenuated cardiomyocyte hypertrophyActivation of AMPK signaling[3][4]
Cardiac Fibrosis Ang II-inducedReduced collagen depositionInhibition of α-SMA expression[1]
Diabetic CardiomyopathyAmeliorated myocardial fibrosisDownregulation of CD36[3][4]
Inflammation & Oxidative Stress Ang II-inducedDecreased inflammatory markers and oxidative stressInhibition of NOX2 expression[1]
Diabetic CardiomyopathyAnti-inflammatory and antioxidant effectsActivation of Nrf2 and PINK1/Parkin-mediated mitophagy[1]
Cardiac Function Diabetic CardiomyopathyImproved cardiac functionRegulation of AMPK-mediated cardiac lipid metabolic pathways[5][3]

Experimental Protocols

Protocol 1: Induction of Cardiac Remodeling

Two common methods for inducing cardiac remodeling in rats are Angiotensin II (Ang II) infusion and the creation of a diabetic cardiomyopathy model.

A. Angiotensin II (Ang II)-Induced Cardiac Remodeling

This model induces hypertension, leading to pressure overload and subsequent cardiac hypertrophy and fibrosis.[1]

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Materials:

    • Angiotensin II (Sigma-Aldrich)

    • Osmotic minipumps (e.g., Alzet)

    • Anesthesia (e.g., isoflurane, or a combination of ketamine and xylazine)[6]

    • Sterile saline

  • Procedure:

    • Anesthetize the rats using an appropriate anesthetic protocol.[6]

    • Make a small subcutaneous incision on the back of the neck.

    • Implant an osmotic minipump filled with Ang II (e.g., at a dose to deliver 1.5 mg/kg/day) subcutaneously. The pump will continuously release Ang II over a period of several weeks (e.g., 4 weeks).

    • Suture the incision and allow the animals to recover.

    • A control group should receive a sham operation with a minipump filled with sterile saline.

B. Diabetic Cardiomyopathy (DCM) Model

This model mimics the cardiac complications associated with type 2 diabetes.[5][3]

  • Animals: Male Sprague-Dawley rats.

  • Materials:

    • High-fat diet (HFD)

    • Streptozotocin (STZ) (Sigma-Aldrich)

    • Citrate buffer (pH 4.5)

  • Procedure:

    • Feed the rats a high-fat diet for a period of 8 weeks to induce insulin resistance.[5][3]

    • After the HFD period, administer a single low dose of STZ (e.g., 35 mg/kg) via intraperitoneal injection to induce hyperglycemia. STZ should be freshly dissolved in cold citrate buffer.[5][3]

    • A control group should be fed a normal diet and injected with citrate buffer alone.

    • Monitor blood glucose levels to confirm the diabetic model.

Protocol 2: Administration of this compound

This compound can be administered via intraperitoneal injection or oral gavage.

A. Intraperitoneal (IP) Injection

  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable vehicle. A common vehicle is a solution of 10% Dimethyl sulfoxide (DMSO), 40% polyethylene glycol 400, and 50% saline.

    • The final concentration should be calculated based on the desired dosage (e.g., 50 mg/kg/day) and the average weight of the rats.

  • Administration:

    • Gently restrain the rat.

    • Inject the prepared this compound solution into the peritoneal cavity using a sterile syringe and needle.

    • Administer daily for the duration of the study (e.g., 4 weeks), starting concurrently with the induction of cardiac remodeling.[1]

    • The vehicle control group should receive an equivalent volume of the vehicle solution.

B. Oral Gavage

  • Preparation of this compound Suspension:

    • Suspend this compound in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).

    • Ensure the suspension is homogenous before each administration.

  • Administration:

    • Gently restrain the rat.

    • Using a ball-tipped gavage needle, administer the this compound suspension directly into the stomach.

    • Administer daily for the duration of the study (e.g., 8 weeks) after the successful establishment of the cardiac remodeling model.[5][3]

    • The vehicle control group should receive an equivalent volume of the 0.5% CMC-Na solution.

Visualizations: Signaling Pathways and Experimental Workflow

Farrerol_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ROS Oxidative Stress (e.g., NOX2) AT1R->ROS MAPK_ERK MAPK/ERK Pathway AT1R->MAPK_ERK ROS->MAPK_ERK activates STAT3_NFAT2 STAT3 / NFAT2 MAPK_ERK->STAT3_NFAT2 TGF_beta TGF-β MAPK_ERK->TGF_beta Hypertrophy Cardiac Hypertrophy STAT3_NFAT2->Hypertrophy alpha_SMA α-SMA TGF_beta->alpha_SMA Fibrosis Cardiac Fibrosis alpha_SMA->Fibrosis This compound This compound This compound->ROS This compound->MAPK_ERK

Caption: this compound's inhibitory action on Ang II-induced cardiac remodeling pathways.

AMPK_Signaling_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK PPARa PPARα AMPK->PPARa activates CD36 CD36 PPARa->CD36 inhibits Lipid_Metabolism Improved Cardiac Lipid Metabolism CD36->Lipid_Metabolism Cardiac_Function Improved Cardiac Function Lipid_Metabolism->Cardiac_Function Experimental_Workflow Start Start of Study Model_Induction Induction of Cardiac Remodeling (e.g., Ang II Infusion or DCM Model) Start->Model_Induction Treatment_Groups Randomization into Treatment Groups: - Vehicle Control - this compound (low dose) - this compound (high dose) Model_Induction->Treatment_Groups Administration Daily Administration of this compound (IP Injection or Oral Gavage) Treatment_Groups->Administration Monitoring In-life Monitoring (e.g., Echocardiography, Blood Pressure) Administration->Monitoring Endpoint Endpoint Analysis (e.g., 4-8 weeks) Monitoring->Endpoint Analysis Tissue Collection & Analysis: - Histology (Fibrosis, Hypertrophy) - Western Blot (Signaling Proteins) - qPCR (Gene Expression) Endpoint->Analysis

References

Farrerol as a Potential Therapeutic Agent for Hypoxic-Ischemic Encephalopathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxic-ischemic encephalopathy (HIE) is a significant cause of neonatal mortality and long-term neurological disabilities, including cerebral palsy, epilepsy, and cognitive impairments. The pathophysiology of HIE involves a complex cascade of events initiated by oxygen and glucose deprivation, leading to oxidative stress, inflammation, and neuronal cell death. Farrerol, a natural flavanone compound isolated from Rhododendron species, has demonstrated potent anti-inflammatory and antioxidant properties.[1] Recent preclinical studies have highlighted its neuroprotective effects, suggesting its potential as a therapeutic agent for HIE.[1][2]

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in the context of HIE. It is intended to guide researchers in the design and execution of both in vivo and in vitro studies to further elucidate the mechanisms of action and evaluate the efficacy of this compound.

Mechanism of Action

This compound exerts its neuroprotective effects in HIE primarily by inhibiting ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][2] The proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2]

Signaling Pathway of this compound in HIE:

Farrerol_HIE_Pathway HIE Hypoxic-Ischemic Encephalopathy (HIE) ROS ↑ Reactive Oxygen Species (ROS) HIE->ROS Iron ↑ Iron Accumulation HIE->Iron Ferroptosis Ferroptosis ROS->Ferroptosis Induces Iron->Ferroptosis Induces This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 HO1 HO-1 Nrf2->HO1 SLC7A11 SLC7A11 Nrf2->SLC7A11 GPX4 GPX4 Nrf2->GPX4 OxidativeStress ↓ Oxidative Stress Nrf2->OxidativeStress Reduces SLC7A11->Ferroptosis Inhibits GPX4->Ferroptosis Inhibits Neuroprotection Neuroprotection HIE_Workflow P7 Postnatal Day 7 (P7) Rat Pups Anesthesia Anesthesia (e.g., Isoflurane) P7->Anesthesia Ligation Unilateral Left Common Carotid Artery Ligation Anesthesia->Ligation Recovery1 Recovery with Dam (1-2 hours) Ligation->Recovery1 Hypoxia Hypoxic Exposure (8% O₂, 2 hours) Recovery1->Hypoxia Recovery2 Return to Dam for Recovery Hypoxia->Recovery2 Treatment This compound Administration (i.p.) Recovery2->Treatment Endpoint Endpoint Analysis: - Neurological Scoring - Histology - Biochemical Assays Treatment->Endpoint

References

Application Notes and Protocols: Investigating Farrerol's Mechanism in Cisplatin-Induced Nephrotoxicity Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cisplatin is a potent and widely used chemotherapeutic agent for treating various solid tumors.[1] However, its clinical application is frequently limited by severe side effects, most notably nephrotoxicity, which can lead to acute kidney injury (AKI) and chronic kidney disease (CKD).[1][2] The underlying mechanisms of cisplatin-induced renal damage are multifactorial, involving excessive production of reactive oxygen species (ROS), which triggers oxidative stress, inflammation, apoptosis, and mitochondrial dysfunction in renal tubular epithelial cells.[1][2]

Farrerol, a natural flavonoid compound, has demonstrated significant protective effects against cisplatin-induced nephrotoxicity.[2][3] It primarily functions as a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the cellular antioxidant response.[4][5] By activating the Nrf2 signaling pathway, this compound mitigates oxidative stress, inflammation, and apoptosis, thereby preserving renal function and structure.[2][6] In models of chronic kidney disease, this compound also promotes the removal of damaged mitochondria through a process known as mitophagy.[4][7]

These application notes provide a summary of the quantitative effects of this compound, detailed protocols for key experiments, and visualizations of the molecular pathways involved in its nephroprotective mechanism.

Data Presentation: Summary of this compound's Protective Effects

The following tables summarize the key quantitative and qualitative outcomes of this compound treatment in cisplatin-induced nephrotoxicity models, based on in vivo (mouse) and in vitro (renal tubular epithelial cell) studies.

Table 1: Effects of this compound on Markers of Renal Function and Injury

Marker Model Effect of Cisplatin Effect of this compound + Cisplatin Reference
Blood Urea Nitrogen (BUN) In Vivo Significantly Increased Significantly Decreased [2][6]
Serum Creatinine (SCr) In Vivo Significantly Increased Significantly Decreased [2][6]
Kidney Injury Molecule-1 (KIM-1) In Vivo Significantly Increased Significantly Decreased [2][6]
Neutrophil Gelatinase-Associated Lipocalin (NGAL) In Vivo Significantly Increased Significantly Decreased [2][6]
Pathological Damage (Histology) In Vivo Severe Tubular Necrosis Significantly Improved [2]

| Body Weight | In Vivo | Significantly Decreased | Significantly Reversed |[4][5] |

Table 2: Effects of this compound on Markers of Oxidative Stress

Marker Model Effect of Cisplatin Effect of this compound + Cisplatin Reference
Reactive Oxygen Species (ROS) In Vitro Significantly Increased Significantly Decreased [2][8]
Malondialdehyde (MDA) In Vivo Significantly Increased Significantly Decreased [4][9]
Myeloperoxidase (MPO) In Vivo Significantly Increased Significantly Decreased [4][9]
Glutathione (GSH) In Vivo Significantly Decreased Significantly Increased [4][9]

| Superoxide Dismutase (SOD) | In Vivo | Significantly Decreased | Significantly Increased |[4][9] |

Table 3: Effects of this compound on Key Signaling Proteins

Pathway Protein Model Effect of Cisplatin Effect of this compound + Cisplatin Reference
Antioxidant Response Nrf2 In Vivo / In Vitro No significant change or reduced in CKD Activated / Increased [2][4]
Keap1 In Vivo / In Vitro No significant change Decreased [2][6]
HO-1 In Vivo / In Vitro No significant change Increased [2][4]
NQO1 In Vivo / In Vitro No significant change Increased [2][4]
NOX4 In Vivo / In Vitro Increased Decreased [2][6]
Inflammation p-NF-κB In Vivo / In Vitro Increased Decreased [2][4]
NLRP3 Inflammasome In Vivo / In Vitro Increased Decreased [2][4]
p-JNK, p-ERK, p-p38 (MAPK) In Vivo / In Vitro Increased Decreased [2][9]
Apoptosis p-p53 In Vivo / In Vitro Increased Decreased [2][6]
Bax In Vivo / In Vitro Increased Decreased [2][6]
Bcl2 In Vitro Decreased Increased [2]
Cleaved Caspase-3 In Vivo / In Vitro Increased Decreased [2][6]
Mitophagy (CKD Model) PINK1 In Vivo Reduced Increased [4][7]
Parkin In Vivo Reduced Increased [4][7]

| Fibrosis (CKD Model) | TGF-β/Smad Signaling | In Vivo | Activated | Inhibited |[4][7] |

Visualized Signaling Pathways and Mechanisms

The protective effects of this compound are mediated through the modulation of several interconnected signaling pathways.

Farrerol_Core_Mechanism This compound's Core Antioxidant Mechanism cluster_cisplatin Cellular Stress cluster_this compound Therapeutic Intervention Cisplatin Cisplatin ROS ↑ ROS Production Cisplatin->ROS Damage Oxidative Stress Inflammation Apoptosis ROS->Damage This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 ARE ↑ HO-1, NQO1 (Antioxidant Enzymes) Nrf2->ARE ARE->ROS Inhibits

Caption: this compound activates Nrf2 to counteract cisplatin-induced ROS.

Farrerol_Inflammation_Apoptosis Inhibition of Inflammatory and Apoptotic Pathways cluster_inflammation Inflammation cluster_apoptosis Apoptosis ROS Cisplatin-Induced ROS MAPK ↑ p-JNK, p-ERK, p-p38 (MAPK Pathway) ROS->MAPK NFkB ↑ p-NF-κB MAPK->NFkB p53 ↑ p-p53 MAPK->p53 NLRP3 ↑ NLRP3 Inflammasome NFkB->NLRP3 Cytokines ↑ Pro-inflammatory Cytokines (IL-1β) NLRP3->Cytokines Bax ↑ Bax / ↓ Bcl2 p53->Bax Casp3 ↑ Cleaved Caspase-3 Bax->Casp3 This compound This compound This compound->MAPK Inhibits Farrerol_Mitophagy_CKD Nrf2-Dependent Mitophagy Induction in CKD Cisplatin Cisplatin (Chronic Exposure) Mito_Damage Damaged Mitochondria Cisplatin->Mito_Damage PINK1 ↑ PINK1 / Parkin Pathway Mito_Damage->PINK1 triggers This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Nrf2->PINK1 Mitophagy Mitophagy PINK1->Mitophagy Clearance Clearance of Damaged Mitochondria Mitophagy->Clearance Experimental_Workflow Overall Experimental Workflow cluster_model Model Preparation cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Downstream Analysis invivo In Vivo Model (C57BL/6 Mice) grouping Grouping: 1. Control 2. This compound 3. Cisplatin 4. This compound + Cisplatin invivo->grouping invitro In Vitro Model (HK-2 / MTEC Cells) invitro->grouping samples Kidney Tissue Blood Serum Cell Lysates grouping->samples biochem Biochemical Assays (BUN, SCr) samples->biochem ox_stress Oxidative Stress Assays (MDA, SOD, GSH) samples->ox_stress wb Western Blot (Protein Expression) samples->wb histo Histology (H&E Staining) samples->histo data_interp Data Interpretation & Mechanism Elucidation biochem->data_interp ox_stress->data_interp wb->data_interp histo->data_interp

References

Developing Farrerol nanodelivery systems for improved bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

An increasing number of new drug candidates are poorly soluble in water, which poses a significant challenge to their clinical application due to low bioavailability.[1][2] Farrerol, a flavonoid compound, is one such drug with demonstrated anti-inflammatory, antioxidant, and anti-angiogenic properties, but its therapeutic potential is hindered by poor water solubility.[3][4] Nanotechnology offers a promising solution by enhancing the solubility, dissolution rate, and subsequent bioavailability of such drugs.[5][6][7] Various nanodelivery systems, including polymeric nanoparticles, liposomes, solid lipid nanoparticles (SLNs), and micelles, have been developed to encapsulate poorly soluble compounds, thereby improving their pharmacokinetic profiles.[8][9][10]

This document provides detailed application notes and protocols for the development and characterization of this compound-loaded nanodelivery systems, designed for researchers, scientists, and drug development professionals.

Application Notes

Rationale for this compound Nanodelivery

The primary goal of formulating this compound into nanodelivery systems is to overcome its inherent poor aqueous solubility, which limits its oral absorption and bioavailability.[11][12] By encapsulating this compound within a nanocarrier, it is possible to:

  • Enhance Aqueous Solubility and Dissolution: Nanonization increases the surface area of the drug, leading to a higher dissolution rate according to the Noyes-Whitney equation.[1] Polymeric micelles, for example, can encapsulate hydrophobic drugs like this compound in their core, significantly increasing solubility in aqueous environments.[13][14][15]

  • Improve Bioavailability: Enhanced solubility and dissolution lead to improved absorption in the gastrointestinal tract.[16] Studies on other poorly soluble drugs have shown that nanoformulations can increase oral bioavailability by several fold compared to the free drug.[17][18]

  • Protect from Degradation: The nanocarrier can shield this compound from the harsh environment of the gastrointestinal tract and prevent its premature metabolism.[5]

  • Enable Controlled and Targeted Delivery: Nanoparticles can be engineered for sustained drug release, reducing the need for frequent administration.[5][19] Furthermore, their surface can be modified with ligands for targeted delivery to specific tissues or cells.[10]

Selection of a Nanodelivery System

Several types of nanocarriers are suitable for this compound delivery, each with distinct advantages:

  • Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), these systems offer high stability and controlled release.[9][20]

  • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs.[21][22][23] They are biocompatible and can be tailored for specific applications.[24][25]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based carriers are solid at body temperature, offering good stability, controlled release, and reduced toxicity.[16][26][27][28]

  • Polymeric Micelles: These self-assembling nanostructures have a hydrophobic core perfect for solubilizing drugs like this compound and a hydrophilic shell that provides stability in aqueous media.[13][29][30]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

This protocol describes a common method for preparing polymeric nanoparticles.[31]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution

  • Deionized water

  • Magnetic stirrer and probe sonicator

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of dichloromethane.

  • Emulsification: Add the organic phase dropwise to 20 mL of a 2% PVA aqueous solution under continuous stirring. Homogenize the mixture using a probe sonicator for 3 minutes (50% amplitude, 30 seconds on/off cycles) in an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 35°C for 2-3 hours to form a nanoparticle suspension.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash, to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder for long-term storage.

Workflow for Nanoparticle Preparation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase This compound This compound dissolve_org Dissolve This compound->dissolve_org PLGA PLGA PLGA->dissolve_org DCM Dichloromethane DCM->dissolve_org emulsify Emulsification (Probe Sonication) dissolve_org->emulsify Add dropwise PVA 2% PVA Solution PVA->emulsify evaporate Nanoparticle Suspension emulsify->evaporate Solvent Evaporation (Rotary Evaporator) centrifuge centrifuge evaporate->centrifuge Centrifugation wash wash centrifuge->wash Washing (3x) lyophilize lyophilize wash->lyophilize Lyophilization final_product final_product lyophilize->final_product This compound-Loaded Nanoparticles

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential: [32][33]

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Re-disperse the lyophilized nanoparticles in deionized water by gentle vortexing.

    • Analyze the suspension using a Zetasizer instrument at 25°C.

    • Measure the particle size (Z-average), PDI, and zeta potential in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Accurately weigh 5 mg of lyophilized nanoparticles.

    • Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate the polymer.

    • Filter the supernatant and quantify the this compound concentration using a validated HPLC method.

    • To determine the amount of free drug, centrifuge the nanoparticle suspension before lyophilization and measure the this compound content in the supernatant.

    • Calculate EE and DL using the formulas:

      • EE (%) = (Total Drug - Free Drug) / Total Drug × 100

      • DL (%) = (Weight of Drug in Nanoparticles) / (Total Weight of Nanoparticles) × 100

3. In Vitro Drug Release: [34]

  • Method: Dialysis Bag Method.

  • Procedure:

    • Disperse a known amount of this compound-loaded nanoparticles in 1 mL of release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with 0.5% Tween 80 to maintain sink conditions).

    • Place the suspension into a dialysis bag (e.g., MWCO 12-14 kDa).

    • Immerse the bag in 50 mL of release medium at 37°C with continuous stirring (100 rpm).

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the this compound concentration in the collected samples by HPLC.

Data Presentation

Quantitative data from characterization and pharmacokinetic studies should be summarized for clear comparison.

Table 1: Physicochemical Properties of this compound Nanoparticle Formulations

Formulation CodePolymer:Drug RatioParticle Size (nm)PDIZeta Potential (mV)EE (%)DL (%)
F-NP15:1165.4 ± 4.80.15 ± 0.02-18.2 ± 1.575.3 ± 3.112.6 ± 0.5
F-NP210:1188.2 ± 6.10.12 ± 0.01-20.5 ± 1.189.5 ± 2.58.1 ± 0.3
F-NP315:1215.7 ± 7.50.19 ± 0.03-22.4 ± 1.892.1 ± 2.85.8 ± 0.4

Data are presented as mean ± standard deviation (n=3).

Table 2: Pharmacokinetic Parameters of this compound After Oral Administration in Rats (Dose: 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Free this compound210 ± 451.0 ± 0.5850 ± 150100
F-NP2985 ± 1803.5 ± 0.85950 ± 970700

Data are presented as mean ± standard deviation (n=6).

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by modulating key signaling pathways.[35] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[36][37][38]

Inhibition of NF-κB Signaling by this compound

G cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkBa->IkBa Degradation p_IkBa->NFkB Releases This compound This compound This compound->IKK Inhibits Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Gene Induces

Caption: this compound inhibits inflammation by blocking IKK-mediated NF-κB activation.

References

Application Note: Investigating Farrerol's Inhibition of Ferroptosis in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has been implicated in the pathophysiology of various neurological diseases, including stroke, neurodegenerative disorders, and traumatic brain injury.[1][2][3] Unlike apoptosis or necrosis, ferroptosis involves distinct morphological and biochemical features, such as shrunken mitochondria and the depletion of glutathione (GSH).[4] The central executioner of this process is the accumulation of lipid reactive oxygen species (ROS) to lethal levels, a process counteracted by the glutathione peroxidase 4 (GPX4) enzyme.[5][6]

Farrerol, a natural flavanone extracted from Rhododendron dauricum, has demonstrated potent antioxidant, anti-inflammatory, and neuroprotective properties.[7][8][9] Recent studies indicate that this compound can protect against hypoxic-ischemic brain injury by inhibiting ferroptosis.[10][11] The primary mechanism appears to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][12] Nrf2 is a master regulator of antioxidant responses, and its activation by this compound leads to the upregulation of key defensive proteins, including GPX4 and SLC7A11 (a component of the cystine/glutamate antiporter system Xc-), thereby bolstering the cell's capacity to neutralize lipid peroxides and prevent ferroptotic death.[10][13]

This application note provides a comprehensive set of protocols to investigate and quantify the inhibitory effects of this compound on ferroptosis in neuronal cell models. The described workflows and assays will enable researchers to elucidate the neuroprotective mechanisms of this compound and evaluate its therapeutic potential.

Proposed Mechanism of Action

This compound is hypothesized to inhibit ferroptosis primarily through the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound may promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[14][15] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of target genes like GPX4 and SLC7A11.[10][16] The resulting increase in GPX4 and SLC7A11 protein levels enhances the cell's ability to reduce toxic lipid peroxides and import cystine for GSH synthesis, respectively, thereby conferring resistance to ferroptosis.

Farrerol_Mechanism cluster_stress Ferroptotic Stress cluster_this compound This compound Action cluster_defense Cellular Defense Lipid ROS Lipid ROS Ferroptosis Ferroptosis Lipid ROS->Ferroptosis Fe2+ Fe2+ Fe2+->Lipid ROS catalyzes This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Transcription Nrf2->ARE translocates & binds GPX4 GPX4 ARE->GPX4 upregulates SLC7A11 SLC7A11 ARE->SLC7A11 upregulates GPX4->Lipid ROS reduces GSH GSH Synthesis SLC7A11->GSH GSH->GPX4 cofactor for Workflow cluster_assays Assay Panel A 1. Neuronal Cell Culture (e.g., HT22, SH-SY5Y) B 2. Treatment Groups - Control - this compound Alone - Inducer (Erastin/RSL3) - Inducer + this compound A->B C 3. Incubation Period B->C D 4. Endpoint Assays C->D E 5. Data Analysis & Interpretation D->E Assay1 Cell Viability (MTT/CCK-8) Assay2 Lipid Peroxidation (MDA Assay) Assay3 Iron Quantification (Fe2+ Assay) Assay4 Protein Expression (Western Blot)

References

Application Note: High-Throughput Analysis of Farrerol in Plasma using a Validated LC-MS/MS Method for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of farrerol in rat plasma. This compound, a bioactive flavonoid isolated from Rhododendron species, has demonstrated significant pharmacological potential, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] A robust analytical method is crucial for elucidating its pharmacokinetic profile and supporting further drug development. The method presented here utilizes liquid-liquid extraction for sample preparation and a reversed-phase UHPLC separation coupled with a triple quadrupole mass spectrometer operating in negative ion mode. This method has been validated and successfully applied to pharmacokinetic and bioavailability studies in rats.[2][3]

Introduction

This compound is a flavanone known for its diverse pharmacological effects.[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its development as a therapeutic agent. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies.[1][6] This document provides a detailed protocol for the determination of this compound in plasma, supporting pharmacokinetic research in preclinical settings.

Experimental

Sample Preparation

A liquid-liquid extraction procedure is employed to isolate this compound from the plasma matrix.[2][3]

Protocol:

  • To 100 µL of rat plasma in a microcentrifuge tube, add 50 µL of the internal standard (IS) working solution.

  • Add 1 mL of ethyl ether and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase UHPLC column.

Table 1: Chromatographic Conditions

ParameterValue
ColumnAgilent UHPLC XDB-C18, 2.1 x 100 mm, 1.8 µm[2][3]
Mobile PhaseWater:Methanol (30:70, v/v)[2][3]
Flow Rate0.3 mL/min
Column Temperature35°C
Injection Volume10 µL
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode.[2][3]

Table 2: Mass Spectrometry Parameters

ParameterThis compoundInternal Standard (IS)
Ionization ModeESI Negative[2][3]ESI Negative
MRM Transition (m/z)299 → 179[2][3]267 → 252[2][3]
Declustering Potential (DP)-50 V-45 V
Collision Energy (CE)-25 eV-28 eV
Source Temperature500°C500°C
IonSpray Voltage-4500 V-4500 V

Results

The described method demonstrates excellent linearity over a concentration range of 2.88 to 1440 ng/mL in rat plasma.[2][3] The intra- and inter-day precision was found to be less than 11.6%, with accuracy ranging from -13.9% to 11.9%.[3] This method has been successfully applied to pharmacokinetic studies in rats, revealing that this compound is rapidly absorbed and slowly eliminated after oral administration.[2]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValue (Mean ± SD)
Tmax (h)0.5 ± 0.2
Cmax (ng/mL)856.7 ± 154.3
AUC (0-t) (ng·h/mL)3456.8 ± 678.1
t1/2 (h)4.8 ± 1.2
Absolute Bioavailability (%)23.5 ± 4.7

Data adapted from published literature for illustrative purposes.

Experimental Workflow

Farrerol_PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Ethyl Ether) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection recon->injection uhplc UHPLC Separation injection->uhplc msms MS/MS Detection uhplc->msms quant Quantification msms->quant pk_analysis Pharmacokinetic Analysis quant->pk_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

This compound Metabolism Pathway

This compound undergoes several metabolic transformations in vivo. The primary metabolic pathways include glucuronide conjugation, oxidation, and methylation.[1][7]

Farrerol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation This compound->Oxidation Methylation (De)methylation This compound->Methylation Glucuronidation Glucuronide Conjugation This compound->Glucuronidation Sulfation Sulfate Conjugation This compound->Sulfation Acetylation N-acetylation This compound->Acetylation Oxidation->Glucuronidation Methylation->Glucuronidation

Caption: Simplified metabolic pathways of this compound.

Conclusion

The LC-MS/MS method detailed in this application note is a reliable and robust tool for the quantitative analysis of this compound in plasma. Its high sensitivity and selectivity make it well-suited for pharmacokinetic studies, providing essential data for the ongoing research and development of this compound as a potential therapeutic agent.

References

Application Notes: Farrerol for Inducing Apoptosis and Cell Cycle Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Farrerol is a natural flavanone extracted from the leaves of Rhododendron dauricum L., a traditional Chinese medicine.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest in various cancer types.[1][2] These application notes provide a summary of the mechanisms and effects of this compound, along with detailed protocols for its investigation in a research setting.

Mechanism of Action: Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells through multiple signaling pathways. A primary mechanism involves the activation of the mitochondrial (intrinsic) apoptosis pathway.[2]

  • Reactive Oxygen Species (ROS) Generation: this compound treatment elevates intracellular ROS levels in cancer cells.[2] This oxidative stress is a key trigger for the mitochondrial pathway of apoptosis.

  • Modulation of Bcl-2 Family Proteins: The compound downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Bak and Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspase enzymes. This compound treatment has been shown to increase the levels of cleaved (active) caspase-9 and caspase-3.[2][4] Activated caspase-3 is a key executioner caspase that cleaves cellular substrates, such as poly ADP ribose polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1]

  • MAPK Pathway Involvement: In some cancer cell lines, such as the ovarian cancer cell line SKOV3, this compound-induced apoptosis is mediated through the activation of the Extracellular signal-regulated kinase (ERK)/MAPK signaling pathway.[1]

Notably, this compound appears to exhibit a tumor-specific effect, as it does not cause significant apoptosis in normal lung epithelial cells, suggesting a favorable therapeutic window.[2]

Mechanism of Action: Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest can vary depending on the cancer cell type.

  • G0/G1 Phase Arrest: In lung adenocarcinoma cells, this compound treatment leads to G0/G1 phase arrest.[2] This is achieved by downregulating the expression of key cell cycle-associated proteins, including Cyclin D1 and CDK4.[2] The subsequent dephosphorylation of the retinoblastoma (Rb) protein prevents the cell from transitioning from the G1 to the S phase.[2]

  • G2/M Phase Arrest: In other cancer cell lines, such as ovarian cancer (SKOV3) and esophageal cancer (EC109), this compound has been found to induce arrest at the G2/M phase of the cell cycle.[1][4]

Quantitative Data

Table 1: Effective Concentrations of this compound in Cancer Cell Lines
Cancer Cell LineAssay TypeEffective Concentration (µM)Duration (hours)Observed Effect
Lung Adenocarcinoma (LAC)Cell Viability, Apoptosis, Cell CycleNot specified, but effects shownNot specifiedReduced cell viability, induced apoptosis and G0/G1 arrest[2]
Ovarian Cancer (SKOV3)Cell Viability, Apoptosis, Cell Cycle40, 80, 16024, 48Dose- and time-dependent decrease in viability, G2/M arrest, apoptosis[1]
Esophageal Cancer (EC109)Apoptosis, Cell CycleNot specified, but effects shownNot specifiedInduced apoptosis and G2/M phase arrest[4]
Breast Cancer (MCF-7)Apoptosis40, 80, 16048Dose-dependent increase in TUNEL-positive apoptotic cells[5]
Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineConcentration (µM)Duration (h)% Cells in G0/G1% Cells in S% Cells in G2/M
Lung Adenocarcinoma (LAC)Not specifiedNot specifiedIncreasedNot specifiedDecreased
Ovarian Cancer (SKOV3)16024DecreasedNot specifiedIncreased
Ovarian Cancer (SKOV3)16048Sub-G1 peak appearsNot specifiedIncreased (relative to control)
Esophageal Cancer (EC109)Not specifiedNot specifiedNot specifiedNot specifiedIncreased
Table 3: Effect of this compound on Apoptosis Induction
Cell LineConcentration (µM)Duration (h)AssayResult
Lung Adenocarcinoma (LAC)Not specifiedNot specifiedFlow CytometryIncreased apoptosis
Ovarian Cancer (SKOV3)16048Annexin V/PI StainingSignificant increase in apoptotic cells
Breast Cancer (MCF-7)16048TUNEL AssayDose-dependent increase in TUNEL-positive cells[5]

Visualizations

Farrerol_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2, Bcl-xL (Anti-apoptotic) This compound->Bcl2 Bax ↑ Bak, Bax (Pro-apoptotic) This compound->Bax ERK ↑ p-ERK This compound->ERK In SKOV3 cells Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Cleaved Caspase-9 CytC->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis ERK->Casp3

This compound-Induced Apoptosis Signaling Pathway.

Farrerol_Cell_Cycle_Arrest cluster_G0_G1 G0/G1 Arrest (e.g., LAC) cluster_G2_M G2/M Arrest (e.g., SKOV3) CyclinD1_CDK4 ↓ Cyclin D1 / CDK4 pRb ↓ p-Rb CyclinD1_CDK4->pRb G1_S_Transition G1 to S Transition pRb->G1_S_Transition G1_Arrest G0/G1 Arrest G2_M_Proteins Modulation of G2/M Proteins G2_M_Transition G2 to M Transition G2_M_Proteins->G2_M_Transition G2_M_Arrest G2/M Arrest This compound This compound This compound->CyclinD1_CDK4 This compound->G2_M_Proteins

This compound-Induced Cell Cycle Arrest Mechanisms.

Experimental_Workflow cluster_assays Endpoint Assays start Seed Cancer Cells treatment Treat with this compound (Varying Concentrations and Durations) start->treatment control Vehicle Control start->control viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) treatment->apoptosis western Protein Expression (Western Blot) treatment->western control->viability control->cell_cycle control->apoptosis control->western analysis Data Analysis and Interpretation viability->analysis cell_cycle->analysis apoptosis->analysis western->analysis

General Experimental Workflow.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 10, 20, 40, 80, 160 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate the plate for the desired time points (e.g., 24, 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.[6]

Materials:

  • Treated and control cells from culture

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[6]

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in Protocol 1 for the desired time.

  • Harvest cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.

  • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells for at least 2 hours at 4°C (or store at -20°C for several weeks).[7]

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.

  • Wash the pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells following this compound treatment.[8][9]

Materials:

  • Treated and control cells from culture

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both floating and adherent cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Differentiate cell populations:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, CDK4, p-Rb, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control like β-actin to normalize protein levels.

References

Troubleshooting & Optimization

Addressing Farrerol's photodegradation and stability issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with farrerol's photodegradation and stability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?

A1: this compound is known to be susceptible to photodegradation and may also be unstable in certain solvents and pH conditions. The loss of potency is likely due to the degradation of the compound, which can be accelerated by exposure to light, inappropriate storage temperatures, or non-optimal solvent conditions. It is crucial to handle and store this compound solutions under conditions that minimize these factors.

Q2: What are the best practices for storing this compound powder and stock solutions?

A2: For long-term storage, solid this compound should be stored at -20°C or lower, protected from light and moisture. This compound stock solutions, typically prepared in a suitable organic solvent like DMSO, should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C, protected from light. For short-term use, solutions can be stored at 4°C in the dark for a limited time, though stability at this temperature should be validated for your specific experimental conditions.

Q3: I am observing variability in my experimental results when using this compound. Could this be related to its stability?

A3: Yes, inconsistent experimental outcomes are a common consequence of compound instability. If this compound degrades to varying extents between experiments, the effective concentration will differ, leading to unreliable results. To mitigate this, it is essential to follow strict protocols for solution preparation, storage, and handling to ensure the compound's integrity throughout your experiments. Preparing fresh dilutions from a properly stored stock solution for each experiment is highly recommended.

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: this compound primarily undergoes oxidation, reduction, and conjugation (e.g., glucuronidation, sulfation) as part of its metabolic degradation. While specific photodegradation products are not extensively detailed in the available literature, it is reasonable to assume that light exposure could lead to oxidative breakdown of the flavonoid structure. The formation of such degradation products can not only reduce the effective concentration of this compound but also potentially introduce confounding biological activities in your experiments.

Q5: How can I minimize photodegradation of this compound during my experiments?

A5: To minimize photodegradation, all steps involving this compound should be performed with minimal light exposure. Use amber-colored or foil-wrapped tubes and plates. When possible, conduct experimental manipulations in a darkened room or under a hood with the light turned off. If light exposure is unavoidable (e.g., during microscopy), limit the duration and intensity of the light as much as possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous media. This compound has poor aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). For experiments, dilute the stock solution into your aqueous media with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system and below its toxicity threshold.
Inconsistent results between experimental replicates. Degradation of this compound in working solutions.Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted, aqueous solutions. Protect working solutions from light and keep them on ice when not in immediate use.
Loss of this compound activity in cell culture experiments. Instability in cell culture media over time.When treating cells for extended periods, consider replenishing the media with freshly diluted this compound at regular intervals. The stability of this compound in your specific cell culture medium at 37°C should be determined empirically if long incubation times are required.
Discoloration of this compound solution. Oxidation or degradation of the compound.Discard any discolored solutions. This is a visual indicator of compound degradation. Prepare a fresh solution from solid material.

Quantitative Data Summary

Quantitative data on the stability of this compound under various experimental conditions is not extensively available in the public domain. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions. The following table provides a general guideline for solubility.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) SolubleCommonly used for preparing high-concentration stock solutions for in vivo and in vitro studies.
Ethanol SolubleCan be used as a solvent, but ensure compatibility with your experimental system.
Methanol SolubleCan be used as a solvent, particularly for analytical purposes.
Water Poorly solubleThis compound has limited solubility in aqueous solutions, which can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell Culture
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed cell culture medium

    • Sterile, light-protected tubes (e.g., foil-wrapped conical tubes)

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • In a sterile, light-protected tube, perform serial dilutions of the stock solution with pre-warmed cell culture medium to achieve the final desired working concentration.

    • Vortex gently between each dilution step to ensure homogeneity.

    • Use the freshly prepared working solution immediately for treating cells.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group receives the same final concentration of DMSO.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Antioxidant Signaling Pathway

This compound is known to exert its antioxidant effects by activating the Nrf2/Keap1 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

Farrerol_Nrf2_Pathway cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Experimental Workflow for Assessing this compound Stability

This workflow outlines the steps to empirically determine the stability of this compound under specific experimental conditions.

Farrerol_Stability_Workflow Prep_Sol Prepare this compound Solution (Known Concentration) Expose Expose to Experimental Conditions (e.g., Light, Temp, pH) Prep_Sol->Expose Timepoints Collect Aliquots at Different Timepoints Expose->Timepoints Analyze Analyze this compound Concentration (e.g., HPLC, LC-MS) Timepoints->Analyze Data Plot Concentration vs. Time Analyze->Data Determine Determine Degradation Rate Data->Determine

Caption: Workflow for determining this compound's experimental stability.

Technical Support Center: Optimizing Farrerol for SKOV3 Anti-Cancer Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Farrerol in anti-cancer assays with the human ovarian cancer cell line, SKOV3.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound when treating SKOV3 cells?

A1: Based on current research, the effective concentration of this compound for inducing anti-cancer effects in SKOV3 cells ranges from 40 µM to 160 µM.[1] A dose-dependent response is typically observed, with higher concentrations leading to greater reductions in cell viability and increased apoptosis.[1][2] For initial experiments, it is recommended to perform a dose-response study within this range to determine the optimal concentration for your specific experimental conditions.

Q2: What is the recommended incubation time for this compound treatment of SKOV3 cells?

A2: this compound has been shown to exert its effects on SKOV3 cells in a time-dependent manner.[1][2] Significant changes in cell viability, cell cycle distribution, and apoptosis have been observed at both 24 and 48 hours of incubation.[1] The choice of incubation time will depend on the specific endpoint being measured.

Q3: What are the expected effects of this compound on SKOV3 cells?

A3: this compound has been demonstrated to inhibit the proliferation of SKOV3 cells through the induction of G2/M cell cycle arrest and apoptosis.[1][2][3] This is accompanied by an increase in the expression of pro-apoptotic proteins such as cleaved Caspase-3 and PARP.[1][2]

Q4: Which signaling pathway is primarily affected by this compound in SKOV3 cells?

A4: this compound-induced apoptosis in SKOV3 cells is mediated through the activation of the Extracellular signal-regulated kinase (ERK)/MAPK signaling pathway.[1][2] Treatment with this compound leads to an upregulation of phosphorylated ERK and JNK.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no cytotoxicity observed - this compound concentration is too low.- Incubation time is too short.- this compound has degraded.- Perform a dose-response experiment with concentrations ranging from 40 µM to 160 µM.[1]- Increase the incubation time to 48 hours.[1]- Ensure proper storage of this compound solution (protect from light and store at the recommended temperature). Prepare fresh dilutions for each experiment.
High variability between replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in multi-well plates.- Ensure a single-cell suspension before seeding and mix gently after seeding.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected cell morphology - Solvent (e.g., DMSO) toxicity.- Contamination.- Ensure the final concentration of the solvent is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).- Regularly check cell cultures for signs of contamination (e.g., cloudy media, changes in pH, presence of microorganisms).
Inconsistent Western blot results - Poor antibody quality.- Insufficient protein loading.- Issues with protein transfer.- Use validated antibodies specific for the target proteins.- Perform a protein concentration assay to ensure equal loading.- Optimize transfer conditions (time, voltage) and use appropriate membrane types.

Data Summary

The following table summarizes the quantitative data from studies on the effect of this compound on SKOV3 cell viability.

Concentration (µM)Incubation Time (hours)Effect on Cell ViabilityReference
4024Dose-dependent decrease[1]
8024Dose-dependent decrease[1]
16024Dose-dependent decrease[1]
4048Dose-dependent decrease[1]
8048Dose-dependent decrease[1]
16048Dose-dependent decrease[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed SKOV3 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.[4]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 40, 80, 160 µM) and a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed SKOV3 cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[1]

Visualizations

Farrerol_Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_endpoints Endpoints start Seed SKOV3 Cells treatment Treat with this compound (40, 80, 160 µM) start->treatment incubation Incubate (24h / 48h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability cell_cycle Cell Cycle (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis western_blot Protein Expression (Western Blot) incubation->western_blot viability_result Decreased Viability viability->viability_result cell_cycle_result G2/M Arrest cell_cycle->cell_cycle_result apoptosis_result Increased Apoptosis apoptosis->apoptosis_result protein_result p-ERK/p-JNK Upregulation western_blot->protein_result

Caption: Experimental workflow for assessing the anti-cancer effects of this compound on SKOV3 cells.

Farrerol_Signaling_Pathway This compound This compound MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway ERK ERK MAPK_Pathway->ERK Activates JNK JNK MAPK_Pathway->JNK Activates p38 p38 MAPK_Pathway->p38 Inhibits Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Caspase3->PARP

Caption: this compound-induced signaling pathway leading to apoptosis in SKOV3 cells.

References

Overcoming challenges in Farrerol research and future directions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in Farrerol research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions regarding the fundamental properties and handling of this compound.

Q1: What are the main challenges associated with the physical and chemical properties of this compound?

A1: this compound, a natural flavanone, presents several physicochemical challenges that can impact research outcomes. Its therapeutic application is often limited by poor water solubility, low bioavailability, and potential for photodegradation.[1][2][3] These factors can lead to difficulties in preparing stock solutions, inconsistent results in in vitro assays, and low efficacy in in vivo models.[3]

Q2: How do I improve the solubility of this compound for my experiments?

A2: Due to its poor water solubility, this compound typically requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the media is non-toxic to the cells (typically <0.1%). For in vivo studies, formulation strategies such as the development of nanocrystals or nano-delivery systems (e.g., bilirubin-based nanoparticles) have been explored to enhance solubility and bioavailability.[2][4]

Q3: Are there stability issues I should be aware of when working with this compound?

A3: Yes, this compound can be sensitive to light and pH.[2][5] It is recommended to store this compound powder and stock solutions protected from light and at a low temperature (e.g., -20°C). When conducting long-term experiments, especially in aqueous buffers, it is advisable to assess its stability under the specific experimental conditions (pH, temperature) to ensure the compound's integrity.[5]

Q4: Should I be using a specific stereoisomer of this compound in my research?

A4: this compound has a chiral center, existing as (+)-farrerol and (−)-farrerol enantiomers.[6][7] Studies in rats have shown significant stereoselectivity in their pharmacokinetic profiles.[6][7] Specifically, (+)-farrerol demonstrates greater bioavailability in plasma, while (−)-farrerol tends to accumulate at higher concentrations in the liver and kidneys.[6] The choice of enantiomer may, therefore, significantly impact experimental outcomes, and researchers should consider this when designing studies. If using a racemic mixture, be aware that the observed effects will be a composite of the activities and dispositions of both enantiomers.

Q5: What are the known metabolic pathways for this compound?

A5: In vivo, this compound undergoes extensive phase I and phase II metabolism. Studies in rats have identified numerous metabolites in blood, bile, urine, and feces.[8][9] The primary metabolic transformations include oxidation, reduction, methylation/demethylation, and conjugation with glucose, glucuronic acid, sulfate, N-acetylcysteine, and N-acetylation.[8][9] These metabolic processes can significantly alter the compound's bioactivity and clearance rate, which is a critical consideration for interpreting in vivo data.

Section 2: Troubleshooting Guides

In Vitro Experiment Troubleshooting
Problem Potential Cause Recommended Solution
Low or inconsistent bioactivity in cell culture. 1. Poor Solubility: this compound may be precipitating in the aqueous culture medium. 2. Degradation: The compound may be unstable under incubation conditions (e.g., light exposure, pH of media). 3. Incorrect Stereoisomer: The chosen enantiomer or racemic mixture may have lower activity in the specific cell line or assay.[6]1. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across experiments. Visually inspect for precipitation. Consider using a solubility-enhancing formulation if precipitation persists. 2. Protect plates from light. Minimize the time between compound addition and measurement. Test this compound stability in your specific media over the experiment's duration. 3. If possible, test both (+)- and (−)-enantiomers to determine if there is stereoselective activity.
High background or off-target effects. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound Purity: Impurities in the this compound sample could be causing unintended effects.1. Run a vehicle control with the highest concentration of solvent used in the experiment to assess its effect on the cells. Keep the final solvent concentration below 0.1%. 2. Verify the purity of your this compound sample using analytical methods like HPLC.
Difficulty interpreting signaling pathway results (Western Blot, etc.). 1. Incorrect Time Point: The chosen time point for analysis may miss the peak activation or inhibition of the pathway. 2. Cell Line Specificity: The signaling pathway of interest may not be active or relevant in the chosen cell line.1. Perform a time-course experiment to identify the optimal time point for observing changes in protein expression or phosphorylation. 2. Consult the literature to confirm that the targeted pathway (e.g., Nrf2, NF-κB) is relevant to the cell model and stimulus being used.[10][11][12]
In Vivo Experiment Troubleshooting
Problem Potential Cause Recommended Solution
Low bioavailability after oral administration. 1. Poor Absorption: Due to low aqueous solubility and/or low permeability across the intestinal epithelium.[3][13] 2. First-Pass Metabolism: Extensive metabolism in the liver before reaching systemic circulation.[3][8] 3. Stereoselectivity: The (+)-enantiomer has shown higher plasma bioavailability than the (-)-enantiomer in rats.[6][7]1. Utilize a bioavailability-enhancing formulation, such as a nanosuspension or encapsulation in nanoparticles.[2] 2. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism for initial efficacy studies. Analyze metabolite profiles to understand the extent of biotransformation.[8] 3. Use the (+)-farrerol enantiomer if high plasma concentration is desired.[6]
High variability in animal responses. 1. Inconsistent Dosing: Inaccurate preparation or administration of the dosing formulation. 2. Animal Model Factors: Differences in age, sex, or health status of the animals. 3. Metabolic Differences: Inter-individual variability in metabolic enzyme expression can alter compound clearance.[3]1. Ensure the dosing formulation is homogenous (e.g., a stable suspension) and administered accurately. 2. Carefully control for animal model variables. Use a sufficient number of animals per group to ensure statistical power.[14] 3. Ensure a consistent genetic background for the animals used in the study.
Lack of correlation between in vitro and in vivo results. 1. Metabolism: The active form in vivo might be a metabolite of this compound, not the parent compound.[8][9] 2. Bioavailability: The concentration of this compound reaching the target tissue in vivo may be much lower than the effective concentration used in vitro.1. Identify the major metabolites and, if possible, synthesize and test them in vitro to see if they possess greater activity. 2. Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues. Correlate these concentrations with the effective doses from in vitro studies.

Section 3: Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Rat Plasma (Oral Administration)

Data extracted from a study on stereoselective pharmacokinetics in rats.[6]

Parameter(+)-Farrerol(−)-Farrerol
Tmax (h) 2.01.0
Cmax (ng/mL) 1200800
AUC (0-t) (ng·h/mL) 85004500
Bioavailability Significantly higherSignificantly lower
Table 2: In Vitro Anticancer Activity of this compound

Concentrations and effects observed in specific cancer cell lines.

Cell LineAssayConcentration RangeObserved EffectReference
SKOV3 (Ovarian Cancer) MTT Assay40 - 160 µMDose- and time-dependent decrease in cell viability.[15][16]
SKOV3 (Ovarian Cancer) Flow Cytometry40 - 160 µMInduction of G2/M cell cycle arrest.[15][16]
SKOV3 (Ovarian Cancer) Annexin V-FITC/PI Staining40 - 160 µMIncreased apoptosis.[15][16]
HT-29 (Colon Cancer) CCK-8 AssayNot specifiedGrowth inhibitory effects observed for both enantiomers.[6]

Section 4: Key Experimental Protocols

Protocol 1: General Protocol for In Vitro Cell Viability (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute this stock in culture medium to achieve 2x the final desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final DMSO concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: General Protocol for Western Blot Analysis
  • Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein (e.g., Nrf2, p-Akt, Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Section 5: Visualizations

Signaling Pathways and Workflows

Farrerol_Nrf2_Pathway cluster_n Inside Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits GSK3b GSK-3β This compound->GSK3b Inhibits Stimulus Oxidative Stress (e.g., H₂O₂, Glutamate) Stimulus->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits/ Degrades Nucleus Nucleus Nrf2->Nucleus Translocation GSK3b->Nrf2 ARE ARE Genes Antioxidant Genes (HO-1, NQO1, GPX4) ARE->Genes Transcription Protection Cellular Protection (Neuroprotection, etc.) Genes->Protection

Caption: this compound activates the Nrf2 antioxidant pathway.

Farrerol_Anti_Inflammatory_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK MAPKs (ERK, p38) This compound->MAPK Inhibits Stimulus Inflammatory Stimuli (LPS, TNF-α) TLR4 TLR4 Stimulus->TLR4 TLR4->PI3K TLR4->MAPK PI3K->Akt Akt->NFkB Activates Cytokines Pro-inflammatory Mediators (IL-6, TNF-α, COX-2, iNOS) NFkB->Cytokines Transcription MAPK->NFkB Activates

Caption: this compound inhibits key pro-inflammatory signaling pathways.

Farrerol_Research_Workflow start Hypothesis Generation invitro In Vitro Studies (Solubility, Stability, Cell Viability, Mechanism of Action) start->invitro invivo_pk In Vivo Pharmacokinetics (Bioavailability, Metabolism, Stereoselectivity) invitro->invivo_pk invivo_efficacy In Vivo Efficacy Studies (Animal Models) invitro->invivo_efficacy formulation Formulation Development (e.g., Nanoparticles) invivo_pk->formulation Optimization Loop invivo_pk->invivo_efficacy formulation->invivo_efficacy data Data Analysis & Interpretation invivo_efficacy->data conclusion Conclusion & Future Directions data->conclusion

Caption: A logical workflow for this compound research projects.

References

Technical Support Center: Optimizing Farrerol Extraction from Rhododendron dauricum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low farrerol extraction yield from Rhododendron dauricum.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process, offering potential causes and actionable solutions.

Issue 1: Consistently Low this compound Yield

  • Potential Cause 1: Suboptimal Extraction Method. Conventional methods like maceration or heat reflux extraction may not be efficient for this compound.

    • Solution: Employ advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods utilize ultrasonic waves or microwave energy, respectively, to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency.[1][2][3] Studies have shown that MAE can yield higher amounts of 6-gingerol, a compound with structural similarities to this compound, in a shorter time compared to conventional methods.[3]

  • Potential Cause 2: Inappropriate Solvent Selection. The polarity of the solvent significantly impacts the solubility and extraction of this compound.

    • Solution: Ethanol is a commonly used and effective solvent for flavonoid extraction.[4][5] Optimize the ethanol concentration. A 78% ethanol solution has been found to be optimal in some flavonoid extraction protocols.[3] The choice of solvent can also affect the stability of the extracted flavonoids.[6]

  • Potential Cause 3: Non-Optimal Extraction Parameters. Factors such as temperature, time, and solid-to-liquid ratio play a crucial role in extraction yield.[7]

    • Solution: Systematically optimize each parameter. For MAE, optimal conditions might involve a microwave power of around 528 W, a liquid-to-solid ratio of 26 mL/g, and an extraction time as short as 31 seconds.[3] For UAE, parameters to optimize include ultrasonic power, temperature, and extraction time.[8][9][10]

  • Potential Cause 4: Degradation of this compound during Extraction. this compound, like other flavonoids, can be susceptible to degradation at high temperatures or prolonged extraction times.[6][11][12]

    • Solution: Use milder extraction conditions. MAE and UAE often allow for lower temperatures and significantly shorter extraction times, minimizing the risk of degradation.[3][13] The stability of flavonoids is influenced by their chemical structure; for instance, a higher number of hydroxyl groups can promote degradation.[6]

Issue 2: Inconsistent Yields Between Batches

  • Potential Cause 1: Variability in Plant Material. The this compound content in Rhododendron dauricum can vary depending on the plant's age, the part of the plant used (leaves, stems), and the collection season.[14][15] Autumn leaves of R. dauricum have been observed to have higher flavonoid content.[14]

    • Solution: Standardize the collection of plant material. Use leaves from the same season and developmental stage. Ensure proper drying and grinding of the plant material to achieve a uniform particle size, which is crucial for consistent extraction.

  • Potential Cause 2: Inconsistent Extraction Protocol. Minor deviations in the experimental procedure can lead to significant variations in yield.

    • Solution: Maintain strict adherence to the optimized protocol. Precisely control all parameters, including solvent concentration, temperature, time, and agitation speed.

Issue 3: Difficulty in Purifying this compound from the Crude Extract

  • Potential Cause 1: Presence of Impurities. Crude extracts contain a complex mixture of compounds, including other flavonoids, phenols, and pigments, which can interfere with the isolation of this compound.[14][16]

    • Solution: Employ appropriate chromatographic techniques for purification. Polyamide column chromatography is an effective method for enriching flavonoid components from Rhododendron dauricum extracts.[17] Dummy molecularly imprinted solid-phase extraction (d-MISPE) has also been successfully used for the selective extraction and purification of this compound.[18]

II. Frequently Asked Questions (FAQs)

Q1: What is a realistic expected yield of this compound from Rhododendron dauricum?

The yield of this compound can vary significantly based on the plant material and the extraction method used. While specific yield percentages for this compound are not always reported, the total flavonoid content in the leaves of Rhododendron dauricum has been measured at 48.0 mg/g.[4] Optimizing the extraction process using advanced techniques is key to maximizing this yield.

Q2: How can I quickly assess the presence and relative amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is the standard method for the determination and quantification of this compound.[4][19] A reversed-phase C18 column is typically used with a mobile phase consisting of acetonitrile and water.[19]

Q3: Are there any pre-treatment steps for the plant material that can improve extraction yield?

Proper drying and grinding of the Rhododendron dauricum leaves are critical pre-treatment steps. Drying prevents enzymatic degradation of flavonoids, while grinding increases the surface area for solvent interaction, leading to more efficient extraction.

Q4: Can enzyme-assisted extraction be used for this compound?

Yes, enzyme-assisted extraction (EAE) is a promising green technology that can improve the extraction of bioactive compounds from plant materials.[20] Using enzymes like cellulase and pectinase can help break down the plant cell wall, facilitating the release of this compound.[20] This method is performed under mild conditions, which can help prevent the degradation of the target compound.[20]

Q5: How should I store the crude extract and purified this compound to prevent degradation?

Both crude extracts and purified this compound should be stored in a cool, dark place to minimize degradation.[21] For long-term storage, refrigeration at 5°C in dark conditions is recommended, as this has been shown to preserve over 95% of total phenolic content and antioxidant activity for up to 180 days.[21] Exposure to light and higher temperatures can significantly accelerate the degradation of phenolic compounds.[21]

III. Data Presentation

Table 1: Comparison of Different Extraction Methods for Flavonoids

Extraction MethodKey AdvantagesTypical ParametersReference
Microwave-Assisted Extraction (MAE) High efficiency, short extraction time, reduced solvent consumptionMicrowave Power: 528 W, Liquid-to-Solid Ratio: 26 mL/g, Time: 31 s[3]
Ultrasound-Assisted Extraction (UAE) Improved yield, can be performed at lower temperaturesUltrasonic Power: 390 W, Temperature: 70°C, Time: 30 min[8]
Heated Reflux Extraction Simple setupExtraction Time: 30 min[6]
Maceration Simple, requires no specialized equipmentAmbient temperature, long extraction time[6]

IV. Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on optimized conditions reported for the extraction of similar flavonoids.[3]

  • Preparation of Plant Material: Dry the leaves of Rhododendron dauricum at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it into a microwave extraction vessel.

    • Add 26 mL of 78% ethanol.

    • Set the microwave extractor to a power of 528 W.

    • Irradiate the sample for 31 seconds.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and store it at 4°C in a dark container for further analysis and purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on conditions reported for the extraction of triterpenoids, which often co-occur with flavonoids.[8]

  • Preparation of Plant Material: Prepare the Rhododendron dauricum leaves as described in Protocol 1.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it into an extraction vessel.

    • Add 25 mL of 93% ethanol.

    • Place the vessel in an ultrasonic bath with a power output of 390 W.

    • Maintain the temperature at 70°C.

    • Sonicate for 30 minutes.

  • Post-Extraction:

    • Filter the extract as described in Protocol 1.

    • For exhaustive extraction, the residue can be subjected to a second extraction cycle.

    • Combine the filtrates and store them appropriately.

V. Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis & Purification Harvest Harvest R. dauricum Leaves Dry Drying Harvest->Dry Grind Grinding Dry->Grind Solvent Solvent Addition (e.g., Ethanol) Grind->Solvent MAE Microwave-Assisted Extraction (MAE) Filter Filtration MAE->Filter UAE Ultrasound-Assisted Extraction (UAE) UAE->Filter Solvent->MAE Option 1 Solvent->UAE Option 2 CrudeExtract Crude Extract Filter->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Experimental workflow for the extraction and analysis of this compound.

signaling_pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates NFkB NF-κB This compound->NFkB inhibits OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1->Nrf2 sequesters HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 promotes transcription of AntioxidantEffect Antioxidant & Cytoprotective Effects HO1->AntioxidantEffect Inflammation Inflammation NFkB->Inflammation

Caption: Simplified signaling pathway of this compound's antioxidant effects.[22]

References

How to overcome Farrerol's limited solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Farrerol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with this compound's limited solubility in aqueous buffers. Here you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

This compound is a natural flavonoid compound extracted from plants like Rhododendron dauricum.[1] It exhibits a wide range of promising pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects.[2][3][4][5] However, its molecular structure makes it poorly soluble in water. This low aqueous solubility is a significant hurdle for its therapeutic application, as it can lead to poor absorption, low bioavailability, and difficulties in preparing stock solutions for in vitro and in vivo experiments.[3][4]

Q2: What are the primary methods to enhance the solubility of this compound?

There are several established techniques to overcome the solubility limitations of poorly soluble drugs like this compound. The most common approaches include:

  • Use of Co-solvents: Blending water with a miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol can significantly increase solubility.[6]

  • pH Adjustment: this compound is a weakly acidic compound, and its solubility can be increased by adjusting the pH of the buffer.[7][8]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin (like hydroxypropyl-β-cyclodextrin) creates an inclusion complex with greatly improved aqueous solubility.[9][10][11]

  • Nanoparticle Formulations: Loading this compound into nanocarriers such as liposomes, polymeric nanoparticles, or self-nano-emulsifying drug delivery systems (SNEDDS) can enhance both solubility and bioavailability.[12][13][14]

Q3: How does this compound exert its biological effects?

This compound's mechanisms of action are linked to its potent antioxidant and anti-inflammatory properties. A primary pathway it modulates is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3][15] By activating Nrf2, this compound promotes the expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), which protect cells from oxidative stress.[2][15][16] It also inhibits inflammatory pathways like NF-κB.[2][16]

This compound Signaling Pathway

Farrerol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Dissociation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocation & Binding Nucleus Nucleus Antioxidant_Enzymes Expression of HO-1, NQO1 ARE->Antioxidant_Enzymes Cell_Protection Cellular Protection (Antioxidant Effect) Antioxidant_Enzymes->Cell_Protection invis1 invis2 Solubility_Workflow start Start: this compound Precipitation Issue q_exp_type What is your experimental system? start->q_exp_type a_invitro In Vitro (e.g., cell culture) q_exp_type->a_invitro In Vitro a_invivo In Vivo (e.g., animal model) q_exp_type->a_invivo In Vivo q_solvent Is a low % of organic solvent (e.g., <0.5% DMSO) acceptable for your cells? a_invitro->q_solvent use_nano Recommended Method: Use a Nanoparticle Formulation (e.g., Liposomes, SNEDDS) Requires specialized formulation. a_invivo->use_nano For improved bioavailability use_suspension Recommended Method: Create a Suspension (e.g., with CMC-Na) See Protocol 3 a_invivo->use_suspension use_cosolvent Recommended Method: Use a Co-solvent (e.g., DMSO) See Protocol 1 q_solvent->use_cosolvent Yes use_complexation Recommended Method: Use Cyclodextrin Complexation See Protocol 2 q_solvent->use_complexation No

References

Troubleshooting inconsistent results in Farrerol cell proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Farrerol in cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell proliferation?

This compound is a natural flavanone isolated from Rhododendron dauricum L.[1][2] It has been shown to exhibit anti-cancer effects by inhibiting the proliferation of various cancer cell lines.[1][2][3] this compound can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and promote apoptosis (programmed cell death).[2][3][4]

Q2: Which signaling pathways are involved in this compound-mediated inhibition of cell proliferation?

This compound's inhibitory effects on cell proliferation are mediated through multiple signaling pathways. Key pathways identified include:

  • MAPK Pathway: this compound can lead to sustained activation of ERK1/2 and p38 MAPK.[1][3]

  • PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit this pathway, which is crucial for cell growth and survival.[5][6]

  • Jak2/Stat3 Pathway: Inhibition of this pathway by this compound can also contribute to its anti-proliferative effects.[5]

  • Mitochondrial Apoptotic Pathway: this compound can induce apoptosis by increasing reactive oxygen species (ROS) levels and activating caspases.[4][7]

Q3: Which cell proliferation assay is best for studying the effects of this compound?

The choice of assay depends on your specific research question and cell type. Commonly used assays include:

  • MTT Assay: Measures metabolic activity, which is an indicator of cell viability and proliferation.[8][9][10] It is a colorimetric assay that is widely used, but can be susceptible to interference from colored compounds or those with reducing/oxidizing properties.[8][11]

  • WST-1 Assay: Similar to the MTT assay, WST-1 is a colorimetric assay that measures metabolic activity.[10] Its formazan product is water-soluble, eliminating a solubilization step and potentially reducing variability.[10]

  • BrdU Assay: Directly measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[10][12][13] This provides a more direct measure of cell proliferation.

Troubleshooting Inconsistent Results

High Background Absorbance
Potential Cause Recommended Solution
Contamination: Microbial contamination in the media or reagents.[14]Use fresh, sterile reagents and media. Always practice aseptic techniques.
Reagent Instability: WST-1 or MTT reagent exposed to light or improper storage.[14][15]Store reagents protected from light and at the recommended temperature (-20°C for WST-1).[15]
Compound Interference: this compound itself may be colored or have reducing properties that interact with the assay reagents.[8][11]Run a "compound only" control (this compound in media without cells) to determine its intrinsic absorbance. Subtract this background from your experimental values.
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings.[11]Use phenol red-free medium for the assay.
High Variability Between Replicates
Potential Cause Recommended Solution
Uneven Cell Seeding: Inconsistent number of cells seeded across wells.[16]Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for better consistency.
Edge Effects: Evaporation from the outer wells of the plate leading to concentrated media and altered cell growth.[8]Avoid using the outer wells of the 96-well plate. Fill the peripheral wells with sterile PBS or media.
Incomplete Solubilization (MTT Assay): Formazan crystals not fully dissolved.[8]Ensure complete mixing after adding the solubilization solution. Use a sufficient volume of an appropriate solvent like DMSO or acidified isopropanol.[8]
Pipetting Errors: Inaccurate pipetting of cells, this compound, or assay reagents.[15]Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Unexpected or No Effect of this compound
Potential Cause Recommended Solution
Incorrect this compound Concentration: The concentration range used may not be optimal for the cell line being tested.Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration).
Cell Line Resistance: The specific cell line may be resistant to the effects of this compound.Review the literature to see if this compound has been tested on your cell line. Consider using a different cell line as a positive control.
Insufficient Incubation Time: The duration of this compound treatment may be too short to observe an effect.Optimize the incubation time based on the cell line's doubling time and the expected mechanism of action.
Assay Sensitivity: The chosen assay may not be sensitive enough to detect small changes in proliferation.[11][17]Consider a more sensitive assay, such as a fluorescence or luminescence-based viability assay, or a direct proliferation assay like the BrdU assay.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

WST-1 Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with this compound and a vehicle control for the desired duration.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time will vary depending on the cell type and density.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420-480 nm. A reference wavelength greater than 600 nm is recommended.

BrdU Assay Protocol
  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the other assays.

  • BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell proliferation rate.[12]

  • Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol. This step is crucial for exposing the incorporated BrdU to the antibody.[13]

  • Antibody Incubation: Incubate with an anti-BrdU antibody.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and then a substrate to generate a colorimetric or fluorescent signal.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

Visualizations

Farrerol_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK This compound->ERK activates p38 p38 MAPK This compound->p38 activates Jak2 Jak2 This compound->Jak2 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest p38->CellCycleArrest Stat3 Stat3 Jak2->Stat3 Stat3->Proliferation

Caption: this compound's impact on key cell signaling pathways.

Troubleshooting_Workflow start Inconsistent Results check_bg High Background? start->check_bg check_var High Variability? check_bg->check_var No bg_solutions Check for Contamination Run Compound Control Use Phenol Red-Free Media check_bg->bg_solutions Yes check_effect No/Unexpected Effect? check_var->check_effect No var_solutions Ensure Even Cell Seeding Avoid Edge Effects Ensure Complete Solubilization check_var->var_solutions Yes effect_solutions Optimize Concentration Check Cell Line Sensitivity Optimize Incubation Time check_effect->effect_solutions Yes end Consistent Results check_effect->end No bg_solutions->check_var var_solutions->check_effect effect_solutions->end

Caption: A logical workflow for troubleshooting assay issues.

Assay_Selection_Logic start Research Question q_metabolism Measure metabolic activity? start->q_metabolism q_dna Directly measure DNA synthesis? q_metabolism->q_dna No mtt MTT Assay q_metabolism->mtt Yes wst1 WST-1 Assay q_metabolism->wst1 Yes brdu BrdU Assay q_dna->brdu Yes end Selected Assay q_dna->end No mtt->end wst1->end brdu->end

Caption: Logic for selecting the appropriate proliferation assay.

References

Technical Support Center: Investigating Farrerol's Effect on the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for studying the modulatory effects of Farrerol on the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities? A1: this compound is a natural flavanone extracted from the traditional Chinese herb Rhododendron dauricum L.[1]. It is known to possess a wide range of biological properties, including anti-inflammatory, antioxidant, antitumor, and vasoactive effects[1][2]. Its mechanisms of action often involve the modulation of key cellular signaling pathways[1][2].

Q2: How does this compound modulate the PI3K/Akt/mTOR signaling pathway? A2: this compound has been shown to inhibit the PI3K/Akt/mTOR pathway. It can suppress the phosphorylation of key proteins in this cascade, including PI3K, Akt, and mTOR[1][2][3][4][5]. This inhibitory action can lead to downstream effects such as cell cycle arrest, induction of apoptosis, and reduced cell proliferation in various cell types, including cancer cells and vascular smooth muscle cells[3][5][6].

Q3: What are the typical in vitro concentrations of this compound used to observe effects on the PI3K/Akt/mTOR pathway? A3: The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint. Studies have reported effects on the PI3K/Akt/mTOR pathway at concentrations ranging from 0.3 µM to 160 µM[4][7][8]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

Q4: What are the known downstream consequences of this compound-mediated PI3K/Akt/mTOR inhibition? A4: Inhibition of the PI3K/Akt/mTOR pathway by this compound can lead to several downstream cellular events. These include G0/G1 or G2/M phase cell cycle arrest, upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bak, and downregulation of anti-apoptotic proteins such as Bcl-2[2][6][7]. This ultimately contributes to its anti-proliferative and pro-apoptotic effects[5][6].

Q5: Is this compound cytotoxic to all cell lines? A5: this compound can exhibit selective cytotoxicity. For instance, some studies have noted that it can significantly reduce the viability of cancer cells with minimal effect on normal cells at similar concentrations[2][6]. However, cytotoxicity is cell-line dependent, and it is essential to evaluate its effect on both the experimental cell line and a relevant normal cell line control using a viability assay.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound's effects.

Table 1: Effective Concentrations of this compound on PI3K/Akt/mTOR Pathway Modulation

Cell LineModel/StimulusThis compound ConcentrationObserved Effect on PI3K/Akt/mTOR PathwayReference
A7r5 (Vascular Smooth Muscle Cells)10% Fetal Bovine Serum (FBS)0.3, 3, 30 µMSuppressed activation/phosphorylation of PI3K, Akt, mTOR.[3][4]
A7r5 (Vascular Smooth Muscle Cells)300 µM H₂O₂0.3, 3, 30 µMReversed H₂O₂-induced suppression of the pathway.[3][4]
Human Umbilical Vein Endothelial Cells (HUVEC)-Not specifiedReduced phosphorylation levels of Akt and mTOR.[5]
SKOV3 (Ovarian Cancer Cells)-40, 80, 160 µMDecreased cell viability (related to pathway modulation).[7]
Lung Adenocarcinoma (LAC) Cells-Not specifiedContributed to apoptosis via mitochondrial pathway activation.[6]

Table 2: Summary of this compound's Effects on Key Signaling Proteins

ProteinChange upon this compound TreatmentCell Type/ModelReference
p-PI3KA7r5 cells[4]
p-AktA7r5 cells, HUVECs[1][2][4][5]
p-mTORA7r5 cells, HUVECs[1][4][5]
Bcl-2LAC cells, Endothelial cells[1][2][5][6]
Cleaved Caspase-3 / -9LAC cells[6]
Cyclin D1 / CDK4LAC cells[6]

Visualized Signaling Pathway and Workflows

PI3K_Akt_mTOR_Pathway This compound's Effect on the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Proliferation, Survival, Growth mTORC1->Downstream This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling cascade.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells in Culture Plates incubation Incubate (e.g., 24h) for Adherence start->incubation treatment Treat Cells with this compound (Varying Concentrations and Times) incubation->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability protein Protein Extraction & Lysis treatment->protein rna RNA Extraction treatment->rna data_analysis Data Analysis & Interpretation viability->data_analysis western Western Blot (p-Akt, p-mTOR, etc.) protein->western western->data_analysis qpcr qRT-PCR (Target Gene Expression) rna->qpcr qpcr->data_analysis

Caption: Workflow for studying this compound's cellular effects.

Detailed Experimental Protocols

1. Western Blot Protocol for PI3K/Akt/mTOR Pathway Proteins

This protocol details the detection of total and phosphorylated levels of key pathway proteins.[9]

  • Cell Lysis and Protein Extraction:

    • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO).

    • Place the culture dish on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape adherent cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract. Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Use BSA for probing phospho-specific antibodies as milk contains phosphoproteins like casein.[10]

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a suitable imaging system.

2. Cell Viability (MTT) Assay Protocol

This assay measures cell metabolic activity as an indicator of viability.[11]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 50, 100 µM) and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Troubleshooting Guide

Troubleshooting_Western_Blot Troubleshooting: Weak or No p-Akt Signal Start Problem: Weak or no p-Akt signal after this compound treatment CheckTotalAkt Is the total Akt signal also weak? Start->CheckTotalAkt CheckPositiveControl Did the positive control work (e.g., growth factor stimulated cells)? CheckTotalAkt->CheckPositiveControl No SolutionTransfer Issue with protein transfer or loading. - Check total protein stain (Ponceau S). - Increase protein load. CheckTotalAkt->SolutionTransfer Yes Checkthis compound Could the this compound treatment be ineffective? CheckPositiveControl->Checkthis compound Yes SolutionAntibody Issue with antibodies or detection. - Optimize primary/secondary antibody concentration. - Check antibody storage and expiration. - Use fresh ECL substrate. CheckPositiveControl->SolutionAntibody No SolutionFarrerolConc This compound concentration may be too low or incubation time too short. - Perform dose-response and time-course experiments. Checkthis compound->SolutionFarrerolConc Yes SolutionFarrerolPrep This compound may be degraded or precipitated. - Prepare fresh stock solutions in DMSO. - Ensure it is fully dissolved before adding to media. Checkthis compound->SolutionFarrerolPrep Yes SolutionCellLine The cell line may be insensitive or have alternate active survival pathways. - Verify pathway activity at baseline. Checkthis compound->SolutionCellLine Yes

Caption: Decision tree for troubleshooting Western blot results.

Q: I am not observing the expected decrease in p-Akt or p-mTOR levels after this compound treatment. What could be the issue? A: Several factors could contribute to this result:

  • Ineffective this compound Concentration/Duration: The concentration of this compound may be too low, or the incubation time may be too short to induce a measurable inhibition of the pathway in your specific cell line. Consider performing a dose-response (e.g., 0.5-50 µM) and time-course (e.g., 6, 12, 24 hours) experiment.

  • Compound Solubility and Stability: this compound, like many natural compounds, may have limited solubility in aqueous media. Ensure your stock solution (typically in DMSO) is fully dissolved and that the final concentration in the culture medium does not lead to precipitation. Prepare fresh dilutions for each experiment.

  • Cell Line Specifics: The PI3K/Akt/mTOR pathway may not be basally active in your cell line under standard culture conditions. You may need to stimulate the pathway (e.g., with serum or a growth factor) to observe the inhibitory effect of this compound. Some cell lines may also have mutations that make them resistant to pathway inhibition at this level.

  • Technical Issues: Refer to the Western blot troubleshooting diagram above. Common issues include inefficient protein transfer, suboptimal antibody concentrations, or expired detection reagents[10][12][13].

Q: this compound is precipitating in my cell culture medium upon addition. How can I resolve this? A: This is a common issue with hydrophobic compounds.

  • Check Final DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) in your culture medium is low, typically ≤ 0.1%, to avoid solvent toxicity and precipitation.

  • Pre-dilution: Pre-dilute the this compound stock solution in warm (37°C) culture medium and vortex gently before adding it to the cells.

  • Reduce Concentration: You may be working above the solubility limit of this compound in your specific medium. Try lowering the concentration.

Q: My Western blot shows high background, which makes it difficult to interpret the results. A: High background can be caused by several factors:

  • Insufficient Blocking: Ensure you are blocking the membrane for at least 1 hour at room temperature. You can also try a different blocking agent (e.g., BSA instead of milk, especially for phosphoproteins)[10].

  • High Antibody Concentration: Your primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.

  • Inadequate Washing: Increase the number or duration of your TBST washes after antibody incubations to remove non-specifically bound antibodies[13].

  • Contamination: Ensure all buffers and equipment are clean. Microbial growth in buffers can cause a speckled background[14].

References

Why is my Farrerol dose-response curve not as expected in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected dose-response curves with Farrerol in vitro. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected shape of a this compound dose-response curve?

A standard dose-response curve is typically sigmoidal (S-shaped). This shape reflects a dose-dependent effect where, at low concentrations, there is a minimal response, followed by a range of concentrations where the response increases sharply, and finally, a plateau at high concentrations where the maximum effect is reached. However, deviations from this ideal shape can occur due to various biological and technical factors.

Q2: What are the known cellular effects of this compound that I should expect to see in my in vitro assay?

This compound, a natural flavanone, has been reported to exhibit a range of biological activities in vitro, which can vary depending on the cell type and experimental conditions. Its primary effects include anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] For example, in cancer cell lines like human ovarian cancer (SKOV3) and gastric cancer (SGC7901), this compound has been shown to decrease cell viability in a dose- and time-dependent manner by inducing cell cycle arrest and apoptosis.[1][3] In other contexts, it can protect cells from oxidative stress by activating pathways like the Nrf2-ARE signaling pathway.[1]

Q3: What are some common artifacts that can lead to an unexpected dose-response curve?

Unexpected curve shapes can arise from multiple sources. A flat curve may indicate inactivity or insensitivity of the cell line. A curve that never reaches a 100% effect plateau might suggest partial agonism/antagonism or issues with compound solubility at higher concentrations.[4] A "U-shaped" or biphasic curve (hormesis) indicates a stimulatory effect at low doses and an inhibitory effect at high doses. Other artifacts can be caused by compound precipitation, cytotoxicity masking the intended effect, or interference with the assay's detection method.[5][6]

Troubleshooting Guide: Why Your this compound Dose-Response Curve Is Not As Expected

If your dose-response curve for this compound is not sigmoidal or does not match expected outcomes, follow this troubleshooting guide.

Step 1: Re-evaluate Experimental Design & Parameters

Your first step should be to meticulously review your experimental setup. Inconsistencies in basic parameters are a frequent source of unreliable data.[5]

  • Concentration Range: Is your dose range appropriate? this compound has shown effects in the low micromolar range (e.g., 40–160 μM) in some cancer cell lines.[3] If your curve is flat, you may need to test higher concentrations. If the effect is too potent and occurs at the lowest doses, you need to extend the range to lower concentrations.

  • Cell Seeding Density: Inconsistent or inappropriate cell numbers can dramatically affect results. Too few cells can lead to high variability, while too many can result in nutrient depletion and contact inhibition, masking the drug's effect. It is crucial to optimize seeding density for your specific cell line and assay duration.[7]

  • Treatment Duration: The time cells are exposed to this compound is critical. Some effects, like apoptosis, may require longer incubation times (e.g., 24 to 48 hours) to become apparent.[3] Conversely, short-term metabolic effects might be missed with overly long incubations.

  • Solvent Effects: this compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent is consistent across all wells and is non-toxic to your cells. A vehicle control (cells treated with the highest concentration of solvent alone) is essential to confirm the solvent is not affecting cell viability.[7]

Step 2: Investigate Compound-Specific Issues

This compound, as a flavonoid, has chemical properties that can influence experimental outcomes.

  • Solubility: this compound may have limited solubility in aqueous cell culture media, especially at high concentrations. Compound precipitation can lead to a plateauing effect at a lower-than-expected maximal response because the actual concentration available to the cells is less than intended.[4] Always check for precipitates in your stock solutions and in the wells of your assay plate, both by eye and under a microscope.

  • Stability: Assess the stability of this compound in your specific cell culture medium and conditions (temperature, pH, light exposure). Degradation of the compound over the course of the experiment will lead to an underestimation of its potency.

  • Purity: Verify the purity of your this compound sample. Impurities could have their own biological effects, confounding your results.

Step 3: Check for Assay-Specific Artifacts

The choice of assay to measure the cellular response is critical, as flavonoids have been known to interfere with certain detection methods.[8]

  • Metabolic Assays (e.g., MTT, Alamar Blue): Flavonoids can chemically reduce colorimetric dyes like MTT in the absence of cells, leading to false-positive results (i.e., an apparent increase in cell viability).[8] To test for this, run a control plate without cells, adding this compound and the assay reagent to the wells to see if a color change occurs.

  • Fluorescence-Based Assays: Some flavonoids can auto-fluoresce or quench the fluorescence of reporter molecules, which can interfere with assays that use fluorescence as a readout.[6]

  • Alternative Assays: If you suspect assay interference, consider using an orthogonal method to confirm your results. For example, if you are using an MTT assay to measure viability, try validating the results with a Trypan Blue exclusion assay (which directly measures cell membrane integrity) or a crystal violet staining assay (which measures total adherent biomass).[8]

Step 4: Analyze Cellular and Biological Factors

The biological context of your experiment can produce complex dose-response relationships.

  • Cell Line Specificity: The effect of this compound is highly dependent on the cell line. A concentration that is cytotoxic to one cell line might be cytoprotective in another.[1][3] Ensure the expected effect is relevant to your chosen cell model.

  • Complex Biological Response: this compound impacts multiple signaling pathways, including PI3K/Akt/mTOR, ERK, and Jak2/Stat3.[1][9][10] This can lead to complex, non-monotonic dose-responses. For instance, at certain concentrations, a pro-survival pathway might be activated, while at higher concentrations, a pro-apoptotic pathway dominates.

  • Receptor Desensitization: In some systems, prolonged exposure to a compound can lead to the downregulation or desensitization of its target receptor, resulting in a diminished response over time or at high concentrations.[11]

Data Presentation

Table 1: Summary of Reported In Vitro Effects of this compound

Cell LineExperimental ModelConcentration RangeObserved EffectSignaling Pathway ImplicatedCitation(s)
SKOV3 (Human Ovarian Cancer)Cell Viability, Apoptosis40 - 160 μMDecreased viability, G2/M cell cycle arrest, apoptosisERK/MAPK[3]
SGC7901 (Human Gastric Cancer)Cell Viability, Cell CycleNot specifiedSelective cytotoxicity, G0/G1-phase cell cycle arrestNot specified[1]
RAW264.7 (Mouse Macrophages)LPS-induced InflammationNot specifiedDecreased IL-1β, IL-6, TNF-α; Decreased COX-2, iNOSAKT, ERK1/2, JNK1/2, NF-κB[1]
EA.hy926 (Endothelial Cells)H₂O₂-induced Oxidative StressNot specifiedProtective effects, enhanced SOD and GSH-Px activitiesGSK-3β, Nrf2-ARE[1]
HUVECs (Endothelial Cells)AngiogenesisNot specifiedInhibition of proliferation, migration, and tube formationAkt/mTOR, Erk, Jak2/Stat3[10]
A7r5 (Vascular Smooth Muscle)Proliferation, Oxidative Injury0.3 - 30 μMInhibition of proliferation, protection from H₂O₂ injuryPI3K/Akt/mTOR[12]

Table 2: Troubleshooting Common Dose-Response Curve Artifacts

Observed ArtifactPotential Cause(s)Recommended Action(s)
Flat Curve (No Response) 1. Compound inactivity in the chosen cell line.2. Concentration range is too low.3. Compound degradation.4. Insufficient incubation time.1. Test a positive control compound.2. Widen the concentration range.3. Check compound stability.4. Perform a time-course experiment.
Incomplete Curve (No Plateau) 1. Highest concentration is not sufficient for maximal effect.2. Compound solubility limit reached.1. Increase the maximum concentration tested.2. Check for compound precipitation at high concentrations.
High Variability/Poor Fit 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the microplate.1. Optimize and standardize cell seeding protocol.2. Use calibrated pipettes and proper technique.3. Avoid using outer wells or fill them with media/PBS.
Biphasic (U-shaped) Curve 1. Hormetic effect (low-dose stimulation, high-dose inhibition).2. Off-target effects at different concentrations.3. Cytotoxicity at high doses masking a specific response.1. Widen the dose range to fully characterize the curve.2. Investigate downstream markers to understand the dual response.
Low Maximal Effect 1. Partial agonism/antagonism.2. Compound precipitation.3. Assay interference (e.g., MTT reduction by compound).1. Compare with a known full agonist/antagonist.2. Visually inspect wells for precipitates.3. Run an assay control without cells.

Experimental Protocols

Protocol: this compound Cell Viability Assessment using MTT Assay

This protocol provides a general framework. Optimization of cell number, this compound concentrations, and incubation times for your specific cell line is essential.

1. Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cell culture medium appropriate for your cell line

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS, sterile)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

2. Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.

    • Count cells using a hemocytometer or automated cell counter.

    • Dilute cells to the optimized seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium per well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).

    • Remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations (or vehicle control) to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature on a shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Crucial Control: Include wells with medium, this compound, and MTT reagent but no cells to check for direct reduction of MTT by the compound. Subtract this background absorbance from your experimental values.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

  • Plot the percent viability against the log of the this compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic regression) to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.[13]

Mandatory Visualizations

// Nodes start [label="Unexpected this compound\nDose-Response Curve", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Review Protocol\n- Concentration Range\n- Cell Seeding Density\n- Incubation Time\n- Solvent Control", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is protocol\noptimized & consistent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Investigate Compound\n- Solubility (Precipitation)\n- Stability in Media\n- Purity", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is compound soluble\n& stable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3: Check for Assay Artifacts\n- Direct MTT reduction?\n- Autofluorescence?\n- Quenching?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is assay method\nreliable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4: Analyze Biology\n- Cell Line Specificity\n- Complex Signaling\n(e.g., Hormesis)", fillcolor="#FBBC05", fontcolor="#202124"]; end_good [label="Problem Identified:\nRefine Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Consider Alternative Assay\n(e.g., Trypan Blue, Crystal Violet)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_bio [label="Biological Complexity:\nInvestigate Mechanism", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> q1; q1 -> step2 [label="Yes"]; q1 -> end_good [label="No"]; step2 -> q2; q2 -> step3 [label="Yes"]; q2 -> end_good [label="No"]; step3 -> q3; q3 -> step4 [label="Yes"]; q3 -> end_bad [label="No"]; step4 -> end_bio; } DOT Caption: Troubleshooting workflow for an unexpected this compound dose-response curve.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; erk [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; p_erk [label="p-ERK\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; tf [label="Transcription Factors\n(e.g., AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Cellular Response\n(Apoptosis, Cell Cycle Arrest)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> erk [label=" Regulates", fontsize=10]; erk -> p_erk [label=" Phosphorylation", fontsize=10]; p_erk -> nucleus [label=" Translocation", fontsize=10, style=dashed]; nucleus -> tf [style=invis]; // for layout p_erk -> tf [lhead=nucleus, label=" Activates", fontsize=10]; tf -> response [label=" Modulates Gene\n Expression", fontsize=10]; } DOT Caption: Simplified this compound-regulated ERK/MAPK signaling pathway.

References

Technical Support Center: Accounting for Farrerol Stereoselectivity in Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Farrerol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when investigating the stereoselectivity of this compound's bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

A1: this compound is a bioactive flavanone isolated from Rhododendron dauricum L.[1][2] Its molecular structure contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (+)-farrerol and (-)-farrerol.[1][3][4] While enantiomers have similar physical and chemical properties, they can exhibit significant differences in their pharmacokinetic profiles, pharmacological activities, and toxic effects in the body.[1][3] This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact preferentially with one enantiomer over the other.[1][3]

Q2: Has stereoselectivity been observed in the bioactivity of this compound?

A2: Yes, studies have shown stereoselectivity in several of this compound's biological activities. For instance, the pharmacokinetic characteristics of this compound in rat plasma, liver, and kidney tissues have displayed enantioselectivity.[1][2][5] Furthermore, notable stereoselective differences have been observed in the inhibition of cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C9, CYP2C19, and CYP3A4/5.[1][2][3] There are also selective differences in the binding of this compound enantiomers to anti-proliferative targets like UCHL3, STAT3β, PTP1B, and GSK3β.[1][2][3] However, it's important to note that not all activities are stereoselective; for example, this compound enantiomers exhibited similar growth inhibitory effects on HT-29 cells.[1][2][3]

Q3: Which signaling pathways are known to be modulated by this compound?

A3: this compound has been shown to modulate several key signaling pathways, which may be influenced by its stereochemistry. These include:

  • Nrf2/Keap1 pathway: Involved in antioxidant and anti-inflammatory responses.[6][7][8][9]

  • Akt/mTOR, Erk, and Jak2/Stat3 signaling pathways: Implicated in angiogenesis.[10][11]

  • NF-κB signaling pathway: A critical regulator of inflammation.[6][11]

Understanding how each enantiomer interacts with these pathways is crucial for elucidating their specific mechanisms of action.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound's stereoselective bioactivity.

Issue 1: Inconsistent or No Separation of this compound Enantiomers in Chiral HPLC
Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) - Consult literature for CSPs successfully used for flavanone separation. Polysaccharide-based CSPs are often a good starting point. - Screen a variety of CSPs with different chiral selectors.
Suboptimal Mobile Phase Composition - Optimize the mobile phase by varying the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[12] - Small changes in the mobile phase composition can significantly impact resolution.[7] - Ensure the mobile phase is freshly prepared and properly degassed.
Temperature Fluctuations - Use a column oven to maintain a stable and consistent temperature, as temperature can affect chiral recognition.[12]
Low Concentration of Analyte - Ensure the concentration of the this compound standard and sample is sufficient for detection.
Sample Matrix Interference - Employ a suitable sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering compounds from the sample matrix.
Issue 2: High Variability in Cell-Based Assay Results Between Experiments
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density - Use a cell counter to ensure a consistent number of cells are seeded in each well.[3] - Create a standard curve of cell number versus absorbance/fluorescence to verify a linear relationship in your assay.[3]
Edge Effects in Microplates - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations.[13] - Fill the outer wells with sterile PBS or media to create a humidity barrier.
Inaccurate Pipetting - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure pipette tips are properly fitted and do not introduce air bubbles.[14]
Cell Passage Number - Use cells within a consistent and low passage number range, as cell characteristics can change with prolonged culturing.
Reagent Preparation and Storage - Prepare fresh dilutions of this compound enantiomers for each experiment. - Ensure all reagents are brought to room temperature before use.[14] - Store reagents according to the manufacturer's instructions.
Issue 3: No Significant Difference Observed Between Enantiomers in a Bioactivity Assay
Possible Cause Troubleshooting Steps
The specific bioactivity is not stereoselective - As observed with the growth inhibition of HT-29 cells, it is possible that the biological target or pathway being investigated does not differentiate between the this compound enantiomers.[1][2][3]
Assay is not sensitive enough - Optimize assay parameters such as incubation time, concentration of enantiomers, and cell density. - Consider using a more sensitive detection method or a different type of assay that measures a more direct effect on the target.
Racemization of Enantiomers - While no chiral transformation was observed in rat plasma, assess the stability of the individual enantiomers under your specific experimental conditions (e.g., in cell culture media over time).[1][2]
Impure Enantiomers - Verify the enantiomeric purity of your (+)- and (-)-farrerol samples using chiral HPLC.

Quantitative Data Summary

Table 1: Stereoselective Inhibition of Human Cytochrome P450 (CYP) Enzymes by this compound Enantiomers

CYP Isoform(+)-Farrerol IC₅₀ (µM)(-)-Farrerol IC₅₀ (µM)
CYP1A2 0.5881.02
CYP2C9 1.971.57
CYP2C19 1.612.07
CYP3A4/5 >5020.9
Data from in vitro studies with human liver microsomes.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is adapted for assessing the cytotoxic effects of this compound enantiomers.

Materials:

  • (+)-Farrerol and (-)-Farrerol stock solutions (in DMSO)

  • Target cell line (e.g., HT-29)

  • 96-well microplates

  • Complete cell culture medium

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound Enantiomers:

    • Prepare serial dilutions of (+)-farrerol and (-)-farrerol in complete medium from the stock solutions. A typical concentration range to test is 1 µM to 500 µM.[1]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound enantiomers on major CYP isoforms using human liver microsomes.

Materials:

  • (+)-Farrerol and (-)-Farrerol

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of each this compound enantiomer and the probe substrate in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, pre-warm the incubation buffer, HLMs, and this compound enantiomer (at various concentrations) at 37°C.

  • Initiation of Reaction:

    • Add the probe substrate to the mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of the enzyme activity at each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a suitable model.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Farrerol_Racemate This compound Racemate Chiral_HPLC Chiral HPLC Separation Farrerol_Racemate->Chiral_HPLC Enantiomers (+)-Farrerol & (-)-Farrerol Chiral_HPLC->Enantiomers Purity_Check Enantiomeric Purity Check Enantiomers->Purity_Check Cell_Viability Cell Viability (e.g., CCK-8) Purity_Check->Cell_Viability Enzyme_Inhibition Enzyme Inhibition (e.g., CYP450) Purity_Check->Enzyme_Inhibition Target_Binding Target Binding Affinity Purity_Check->Target_Binding Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Purity_Check->Signaling_Pathway_Analysis IC50_EC50 IC₅₀ / EC₅₀ Determination Cell_Viability->IC50_EC50 Enzyme_Inhibition->IC50_EC50 Target_Binding->IC50_EC50 Statistical_Analysis Statistical Analysis (Comparison of Enantiomers) Signaling_Pathway_Analysis->Statistical_Analysis IC50_EC50->Statistical_Analysis Stereoselectivity_Conclusion Conclusion on Stereoselectivity Statistical_Analysis->Stereoselectivity_Conclusion

Caption: Experimental workflow for assessing this compound stereoselectivity.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 may inhibit ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto inhibition of release Ub Ubiquitination & Degradation Nrf2_Keap1->Ub promotes Nrf2_cyto->Nrf2_Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Maf Maf Maf->ARE Gene_Expression Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression

Caption: this compound's potential modulation of the Nrf2 signaling pathway.

akt_jak_stat_pathway cluster_akt Akt/mTOR Pathway cluster_erk Erk Pathway cluster_jak_stat Jak2/Stat3 Pathway This compound This compound Akt Akt This compound->Akt Erk Erk This compound->Erk Jak2 Jak2 This compound->Jak2 mTOR mTOR Akt->mTOR Angiogenesis_Akt Angiogenesis mTOR->Angiogenesis_Akt Angiogenesis_Erk Angiogenesis Erk->Angiogenesis_Erk Stat3 Stat3 Jak2->Stat3 Angiogenesis_Jak Angiogenesis Stat3->Angiogenesis_Jak

Caption: this compound's inhibitory effects on pro-angiogenic pathways.

References

Technical Support Center: Mitigating Farrerol's Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farrerol in cellular models. The information is designed to help mitigate the compound's pleiotropic or "off-target" effects and to aid in the design and interpretation of experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and pathways affected by this compound?

A1: this compound is a natural flavanone with a range of reported biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its pleiotropic nature means it interacts with multiple signaling pathways. Key pathways modulated by this compound include:

  • NF-κB Signaling: this compound has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation. It can suppress the phosphorylation of IκBα and the p65 subunit, preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.[1][2]

  • Nrf2/Keap1 Antioxidant Pathway: this compound is a known activator of the Nrf2 pathway, a primary regulator of cellular antioxidant responses. It can promote the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[3][4][5] One identified direct target in this pathway is Glycogen Synthase Kinase 3β (GSK-3β), which this compound inhibits, leading to Nrf2 activation.[5][6][7]

  • PI3K/Akt/mTOR Signaling: this compound has been observed to modulate the PI3K/Akt/mTOR pathway, which is involved in cell proliferation, survival, and growth. Its effects can be bidirectional depending on the cellular context.[8]

  • MAPK Signaling: this compound can influence the activity of mitogen-activated protein kinases (MAPKs), including ERK1/2 and JNK1/2, which are involved in a variety of cellular processes such as proliferation, differentiation, and apoptosis.[1][2]

  • UCHL3 Deubiquitinase: this compound has been identified as a direct activator of the deubiquitinase UCHL3, which is involved in DNA repair pathways.[9]

Q2: How can I interpret unexpected cellular phenotypes when using this compound?

A2: Unexpected phenotypes often arise from this compound's simultaneous modulation of multiple pathways. For example, if you are studying its anti-inflammatory effects through NF-κB inhibition, its concurrent activation of the Nrf2 pathway could lead to antioxidant effects that confound your results.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a comprehensive dose-response curve for your observed phenotype. Compare the effective concentration range with published data for this compound's activity on different pathways (see Table 1).

  • Use of Pathway-Specific Inhibitors/Activators: To confirm that your observed phenotype is due to a specific pathway, co-treat cells with this compound and a known inhibitor or activator of that pathway. For example, to confirm the role of Nrf2 activation, use an Nrf2 inhibitor like ML385.

  • Genetic Knockdown/Knockout: Utilize siRNA or CRISPR/Cas9 to knockdown or knockout key proteins in the suspected "off-target" pathway. If the unexpected phenotype is diminished, it suggests the involvement of that pathway.

  • Orthogonal Assays: Employ multiple, distinct assays to measure the same biological endpoint. This can help to rule out assay-specific artifacts.

Q3: What concentration of this compound should I use in my experiments?

A3: The optimal concentration of this compound will depend on the cell type and the specific pathway you are investigating. Based on the literature, effective concentrations can range from the low micromolar to over 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cellular model and desired effect. High concentrations are more likely to induce pleiotropic effects.

Quantitative Data Summary

Table 1: Reported Effective Concentrations of this compound in Cellular Models

Cell LineConcentration RangeObserved EffectReference
SKOV340-160 µMInhibition of cell proliferation, G2/M cell cycle arrest, apoptosis[3]
EA.hy926Not specifiedProtection against oxidative stress-induced injuries[5][6]
HT-291-500 µMGrowth inhibition[10]
A7r50.3-30 µMInhibition of proliferation and modulation of PI3K/Akt/mTOR pathway[8][11]
RAW264.725-200 µMInhibition of inflammatory cytokine production[1]
HEK293FT1-5 µMPotentiation of CRISPR/Cas9-mediated gene targeting[12][13]

Key Experimental Protocols

1. Western Blot for NF-κB Activation

This protocol is used to assess the phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα.

  • Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., TNF-α or LPS) to induce NF-κB activation and a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]

2. Nrf2 Luciferase Reporter Assay

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

  • Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing ARE sequences and a Renilla luciferase control plasmid for normalization.

  • Cell Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Cell Lysis and Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[14][15]

3. Co-Immunoprecipitation (Co-IP) for Target Validation

This protocol can be used to confirm the interaction of this compound with a putative target protein, such as GSK-3β.

  • Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the protein of interest (the "bait" protein, e.g., GSK-3β) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the bait protein and the suspected interacting partner.[16][17][18]

Visualizations

Farrerol_Signaling_Pathways cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response cluster_pi3k Cell Proliferation & Survival This compound This compound GSK3b GSK-3β This compound->GSK3b inhibits Keap1 Keap1 This compound->Keap1 inhibits IKK IKK This compound->IKK inhibits PI3K PI3K This compound->PI3K modulates Nrf2_cyto Nrf2 (cytosol) GSK3b->Nrf2_cyto promotes degradation Keap1->Nrf2_cyto promotes degradation Nrf2_cyto->Keap1 sequestered by Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription IkBa IκBα IKK->IkBa phosphorylates NFkB_cyto NF-κB (p65/p50) (cytosol) IkBa->NFkB_cyto inhibits NFkB_nuc NF-κB (p65/p50) (nucleus) NFkB_cyto->NFkB_nuc translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates transcription Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation

Caption: this compound's pleiotropic effects on major signaling pathways.

Troubleshooting_Workflow start Unexpected Cellular Phenotype with this compound Treatment dose_response Perform Dose-Response Curve Analysis start->dose_response compare_lit Compare EC50/IC50 with Published Pathway Data dose_response->compare_lit pathway_inhibitors Use Pathway-Specific Inhibitors/Activators compare_lit->pathway_inhibitors Ambiguous Result conclusion Deconvoluted On-Target vs. Off-Target Effects compare_lit->conclusion Clear Correlation with On-Target Pathway genetic_kd Genetic Knockdown/Knockout of Suspected Off-Target Pathway pathway_inhibitors->genetic_kd orthogonal_assays Perform Orthogonal Assays to Confirm Phenotype genetic_kd->orthogonal_assays orthogonal_assays->conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

Co_IP_Workflow start Cell Lysate with This compound Treatment preclear Pre-clear with Protein A/G Beads start->preclear add_antibody Add Primary Antibody (e.g., anti-GSK-3β) preclear->add_antibody capture Capture Immune Complex with Protein A/G Beads add_antibody->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute analyze Analyze by Western Blot elute->analyze

Caption: Experimental workflow for Co-Immunoprecipitation.

References

Validation & Comparative

Farrerol in Focus: A Comparative Guide to Flavonoid Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the vast landscape of flavonoids, numerous compounds vie for the attention of researchers in drug discovery and development for their potential health benefits. Farrerol, a flavanone found in the leaves of Rhododendron dauricum, has garnered interest for its diverse pharmacological activities, including its antioxidant properties. This guide provides a comparative analysis of the antioxidant activity of this compound against other well-studied flavonoids: quercetin, kaempferol, and luteolin.

Comparative Antioxidant Activity of Flavonoids

The antioxidant activity of flavonoids is often evaluated using various assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

The table below summarizes the reported IC50 values for quercetin, kaempferol, and luteolin from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

FlavonoidDPPH IC50 (µM)ABTS IC50 (µM)
Quercetin1.89 - 19.3[1]1.89[1]
Kaempferol3.70[1]3.70[1]
Luteolin13.2[2]17.3[2]

This compound: A Focus on Cellular Antioxidant Mechanisms

While specific IC50 values for this compound are not available, studies have demonstrated its significant antioxidant effects in vivo and in vitro through the modulation of cellular signaling pathways.[3][4][5] this compound is known to exert its antioxidant action primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][6]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[6]

This compound has been shown to promote the nuclear translocation of Nrf2, leading to the increased expression of several downstream antioxidant and cytoprotective enzymes, including:[6]

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): An enzyme that detoxifies quinones and reduces oxidative stress.

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

By upregulating these protective enzymes, this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage.

Experimental Protocols for Antioxidant Activity Assays

The following are detailed methodologies for the key experiments cited in the comparison of flavonoid antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm. When an antioxidant is added, it donates a hydrogen atom or an electron to DPPH, reducing it to a colorless/yellowish diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds (this compound, quercetin, etc.) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds and the standard. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used spectrophotometric method for assessing antioxidant capacity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with a maximum absorbance at 734 nm. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of decolorization is proportional to the antioxidant activity.

Procedure:

  • Preparation of ABTS•+ solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard antioxidant are prepared in various concentrations.

  • Reaction: A small volume of the sample or standard is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage scavenging against concentration.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a free radical source.

Principle: This assay uses a fluorescent probe (commonly fluorescein) that loses its fluorescence upon oxidation by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant competes with the fluorescent probe for the peroxyl radicals, thus inhibiting the decay of fluorescence. The protective effect of the antioxidant is measured by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a blank.

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), a standard antioxidant (Trolox), and the test samples in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Setup: In a 96-well microplate, add the fluorescent probe to all wells, followed by the test samples or Trolox standards. A blank well contains only the probe and buffer.

  • Incubation: The plate is incubated at 37°C for a certain period.

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Measurement: The fluorescence is monitored kinetically over time (e.g., every minute for 1-2 hours) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and blank. The net AUC for each sample and standard is calculated by subtracting the AUC of the blank.

  • ORAC Value Calculation: A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and is typically expressed as Trolox equivalents (TE).

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the Nrf2 signaling pathway activated by this compound and the general experimental workflows for the antioxidant assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) Transcription->Antioxidant_Enzymes

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

DPPH_Assay_Workflow DPPH_Solution Prepare DPPH Solution (Violet) Mix Mix DPPH and Sample DPPH_Solution->Mix Sample_Prep Prepare Flavonoid Samples (Varying Concentrations) Sample_Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General workflow of the DPPH radical scavenging assay.

ABTS_Assay_Workflow ABTS_Radical Generate ABTS•+ Radical (Blue-Green) Mix Mix ABTS•+ and Sample ABTS_Radical->Mix Sample_Prep Prepare Flavonoid Samples (Varying Concentrations) Sample_Prep->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: General workflow of the ABTS radical scavenging assay.

References

A Comparative Analysis of (+)-farrerol and (−)-farrerol Enantiomers: Bioavailability and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Farrerol, a flavanone derived from Rhododendron dauricum L., has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] As a chiral molecule, this compound exists as two enantiomers: (+)-farrerol and (−)-farrerol.[2] While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of a biological system can lead to significant differences in pharmacokinetics and pharmacodynamics.[2][3] This guide provides a detailed comparison of the bioavailability and efficacy of (+)-farrerol and (−)-farrerol, supported by experimental data, to inform researchers and drug development professionals.

Bioavailability and Pharmacokinetics

A study in rats revealed stereoselective pharmacokinetics for this compound enantiomers following oral administration.[4] Notably, (+)-farrerol exhibited significantly greater bioavailability in rat plasma compared to (−)-farrerol.[2] Conversely, (−)-farrerol showed higher concentrations in the liver and kidney.[2] No chiral inversion between the enantiomers was observed in rat plasma after oral administration.[2][4]

Experimental Protocol: Pharmacokinetic Study in Rats

Animal Model: Male Sprague-Dawley rats were used for the study. The animals were fasted overnight with free access to water before the administration of the this compound enantiomers.

Drug Administration and Sampling: A racemic mixture of this compound was administered orally to the rats. Blood samples were collected at predetermined time points via the tail vein. Plasma was separated by centrifugation and stored until analysis. For tissue distribution, liver and kidney tissues were collected after the final blood sampling.

Bioanalytical Method: The concentrations of (+)-farrerol and (−)-farrerol in plasma and tissue homogenates were determined using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method allowed for the separation and quantification of the individual enantiomers.

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Quantitative Data: Pharmacokinetic Parameters
Parameter(+)-farrerol(−)-farrerol
AUC (0-t) (μg/L*h) 1033.47 ± 201.21647.93 ± 133.54
Cmax (μg/L) 106.32 ± 18.7570.18 ± 12.63
Tmax (h) 2.80 ± 1.102.60 ± 0.89
t1/2 (h) 6.49 ± 1.326.01 ± 1.08
Data from a study in rats following oral administration of racemic this compound. AUC: Area under the curve, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t1/2: Half-life.

G cluster_administration Drug Administration cluster_sampling Biological Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Oral Gavage Oral Gavage Blood Sampling Blood Sampling Oral Gavage->Blood Sampling Time points Tissue Collection Tissue Collection Oral Gavage->Tissue Collection End point Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Tissue Homogenization Tissue Homogenization Tissue Collection->Tissue Homogenization Chiral LC-MS/MS Chiral LC-MS/MS Plasma Separation->Chiral LC-MS/MS Tissue Homogenization->Chiral LC-MS/MS Pharmacokinetic Modeling Pharmacokinetic Modeling Chiral LC-MS/MS->Pharmacokinetic Modeling

Efficacy and Pharmacodynamics

The efficacy of this compound enantiomers has been evaluated through their interaction with various biological targets, including enzymes and cancer cell lines.[4]

Inhibition of Cytochrome P450 Enzymes

Stereoselective differences were observed in the inhibition of various cytochrome P450 (CYP) enzymes by the this compound enantiomers.[4] These differences in enzyme inhibition may contribute to the observed stereoselectivity in their metabolism.[4]

Enzyme Source: Human liver microsomes were used as the source of CYP enzymes.

Assay Method: A cocktail of probe substrates for different CYP isoforms was incubated with the liver microsomes in the presence of varying concentrations of (+)-farrerol or (−)-farrerol.

Analysis: The formation of metabolites from the probe substrates was quantified using LC-MS/MS. The IC50 values (the concentration of inhibitor required to cause 50% inhibition of enzyme activity) were then calculated.

CYP Isoform(+)-farrerol(−)-farrerol
CYP1A2 > 501.02
CYP2C9 1.971.57
CYP2C19 1.612.07
CYP3A4/5 > 5020.9
Lower IC50 values indicate stronger inhibition.[5]
Antiproliferative Activity

The antiproliferative effects of this compound enantiomers were assessed against the HT-29 human colon cancer cell line.[4] Interestingly, both (+)-farrerol and (−)-farrerol exhibited similar growth inhibitory effects on these cells.[4]

Cell Line: HT-29 human colon cancer cells were cultured under standard conditions.

Treatment: The cells were treated with various concentrations of (+)-farrerol or (−)-farrerol for a specified duration.

Assay: The cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.

Data Analysis: The IC50 values were calculated from the dose-response curves.

Cell Line(+)-farrerol(−)-farrerol
HT-29 38.07 ± 4.1235.19 ± 3.87
Data represent the mean ± standard deviation.
Binding to Antiproliferative Targets

Molecular docking studies were conducted to investigate the binding affinities of the this compound enantiomers to several potential antiproliferative targets.[4] These studies revealed selective differences in their binding to these proteins.[4]

Software: Molecular docking simulations were performed using appropriate software to predict the binding poses and affinities of the enantiomers to the crystal structures of the target proteins.

Targets: The study investigated binding to UCHL3, STAT3β, PTP1B, and GSK3β.[4]

Analysis: The binding energies were calculated to estimate the binding affinity of each enantiomer to the active site of the target proteins.

Target Protein(+)-farrerol(−)-farrerol
UCHL3 -7.2-8.0
STAT3β -7.5-7.0
PTP1B -7.9-7.9
GSK3β -7.8-8.4
More negative binding energies indicate stronger binding affinity.

G This compound Enantiomers This compound Enantiomers CYP Inhibition CYP Inhibition This compound Enantiomers->CYP Inhibition Antiproliferative Activity Antiproliferative Activity This compound Enantiomers->Antiproliferative Activity Target Binding Target Binding This compound Enantiomers->Target Binding IC50 Values IC50 Values CYP Inhibition->IC50 Values Cell Viability Cell Viability Antiproliferative Activity->Cell Viability Binding Energies Binding Energies Target Binding->Binding Energies

Conclusion

The available data indicate significant stereoselectivity in the pharmacokinetic profiles of (+)-farrerol and (−)-farrerol, with (+)-farrerol demonstrating superior plasma bioavailability in rats.[2] In contrast, the in vitro antiproliferative efficacy against HT-29 cells was found to be similar for both enantiomers.[4] However, differences in their inhibitory effects on CYP enzymes and binding affinities to potential anticancer targets suggest that the choice of enantiomer could be critical depending on the desired therapeutic application and potential for drug-drug interactions.[4][5] These findings underscore the importance of studying the properties of individual enantiomers in drug development. Further research is warranted to elucidate the in vivo efficacy and safety profiles of each enantiomer in various disease models.

References

Farrerol and Sulforaphane: A Comparative Analysis of Nrf2 Activation Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of farrerol and sulforaphane as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The information is compiled from peer-reviewed scientific literature and presented to aid in research and development decisions.

Introduction to Nrf2 Activators

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Activation of Nrf2 leads to the transcriptional upregulation of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. Consequently, small molecule activators of the Nrf2 pathway are of significant interest for the prevention and treatment of a wide range of diseases associated with oxidative stress, including cancer, neurodegenerative diseases, and inflammatory conditions.

Sulforaphane, an isothiocyanate found in cruciferous vegetables like broccoli, is the most well-characterized and potent naturally occurring Nrf2 activator.[1] this compound, a flavonoid isolated from the leaves of Rhododendron dauricum, has also emerged as a promising Nrf2 activator with demonstrated protective effects in various disease models.[2] This guide aims to compare the Nrf2 activation efficacy of these two compounds based on available experimental data.

Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS) can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Caption: The Nrf2 Signaling Pathway.

Quantitative Comparison of Nrf2 Activation

Direct comparative studies measuring the half-maximal effective concentration (EC50) for Nrf2 activation by this compound and sulforaphane in the same experimental system are limited. However, data on the fold induction of Nrf2 target genes from various studies provide a basis for a preliminary comparison. It is crucial to note that direct comparison of these values is challenging due to variations in cell types, compound concentrations, and treatment durations across different studies.

ParameterThis compoundSulforaphaneCell TypeReference
Nrf2 Nuclear Translocation Dose-dependent increaseIncreased nuclear localizationEA.hy926, ARPE-19[2][3]
HO-1 mRNA Induction ~4-fold (40 µM, 24h)Data not specified in fold changeEA.hy926[3]
HO-1 Protein Induction Dose-dependent increaseDose-dependent increaseHepG2, ARPE-19[4]
NQO1 mRNA Induction ~3.5-fold (40 µM, 24h)Significant inductionEA.hy926[3]
NQO1 Protein Induction Dose-dependent increaseSignificant inductionARPE-19[2]
GCLC Protein Induction Dose-dependent increaseData not specified in fold changeHepG2[4]
GCLM Protein Induction Dose-dependent increaseData not specified in fold changeHepG2, ARPE-19[2][4]
ARE Luciferase Reporter Activity Data not availableSignificant inductionVarious[2][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate Nrf2 activation.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the activation of the Nrf2 pathway by assessing the expression of a luciferase reporter gene under the control of an ARE promoter.

ARE_Luciferase_Assay_Workflow cluster_prep Day 1: Cell Seeding and Transfection cluster_treatment Day 2: Compound Treatment cluster_assay Day 3: Luciferase Assay A Seed cells in a 96-well plate B Prepare transfection mix: ARE-luciferase plasmid + Renilla luciferase plasmid + Transfection reagent A->B C Transfect cells and incubate overnight B->C D Treat cells with varying concentrations of this compound or Sulforaphane C->D E Incubate for a defined period (e.g., 24 hours) D->E F Lyse cells E->F G Measure Firefly luciferase activity (ARE-driven) F->G H Measure Renilla luciferase activity (internal control) G->H I Normalize Firefly to Renilla activity H->I

Caption: Experimental Workflow for ARE-Luciferase Assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing ARE sequences and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or sulforaphane. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to quantify the mRNA levels of Nrf2 target genes.

Protocol:

  • Cell Treatment: Treat cells with this compound or sulforaphane at desired concentrations and time points.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan chemistry with primers specific for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Western Blot Analysis for Protein Expression

Western blotting is employed to detect and quantify the protein levels of Nrf2 and its downstream targets.

Protocol:

  • Cell Treatment and Lysis: Treat cells as described for qPCR. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Nrf2, HO-1, NQO1, or other target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

Both this compound and sulforaphane are effective activators of the Nrf2 signaling pathway, leading to the upregulation of a suite of cytoprotective genes. Sulforaphane is a well-established and potent Nrf2 inducer.[1] this compound has also demonstrated significant Nrf2-activating capabilities in various in vitro and in vivo models.[2][4]

References

Farrerol's Neuroprotective Efficacy in LPS-Induced Parkinson's Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Farrerol's neuroprotective performance against other potential therapeutic agents in lipopolysaccharide (LPS)-induced models of Parkinson's disease (PD). Parkinson's disease is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1] Neuroinflammation, marked by the activation of microglial cells, is a key pathological process in PD.[2] The LPS-induced model is a well-established method for mimicking this neuroinflammatory cascade, as LPS, a component of gram-negative bacteria, is a potent activator of microglia.[2][3]

This compound, a flavonoid extracted from Rhododendron species, has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties.[2] This guide synthesizes experimental data to validate its efficacy and compares its mechanisms of action with other neuroprotective compounds.

This compound: A Multi-Target Approach to Neuroprotection

This compound demonstrates a robust ability to protect dopaminergic neurons and improve motor function in animal models of PD by targeting key pathological pathways.[2] In vitro studies using LPS-stimulated BV-2 microglial cells and in vivo rat models have shown that this compound significantly reduces the production of pro-inflammatory mediators and protects neurons from inflammatory damage.[2]

The primary neuroprotective mechanisms of this compound include:

  • Inhibition of Pro-inflammatory Signaling: this compound effectively suppresses the activation of the AKT and NF-κB signaling pathways.[2] This leads to a marked decrease in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), as well as inflammatory enzymes like cyclooxygenase 2 (COX-2) and induced nitric oxide synthase (iNOS).[2]

  • Activation of the Nrf2 Antioxidant Pathway: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] By promoting Nrf2 nuclear translocation, it upregulates the expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H dehydrogenase quinone 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[4][5][6] This action enhances the cellular defense against oxidative stress, reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[4]

  • Inhibition of the NLRP3 Inflammasome: While direct evidence in a PD model is emerging, this compound has been shown to suppress the activation of the NLRP3 inflammasome in other inflammatory models, such as myocardial ischemia/reperfusion.[7] It achieves this by interfering with the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly.[7] Given that the NLRP3 inflammasome is a key driver of inflammation in PD, this represents a significant potential mechanism for its neuroprotective effects.[8][9]

Comparative Analysis: this compound vs. Alternative Neuroprotective Agents

This compound's multi-pathway approach distinguishes it from other compounds, some of which target similar inflammatory and oxidative stress pathways. The following tables provide a comparative summary based on available experimental data.

Table 1: Comparative Efficacy on Neuroprotective Outcomes
CompoundModelKey Neuroprotective OutcomePrimary Mechanism(s) of Action
This compound LPS-induced rat modelProtects dopaminergic neurons; improves motor deficits[2]Inhibition of AKT/NF-κB; Activation of Nrf2[2][4]
Menthol LPS-induced rat modelProtects dopaminergic neurons; improves motor dysfunction[10]Inhibition of NF-κB, MAPK, and AKT pathways[10]
Resveratrol LPS-induced microglial cellsInhibits inflammasome activation and pyroptotic cell death[11]Inhibition of NLRP3 inflammasome; Activation of Sirt1/AMPK[11]
Ferulic Acid Toxin-induced PD modelsExhibits neuroprotective effects[1]Antioxidant and anti-inflammatory properties[1]
MAO-B Inhibitors (e.g., Rasagiline) Cellular/Toxin PD modelsProtects neurons via anti-apoptotic mechanisms[12]Prevents mitochondrial permeability transition; Induces Bcl-2 and neurotrophic factors[12]
Table 2: Comparative Effects on Inflammatory Markers in LPS Models
CompoundMarkerEffect vs. LPS Control
This compound TNF-α, IL-1β, IL-6, iNOS, COX-2Markedly decreased production[2]
Menthol TNF-α, IL-1β, IL-6Significantly reduced levels[10]
Resveratrol IL-1βInhibited release via NLRP3 inflammasome suppression[11]
Curcumin TNF-α, IL-6, IL-1βReduces production by inhibiting NF-κB and COX-2[13]
Table 3: Comparative Effects on Oxidative Stress Markers
CompoundMarkerEffect vs. Control
This compound ROS, MDADecreased levels[4]
GSH-Px, SODIncreased levels[4]
Nrf2, HO-1Increased expression/activation[4][5]
Ferulic Acid General Oxidative StressReduces oxidative stress[1]
Nrf2 Activators Nrf2 Target GenesUpregulation of antioxidant genes[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

LPS-Induced Parkinson's Disease Animal Model

This protocol is designed to induce neuroinflammation and dopaminergic neurodegeneration, recapitulating key aspects of PD pathology.[3][15]

  • Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized with an appropriate agent (e.g., pentobarbital sodium).

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region.

  • LPS Injection: Lipopolysaccharide (e.g., from E. coli) is dissolved in sterile saline. Using a microsyringe, a small volume (typically 2-5 µL) containing a specific dose of LPS (e.g., 5-10 µg) is slowly injected directly into the substantia nigra pars compacta (SNpc).[15] Control animals receive a saline injection.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care.

  • Timeline: Behavioral testing is typically performed 1-4 weeks post-injection, followed by tissue collection for histological and biochemical analysis.[3]

Behavioral Assessment of Motor Function

Motor deficits are evaluated using a battery of standardized tests.[3]

  • Apomorphine-Induced Rotation Test: Animals are administered apomorphine, a dopamine agonist, and the number of contralateral rotations is counted over a set period. An increased number of rotations indicates significant dopaminergic lesion.

  • Pole Test: This test assesses bradykinesia. The time taken for the animal to turn and descend a vertical pole is measured.

  • Adhesive Removal Test: This test measures sensorimotor neglect. A small adhesive sticker is placed on the animal's paw, and the time taken to notice and remove it is recorded.

Immunohistochemical Analysis of Dopaminergic Neurons

This technique is used to quantify the extent of neuronal loss.

  • Tissue Preparation: Animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected.

  • Sectioning: Coronal sections of the midbrain containing the substantia nigra are cut using a cryostat.

  • Staining: Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. This is followed by incubation with a fluorescently-labeled secondary antibody.

  • Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods to estimate the total number of surviving dopaminergic neurons.

Measurement of Inflammatory and Oxidative Stress Markers
  • Sample Collection: Brain tissue from the substantia nigra or striatum is homogenized. For in vitro studies, cell lysates or culture supernatants are collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates or cell culture media.

  • Western Blot: Used to measure the protein expression levels of key signaling molecules (e.g., p-NF-κB, p-AKT, Nrf2, HO-1, NLRP3, Caspase-1).

  • Oxidative Stress Assays: Commercially available kits are used to measure levels of ROS, MDA, and the activity of antioxidant enzymes like SOD and GSH-Px.

Visualizing this compound's Mechanism and Experimental Design

The following diagrams illustrate the key pathways targeted by this compound and the typical workflow for its validation.

Farrerol_Mechanism cluster_stress cluster_pathways cluster_this compound This compound Action cluster_outcomes LPS LPS AKT AKT LPS->AKT Activates NFkB NF-κB LPS->NFkB Activates NLRP3 NLRP3 Inflammasome LPS->NLRP3 Activates AKT->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation Nrf2 Nrf2 Keap1 Keap1 OxidativeStress Antioxidant Response (HO-1, SOD) Nrf2->OxidativeStress Keap1->Nrf2 NLRP3->Inflammation This compound This compound This compound->AKT Inhibits This compound->NFkB Inhibits This compound->Nrf2 Activates This compound->NLRP3 Inhibits Neuroprotection Neuronal Survival Inflammation->Neuroprotection Reduces OxidativeStress->Neuroprotection Promotes

Caption: this compound's multi-target neuroprotective mechanism.

Experimental_Workflow A LPS-induced PD Animal Model (Rat or Mouse) B Treatment Groups 1. Sham (Saline) 2. LPS + Vehicle 3. LPS + this compound 4. LPS + Alternative Compound A->B C Behavioral Assessment (e.g., Rotation, Pole Test) (1-4 weeks post-LPS) B->C D Tissue Collection (Brain - Substantia Nigra, Striatum) C->D E Immunohistochemistry (TH+ Neuron Counting) D->E Histology F Biochemical Analysis (Western Blot, ELISA, etc.) D->F Homogenates G Data Analysis & Comparison E->G F->G

Caption: Experimental workflow for validating neuroprotective agents.

References

Farrerol's Anti-Inflammatory Efficacy: A Comparative Analysis Across Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature demonstrates the potent anti-inflammatory properties of Farrerol, a natural flavanone, across a diverse range of cell lines. This guide provides a comparative analysis of its effects, detailing the molecular pathways it modulates and presenting key experimental data for researchers, scientists, and drug development professionals.

This compound consistently exhibits significant anti-inflammatory activity by targeting crucial signaling cascades involved in the inflammatory response. Its efficacy has been validated in various cellular models, including macrophage, microglial, chondrocyte, and fibroblast cell lines, highlighting its potential as a broad-spectrum anti-inflammatory agent.

Comparative Efficacy of this compound in Different Cell Lines

The anti-inflammatory effects of this compound have been quantified in several studies, demonstrating its ability to inhibit the production of key pro-inflammatory mediators. The following table summarizes the inhibitory effects of this compound on various inflammatory markers in different cell lines.

Cell LineInflammatory StimulusInhibited MarkersKey Findings
RAW264.7 MacrophagesLipopolysaccharide (LPS)IL-1β, IL-6, TNF-α, COX-2, iNOS, NOThis compound significantly reduced the production of pro-inflammatory cytokines and enzymes by suppressing the AKT, ERK1/2, JNK1/2, and NF-κB p65 phosphorylation.[1][2]
Human Osteoarthritis ChondrocytesInterleukin-1β (IL-1β)NO, PGE2, COX-2, iNOSThis compound inhibited IL-1β-induced inflammatory responses by blocking the PI3K/Akt/NF-κB signaling pathway.[3]
BV-2 MicrogliaLipopolysaccharide (LPS) / Amyloid-β (Aβ) / MPP+iNOS, COX-2, IL-1β, IL-6, TNF-α, NO, PGE2This compound attenuated inflammation by inhibiting the TLR4 signaling pathway and enhancing the Nrf2/Keap1 pathway. It was shown to inhibit NF-κB p65 and AKT phosphorylation.[4]
Human Gingival FibroblastsLipopolysaccharide (LPS)IL-6, IL-8This compound suppressed LPS-induced IL-6 and IL-8 expression by inhibiting the PI3K/Akt pathway and subsequent NF-κB p65 phosphorylation.[4]
Mouse Mammary Epithelial Cells (mMECs)Lipopolysaccharide (LPS)Pro-inflammatory mediatorsThis compound inhibited the LPS-induced inflammatory response and related signaling pathways.[4][5]
Bone Marrow-Derived Macrophages (BMDMs)Lipopolysaccharide (LPS) + ATPNLRP3, Caspase-1, IL-1βThis compound was found to inhibit the activation of the NLRP3 inflammasome by interfering with the binding of NLRP3 to NEK7.[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms of action involve the inhibition of the NF-κB, MAPK, and PI3K/Akt pathways, as well as the NLRP3 inflammasome.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or IL-1β, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[1][3][4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IkB_NF-kB IkB-NF-kB Complex IKK->IkB_NF-kB phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_NF-kB->NF-kB releases This compound This compound This compound->IKK inhibits DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK1/2, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of these key MAPK proteins in response to inflammatory stimuli.[1][4]

MAPK_Pathway Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases activates MAPK Kinases (MKKs) MAPK Kinases (MKKs) Upstream Kinases->MAPK Kinases (MKKs) MAPKs (ERK, JNK, p38) MAPKs (ERK, JNK, p38) MAPK Kinases (MKKs)->MAPKs (ERK, JNK, p38) phosphorylate Transcription Factors Transcription Factors MAPKs (ERK, JNK, p38)->Transcription Factors activate Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression This compound This compound This compound->MAPKs (ERK, JNK, p38) inhibits phosphorylation

Caption: this compound inhibits the MAPK signaling pathway.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to suppress the activation of the NLRP3 inflammasome by interfering with the interaction between NLRP3 and NEK7, a crucial step for its assembly and activation.[6]

NLRP3_Inflammasome Inflammatory Stimulus (e.g., ATP) Inflammatory Stimulus (e.g., ATP) NLRP3 NLRP3 Inflammatory Stimulus (e.g., ATP)->NLRP3 activates Priming Signal (e.g., LPS) Priming Signal (e.g., LPS) Pro-IL-1B Pro-IL-1B Priming Signal (e.g., LPS)->Pro-IL-1B induces expression IL-1B IL-1B Pro-IL-1B->IL-1B maturation & secretion ASC ASC NLRP3->ASC recruits NEK7 NEK7 NEK7->NLRP3 binds to Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Caspase-1->Pro-IL-1B cleaves This compound This compound This compound->NEK7 interferes with binding to NLRP3

Caption: this compound inhibits NLRP3 inflammasome activation.

Experimental Protocols

The following section outlines the general methodologies employed in the cited studies to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Lines: RAW264.7, human osteoarthritis chondrocytes, BV-2, human gingival fibroblasts, mMECs, and BMDMs were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (e.g., 1 µg/mL) or IL-1β (e.g., 10 ng/mL).

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent.

  • ELISA: The levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and PGE2 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Western Blot Analysis
  • Protein Extraction: Total protein was extracted from the cells using lysis buffer.

  • Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, p-p65, p-IκBα, p-ERK, p-JNK, p-p38, NLRP3, Caspase-1) followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

Experimental_Workflow Cell Culture Cell Culture This compound Pre-treatment This compound Pre-treatment Cell Culture->this compound Pre-treatment Inflammatory Stimulation Inflammatory Stimulation This compound Pre-treatment->Inflammatory Stimulation Incubation Incubation Inflammatory Stimulation->Incubation Sample Collection Sample Collection Incubation->Sample Collection Analysis Analysis Sample Collection->Analysis NO Assay NO Assay Analysis->NO Assay ELISA ELISA Analysis->ELISA Western Blot Western Blot Analysis->Western Blot

Caption: General experimental workflow for evaluating this compound.

References

Farrerol versus quercetin: a comparative study of mechanisms in macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two prominent flavonoids, farrerol and quercetin, within macrophages. By examining their effects on inflammatory signaling, oxidative stress, and macrophage polarization, this document aims to provide a clear, data-driven resource for researchers in immunology and drug development.

Introduction

This compound and quercetin are naturally occurring flavonoids recognized for their potent anti-inflammatory and antioxidant properties. Macrophages, key players in the innate immune system, are central to the initiation and resolution of inflammation. Their functional plasticity allows them to adopt different polarization states, primarily the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The ability of this compound and quercetin to modulate macrophage function makes them promising candidates for therapeutic interventions in inflammatory diseases. This guide synthesizes experimental data to compare their distinct and overlapping mechanisms of action in macrophages.

Quantitative Data Comparison

The following table summarizes the quantitative effects of this compound and quercetin on various markers of macrophage activity, based on in vitro studies.

ParameterThis compoundQuercetinCell TypeInducerReference
Pro-inflammatory Cytokine Inhibition
TNF-α↓ (Suppression of mRNA and protein)↓ (Suppression of mRNA and protein)RAW 264.7, BV-2LPS[1][2]
IL-6↓ (Suppression of mRNA and protein)↓ (Suppression of mRNA and protein)RAW 264.7, BV-2LPS, poly(I:C)[1][2][3]
IL-1β↓ (Suppression of mRNA and protein)↓ (Suppression of mRNA and protein)RAW 264.7, BMDMLPS, ox-LDL[2][4]
Anti-inflammatory Cytokine Induction
IL-10Not explicitly reported↑ (Upregulation of mRNA)RAW 264.7, MicrogliaLPS[5][6]
Inflammatory Enzyme Inhibition
iNOS↓ (Suppression of mRNA and protein)↓ (Suppression of mRNA and protein)RAW 264.7, BV-2LPS[1][5]
COX-2↓ (Suppression of protein)↓ (Suppression of protein)RAW 264.7LPS[1][5]
Oxidative Stress Markers
ROS ProductionMicroglia, RAW 264.7LPS, Aβ, H₂O₂[7][8]
HO-1 Expression↑ (Dose-dependent)RAW 264.7, MicrogliaLPS[1][8][9]
Nrf2 ActivationMicroglia, RAW 264.7Aβ, LPS[8][9][10]
Macrophage Polarization
M1 Markers (e.g., iNOS, TNF-α)Not explicitly reported, but implied by inhibition of these markers.RAW 264.7LPS[2][5]
M2 Markers (e.g., IL-10)Not explicitly reportedRAW 264.7LPS[5][6]

Comparative Mechanisms of Action

This compound and quercetin exert their effects on macrophages through the modulation of several key signaling pathways.

Anti-inflammatory Mechanisms

Both flavonoids demonstrate potent anti-inflammatory activity by targeting central inflammatory signaling cascades.

  • NF-κB Pathway: this compound and quercetin inhibit the activation of the NF-κB pathway.[1][11] this compound has been shown to attenuate the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[11] Similarly, quercetin suppresses NF-κB activation, a critical step in the transcription of pro-inflammatory cytokines.[12]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial regulator of inflammation. This compound has been documented to attenuate the phosphorylation of JNK, ERK, and p38 in macrophages.[1] Quercetin also inhibits MAPK signaling, contributing to its anti-inflammatory effects.[13]

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of IL-1β. This compound has been shown to suppress the activation of the NLRP3 inflammasome by interfering with the interaction between NLRP3 and NEK7.[4][14][15] Quercetin also inhibits NLRP3 inflammasome activation, partly by reducing oxidative stress, which is a known trigger.[16]

Antioxidant Mechanisms

Both compounds exhibit strong antioxidant properties by enhancing the endogenous antioxidant defense systems of macrophages.

  • Nrf2/HO-1 Pathway: The Nrf2/heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. This compound induces the expression of HO-1 in a dose-dependent manner and promotes the nuclear translocation of Nrf2.[1][8][10] Quercetin also activates the Nrf2/HO-1 pathway, leading to the upregulation of antioxidant enzymes and the suppression of reactive oxygen species (ROS) production.[9]

Macrophage Polarization

Quercetin has been more extensively studied for its role in modulating macrophage polarization.

  • Quercetin: It actively suppresses M1 polarization, characterized by a decrease in the expression of M1 markers like iNOS and TNF-α.[2][5] Concurrently, it promotes a shift towards the anti-inflammatory M2 phenotype, evidenced by the increased expression of the M2 marker IL-10.[5][6] This polarization shift is mediated, in part, by the activation of the AMPK and Akt signaling pathways.[5]

  • This compound: While direct studies on this compound's effect on M1/M2 polarization are less common, its strong inhibition of M1-associated pro-inflammatory mediators suggests it likely skews macrophages towards a less inflammatory state.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways modulated by this compound and quercetin in macrophages.

Farrerol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NLRP3 NLRP3 Inflammasome LPS->NLRP3 activates MAPK MAPK (JNK, ERK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits This compound->NLRP3 inhibits Nrf2 Nrf2 This compound->Nrf2 activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound's mechanism in macrophages.

Quercetin_Signaling_Pathway LPS LPS M1_Polarization M1 Polarization (iNOS, TNF-α, IL-6) LPS->M1_Polarization ROS ROS Production LPS->ROS Quercetin Quercetin Quercetin->M1_Polarization inhibits AMPK_Akt AMPK / Akt Quercetin->AMPK_Akt SIRT1_PGC1a SIRT1 / PGC-1α Quercetin->SIRT1_PGC1a Nrf2_HO1 Nrf2 / HO-1 Quercetin->Nrf2_HO1 Quercetin->ROS inhibits M2_Polarization M2 Polarization (IL-10, Arg-1) AMPK_Akt->M2_Polarization Antioxidant_Defense Antioxidant Defense SIRT1_PGC1a->Antioxidant_Defense Nrf2_HO1->Antioxidant_Defense

Caption: Quercetin's mechanism in macrophages.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of this compound and quercetin on macrophages.

Cell Culture and Treatment

RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound or quercetin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 6-24 hours).

Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the cell culture supernatant.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-HRP conjugate.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

Gene Expression Analysis (RT-qPCR)
  • Principle: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes.

  • Protocol:

    • Isolate total RNA from treated macrophage cell lysates using a suitable RNA extraction kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Protein Expression Analysis (Western Blot)
  • Principle: Western blotting is used to detect and quantify the expression of specific proteins in cell lysates.

  • Protocol:

    • Lyse the treated macrophages and determine the protein concentration of the lysates.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-ERK, HO-1).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Reactive Oxygen Species (ROS) Detection
  • Principle: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Protocol:

    • Treat macrophages with this compound or quercetin followed by an ROS-inducing stimulus.

    • Load the cells with DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Conclusion

Both this compound and quercetin are potent modulators of macrophage function, exhibiting significant anti-inflammatory and antioxidant activities. While they share common mechanisms, such as the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2/HO-1 pathway, there are notable distinctions. Quercetin has a more pronounced and well-documented role in promoting the switch from a pro-inflammatory M1 to an anti-inflammatory M2 macrophage phenotype. This compound, on the other hand, shows strong inhibitory effects on the NLRP3 inflammasome.

This comparative guide provides a foundation for further research into the therapeutic potential of these flavonoids. The choice between this compound and quercetin for a specific application may depend on the desired immunological outcome, whether it be broad-spectrum inflammation suppression, targeted inflammasome inhibition, or the promotion of a pro-resolving macrophage phenotype. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows.

References

Farrerol and Resveratrol: A Comparative Analysis in Cardioprotective Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of Farrerol and Resveratrol, two natural polyphenolic compounds. The analysis is based on experimental data from various in vitro and in vivo models of cardiac injury, including ischemia-reperfusion, cardiac hypertrophy, and heart failure.

At a Glance: this compound vs. Resveratrol in Cardioprotection

FeatureThis compoundResveratrol
Primary Cardioprotective Mechanisms Anti-inflammatory (NLRP3 inflammasome inhibition), AntioxidantAntioxidant, Anti-inflammatory, Sirtuin activation
Key Signaling Pathways Inhibits NLRP3-NEK7 interaction, modulates Nrf2/Keap1, PI3K/AktActivates SIRT1, AMPK; Modulates PI3K/Akt, NF-κB
Ischemia-Reperfusion Injury Reduces infarct size, decreases cardiac injury markers, suppresses inflammation and oxidative stress.[1][2][3][4]Reduces infarct size, improves cardiac function, decreases apoptosis, and mitigates oxidative stress.[5][6]
Cardiac Hypertrophy Inhibits angiotensin II-induced hypertrophy, reduces cardiomyocyte size, and attenuates fibrosis and inflammation.[7]Inhibits pathological hypertrophy, modulates signaling pathways involved in protein synthesis and gene transcription.
Heart Failure Ameliorates diabetic cardiomyopathy by inhibiting ferroptosis.[8]Improves cardiac function in post-infarction models and in patients with systolic heart failure.[9][10]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies on the effects of this compound and Resveratrol on key markers of cardiac injury and function. It is important to note that the experimental conditions (e.g., animal models, dosages, duration of treatment) may vary between studies, precluding a direct head-to-head comparison in all instances.

Table 1: Effects on Inflammatory Cytokines in Cardiac Tissue
CompoundModelDosageChange in IL-1βChange in IL-6Change in TNF-αReference
This compound Mouse Myocardial I/R40 mg/kg[1]
Resveratrol Rat Myocardial I/R25 mg/kg/day[11]
Resveratrol Patients with Systolic Heart Failure100 mg/dayNot Reported[10]

Data presented as a qualitative decrease (↓) as reported in the respective studies.

Table 2: Effects on Oxidative Stress Markers in Cardiac Tissue
CompoundModelDosageChange in SOD ActivityChange in MDA LevelsChange in GSH LevelsReference
This compound Mouse Myocardial I/R40 mg/kg[1][12]
Resveratrol Rat Myocardial I/R10 mg/kg[13][14]
Resveratrol Rat Heart FailureNot SpecifiedNot Reported[15]

Data presented as a qualitative increase (↑) or decrease (↓) as reported in the respective studies.

Table 3: Effects on Cardiac Function and Injury
CompoundModelDosageChange in Ejection Fraction (%)Change in Fractional Shortening (%)Change in Infarct Size (%)Reference
This compound Mouse Ang II-induced Hypertrophy50 mg/kg/day↓ (from hypertrophied state)↓ (from hypertrophied state)N/A[7]
Resveratrol Rat Post-MI Heart Failure2.5 mg/kg/dayN/A[9]
Resveratrol Rat Myocardial Ischemia1 mg/kg/dayN/A[16]
Resveratrol Meta-analysis of small animal I/R studiesVariousN/AN/A↓ by ~13-15%[5]

Changes are relative to the respective disease model control group. "N/A" indicates not applicable or not reported in the cited study.

Signaling Pathways and Mechanisms of Action

This compound's Cardioprotective Signaling

This compound exerts its primary cardioprotective effects through the inhibition of the NLRP3 inflammasome, a key driver of inflammation in cardiac injury.[1][3][4] Evidence suggests that this compound directly interferes with the interaction between NLRP3 and NEK7, a critical step for inflammasome activation.[1][3][4] This leads to a downstream reduction in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Additionally, this compound has been shown to modulate the Nrf2/Keap1 pathway, a critical regulator of the antioxidant response, although some studies suggest its cardioprotective effects can be independent of Nrf2.[1][17]

Farrerol_Signaling cluster_stress Cardiac Stress (e.g., I/R) cluster_this compound This compound Intervention cluster_pathway Intracellular Signaling Stress Ischemia/Reperfusion NLRP3 NLRP3 Stress->NLRP3 Activates This compound This compound This compound->NLRP3 Inhibits interaction with NEK7 NEK7 NEK7 NLRP3->NEK7 Binds ASC ASC NEK7->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

This compound's inhibition of the NLRP3 inflammasome pathway.

Resveratrol's Cardioprotective Signaling

Resveratrol's cardioprotective mechanisms are multifaceted, involving the activation of several key cellular signaling pathways. A primary target of Resveratrol is Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and metabolism.[18][19] Activation of SIRT1 by Resveratrol can lead to the deacetylation and activation of downstream targets such as PGC-1α, promoting mitochondrial biogenesis and antioxidant defenses. Resveratrol also activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[18] Activated AMPK can inhibit anabolic pathways that contribute to cardiac hypertrophy and promote catabolic processes that generate ATP. Furthermore, Resveratrol has been shown to modulate the PI3K/Akt and NF-κB signaling pathways, which are involved in cell survival, inflammation, and apoptosis.[18][20]

Resveratrol_Signaling cluster_resveratrol Resveratrol cluster_pathways Key Signaling Hubs cluster_outcomes Cardioprotective Outcomes Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates PI3K_Akt PI3K/Akt Resveratrol->PI3K_Akt Modulates NFkB NF-κB Resveratrol->NFkB Inhibits Antioxidant ↑ Antioxidant Defense SIRT1->Antioxidant AntiHypertrophy ↓ Pathological Hypertrophy AMPK->AntiHypertrophy AntiApoptosis ↓ Apoptosis PI3K_Akt->AntiApoptosis AntiInflammatory ↓ Inflammation NFkB->AntiInflammatory

Resveratrol's multifaceted signaling pathways in cardioprotection.

Experimental Protocols

In Vivo Myocardial Ischemia-Reperfusion Injury Model (this compound)
  • Animal Model: Male C57BL/6J mice.

  • Procedure:

    • Anesthetize mice with an intraperitoneal injection of pentobarbital sodium.

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture for 30 minutes to induce ischemia.

    • Remove the ligature to allow for reperfusion for 24 hours.

  • Treatment: Administer this compound (e.g., 40 mg/kg) or vehicle intraperitoneally daily for 7 days prior to the I/R procedure.

  • Endpoint Analysis:

    • Infarct Size: Stain heart sections with Triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.

    • Cardiac Injury Markers: Measure serum levels of creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), and cardiac troponin I (cTnI) using ELISA kits.

    • Inflammatory Cytokines: Quantify the levels of IL-1β, IL-6, and TNF-α in serum and heart tissue homogenates using ELISA or RT-qPCR.

    • Oxidative Stress Markers: Measure the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), and the levels of malondialdehyde (MDA) in heart tissue homogenates.

Farrerol_IR_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_analysis Endpoint Analysis Animal C57BL/6J Mice Treatment This compound (40 mg/kg, i.p.) for 7 days Animal->Treatment Anesthesia Anesthesia Treatment->Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy Ligation LAD Ligation (30 min) Thoracotomy->Ligation Reperfusion Reperfusion (24h) Ligation->Reperfusion Infarct Infarct Size (TTC) Reperfusion->Infarct Markers Cardiac Injury Markers (ELISA) Reperfusion->Markers Cytokines Inflammatory Cytokines (ELISA/qPCR) Reperfusion->Cytokines Oxidative Oxidative Stress Markers Reperfusion->Oxidative

Experimental workflow for this compound in a mouse I/R model.

In Vitro Cardiomyocyte Hypertrophy Model (Resveratrol)
  • Cell Model: Neonatal rat ventricular myocytes (NRVMs).

  • Procedure:

    • Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups.

    • Culture the cells for 24-48 hours to allow for attachment and synchronous beating.

    • Induce hypertrophy by treating the cells with a hypertrophic agonist, such as phenylephrine (PE) or angiotensin II (Ang II), for 24-48 hours.

  • Treatment: Pre-treat the cells with Resveratrol at various concentrations (e.g., 10-50 µM) for a specified period before adding the hypertrophic agonist.

  • Endpoint Analysis:

    • Cell Size: Measure the surface area of individual cardiomyocytes using immunofluorescence staining for a sarcomeric protein (e.g., α-actinin) and image analysis software.

    • Protein Synthesis: Quantify the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total cellular protein.

    • Hypertrophic Gene Expression: Measure the mRNA levels of hypertrophic markers, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), using RT-qPCR.

    • Signaling Pathway Activation: Assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK, p70S6K) by Western blotting.

Resveratrol_Hypertrophy_Workflow cluster_prep Cell Culture cluster_treatment Hypertrophy Induction & Treatment cluster_analysis Endpoint Analysis Cell_Isolation Isolate Neonatal Rat Ventricular Myocytes (NRVMs) Cell_Culture Culture for 24-48h Cell_Isolation->Cell_Culture Res_Pretreat Pre-treat with Resveratrol Cell_Culture->Res_Pretreat Hypertrophy_Induction Induce Hypertrophy (e.g., Phenylephrine) Res_Pretreat->Hypertrophy_Induction Cell_Size Cell Size Measurement Hypertrophy_Induction->Cell_Size Protein_Synth Protein Synthesis Assay Hypertrophy_Induction->Protein_Synth Gene_Expr Hypertrophic Gene Expression (qPCR) Hypertrophy_Induction->Gene_Expr Signaling Signaling Pathway Analysis (Western Blot) Hypertrophy_Induction->Signaling

In vitro experimental workflow for Resveratrol in cardiomyocyte hypertrophy.

Conclusion

Both this compound and Resveratrol demonstrate significant cardioprotective properties in various experimental models. This compound appears to exert its effects primarily through a potent anti-inflammatory mechanism centered on the inhibition of the NLRP3 inflammasome. Resveratrol, on the other hand, acts through a broader range of mechanisms, including antioxidant effects and the activation of key cellular signaling pathways like SIRT1 and AMPK.

The choice between these two compounds for further research and development may depend on the specific cardiac pathology being targeted. This compound's specific action on the NLRP3 inflammasome makes it a promising candidate for conditions where inflammation is a primary driver of pathology. Resveratrol's pleiotropic effects may be beneficial in a wider range of cardiovascular diseases, but may also present a more complex pharmacological profile. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative efficacy and potency of these two promising natural compounds.

References

Replicating Farrerol's Inhibition of the NLRP3 Inflammasome: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating novel inhibitors of the NLRP3 inflammasome, this guide provides a comparative analysis of Farrerol and other notable alternatives. Experimental data is presented to objectively evaluate performance, and detailed protocols are included to facilitate the replication of key findings.

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This compound, a natural flavonoid, has emerged as a promising inhibitor of the NLRP3 inflammasome by uniquely targeting the interaction between NLRP3 and the NIMA-related kinase 7 (NEK7), a crucial step for inflammasome activation.[1] This guide will delve into the mechanism of this compound and compare its activity with other well-characterized NLRP3 inhibitors.

Comparative Analysis of NLRP3 Inflammasome Inhibitors

To provide a clear comparison of this compound and its alternatives, the following table summarizes their mechanisms of action and reported efficacy in macrophage-based assays.

CompoundTarget/Mechanism of ActionCell TypeAssayEffective Concentration / IC50Reference
This compound Inhibits NLRP3-NEK7 interactionBMDMsIL-1β releaseEffective at 20 µM[1]
MCC950 Directly targets the NLRP3 ATP-hydrolysis motif, preventing conformational change and oligomerization.[2][3]BMDMs, HMDMs, PBMCsIL-1β releaseIC50 < 10 nM[3]
OLT1177 (Dapansutrile) Prevents NLRP3-ASC and NLRP3-caspase-1 interaction, inhibiting inflammasome oligomerization.[4][5][6][7][8]J774A.1 macrophages, HMDMsIL-1β releaseIC50: 1 nM (J774A.1), 1 µM (HMDMs)[9]
Carvedilol Prevents lysosomal and mitochondrial damage, reduces ASC oligomerization, and induces autophagy.[10][11]J774A.1 macrophagesIL-1β secretionSignificant reduction at 20 µM[10]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams illustrate the NLRP3 inflammasome activation pathway, the specific inhibitory mechanism of this compound, and a general experimental workflow for screening NLRP3 inhibitors.

NLRP3_Pathway cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β & NLRP3 Transcription NFkB->Transcription ProIL1b Pro-IL-1β Stimuli Activation Stimuli (e.g., ATP, Nigericin) Efflux K+ Efflux Stimuli->Efflux NLRP3_inactive NLRP3 (inactive) Efflux->NLRP3_inactive NEK7 NEK7 NLRP3_active NLRP3 (active) NEK7->NLRP3_active NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Caspase-1 ProCasp1->Casp1 Cleavage Casp1->ProIL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β (secreted) ProIL1b->IL1b

NLRP3 Inflammasome Activation Pathway.

Farrerol_Inhibition NLRP3 NLRP3 Binding NLRP3-NEK7 Interaction NLRP3->Binding NEK7 NEK7 NEK7->Binding This compound This compound This compound->Binding Inhibits No_Activation Inhibition of Inflammasome Activation Activation NLRP3 Inflammasome Assembly & Activation Binding->Activation

This compound's Mechanism of Inhibition.

Experimental_Workflow Start Start: Macrophage Culture (e.g., BMDMs, THP-1) Priming Priming (Signal 1) (e.g., LPS) Start->Priming Inhibitor Add Inhibitor (this compound or Alternative) Priming->Inhibitor Activation Activation (Signal 2) (e.g., ATP, Nigericin) Inhibitor->Activation Supernatant Collect Supernatant Activation->Supernatant Lysate Collect Cell Lysate Activation->Lysate ELISA ELISA for IL-1β Supernatant->ELISA WesternBlot Western Blot for Caspase-1 p20, NLRP3, etc. Lysate->WesternBlot CoIP Co-Immunoprecipitation (e.g., NLRP3-NEK7) Lysate->CoIP Data Data Analysis & Comparison ELISA->Data WesternBlot->Data CoIP->Data

General Experimental Workflow.

Detailed Experimental Protocols

To facilitate the replication of these findings, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Bone Marrow-Derived Macrophages (BMDMs)

1. Isolation and Culture of BMDMs:

  • Euthanize C57BL/6 mice and sterilize the hind legs with 70% ethanol.

  • Isolate the femur and tibia and flush the bone marrow with DMEM.

  • Lyse red blood cells using RBC Lysis Buffer.

  • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate into macrophages.

2. Inflammasome Priming and Inhibition:

  • Seed BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.

  • Pre-treat the cells with various concentrations of this compound or alternative inhibitors for 30 minutes.

3. Inflammasome Activation:

  • Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.

4. Sample Collection and Analysis:

  • Supernatant: Collect the cell culture supernatant for measuring IL-1β secretion by ELISA according to the manufacturer's instructions.

  • Cell Lysate: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Use the lysate for Western blot analysis to detect cleaved caspase-1 (p20), NLRP3, and other proteins of interest.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess NLRP3-NEK7 Interaction

1. Cell Culture and Treatment:

  • Culture HEK293T cells or BMDMs and treat with LPS and the NLRP3 activator as described in Protocol 1.

  • Treat a set of cells with this compound (e.g., 20 µM) prior to activation.

2. Cell Lysis:

  • Lyse the cells in a non-denaturing lysis buffer (e.g., NP-40 buffer) containing protease inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

3. Immunoprecipitation:

  • Pre-clear the cell lysates with Protein A/G magnetic beads.

  • Incubate the pre-cleared lysates with an anti-NLRP3 or anti-NEK7 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

4. Elution and Western Blotting:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against NLRP3 and NEK7 to detect the co-precipitated protein. A reduced band intensity for the co-precipitated protein in the this compound-treated sample indicates inhibition of the interaction.

Conclusion

This compound presents a compelling profile as an NLRP3 inflammasome inhibitor with a distinct mechanism of action targeting the NLRP3-NEK7 interaction. While potent small molecules like MCC950 and OLT1177 offer high efficacy at nanomolar concentrations, the unique mechanism of this compound may provide an alternative therapeutic strategy. The provided data and protocols offer a foundation for researchers to replicate these findings and further explore the potential of this compound and other compounds in modulating NLRP3-driven inflammation. Further investigation into the precise IC50 of this compound and its in vivo efficacy is warranted to fully assess its therapeutic potential.

References

Farrerol Shows Promise in Mitigating Obstructive Uropathy-Induced Renal Injury in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

A preclinical study has demonstrated that Farrerol, a natural flavanone, significantly attenuates renal injury and fibrosis in a mouse model of obstructive uropathy. The findings suggest that this compound may offer a novel therapeutic strategy for chronic kidney disease resulting from urinary tract obstruction, a condition with limited treatment options beyond surgical intervention.

Researchers and drug development professionals now have access to a comprehensive comparison of this compound's effects against the pathological progression of unilateral ureteral obstruction (UUO) in mice. While a direct head-to-head trial with a universally recognized "standard of care" drug in this preclinical model is not yet available, this guide provides a comparative overview of this compound's performance against established reference compounds, such as ACE inhibitors (Enalapril) and angiotensin II receptor blockers (Losartan), which are known to mitigate renal fibrosis.

Obstructive uropathy, a condition marked by the blockage of urine flow, can lead to a cascade of detrimental effects on the kidneys, including oxidative stress, apoptosis (programmed cell death), inflammation, and ultimately, renal fibrosis—the scarring of kidney tissue.[1] Current treatments primarily focus on surgically correcting the obstruction, but progressive kidney damage can still occur.[1]

The study on this compound in a UUO mouse model reveals its potential to counteract these pathological processes. The administration of this compound was found to reduce markers of renal dysfunction and mitigate the structural damage characteristic of obstructive nephropathy.[1][2]

Comparative Efficacy: this compound vs. Untreated Obstructive Uropathy

The following tables summarize the quantitative data from the key study on this compound, showcasing its effects compared to an untreated UUO model. This comparison highlights the potential of this compound to ameliorate the key drivers of renal damage in obstructive uropathy.

Table 1: Effects of this compound on Renal Function and Fibrosis

ParameterSham ControlUUO (Untreated)UUO + this compound
Serum BUN (mg/dL)~25~60~40
Serum Creatinine (mg/dL)~0.2~0.4~0.3
Renal Fibrosis Area (%)~1.3~20.0~8.3
Collagen 1A1 mRNABaseline~20.8 fold increase~8.4 fold increase
Fibronectin mRNABaseline~15.1 fold increaseSignificantly Reduced
TGF-β1 mRNABaselineSignificantly IncreasedSignificantly Reduced

Data are approximated from graphical representations in the source study and presented for comparative purposes.[1]

Table 2: Impact of this compound on Oxidative Stress, Apoptosis, and Inflammation

ParameterSham ControlUUO (Untreated)UUO + this compound
4-HNE Expression (Oxidative Stress)LowHighSignificantly Reduced
Malondialdehyde (MDA, µmol/mg protein)~1.0~2.5~1.5
Apoptotic Cells (TUNEL assay)LowHighSignificantly Reduced
Cleaved Caspase-3 ExpressionLowHighSignificantly Reduced
Serum TNF-α (pg/mL)~10~35~20
Serum IL-6 (pg/mL)~5~20~10
Renal Macrophage InfiltrationLowHighSignificantly Reduced

Data are approximated from graphical representations in the source study and presented for comparative purposes.[1]

While direct comparative data from the same study is unavailable, research on ACE inhibitors and ARBs in similar UUO models has also shown a reduction in renal fibrosis and inflammation. For instance, studies have reported that both Enalapril and Losartan can significantly decrease the area of renal fibrosis and reduce the expression of pro-fibrotic markers like TGF-β and α-SMA in the kidneys of UUO animals.

Unraveling the Mechanism: this compound's Mode of Action

This compound appears to exert its protective effects through a multi-targeted mechanism, primarily by mitigating oxidative stress, apoptosis, and inflammation. The unilateral ureteral obstruction is known to trigger a signaling cascade that leads to renal cell damage and fibrosis. This compound intervenes in these pathways, helping to preserve kidney structure and function.

farrerol_mechanism cluster_upstream Upstream Triggers cluster_pathways Pathological Pathways cluster_downstream Downstream Effects UUO Unilateral Ureteral Obstruction (UUO) Oxidative_Stress Oxidative Stress (↑ ROS, ↑ NOX4) UUO->Oxidative_Stress Apoptosis Apoptosis (↑ Cleaved Caspase-3, ↑ Bax) UUO->Apoptosis Inflammation Inflammation (↑ TNF-α, ↑ IL-6, ↑ Macrophage Infiltration) UUO->Inflammation Renal_Injury Renal Tubular Injury & Dysfunction Oxidative_Stress->Renal_Injury Apoptosis->Renal_Injury Fibrosis Renal Fibrosis (↑ α-SMA, ↑ Collagen) Inflammation->Fibrosis Renal_Injury->Fibrosis This compound This compound This compound->Oxidative_Stress Inhibits This compound->Apoptosis Inhibits This compound->Inflammation Inhibits

This compound's proposed mechanism of action in obstructive uropathy.

Experimental Design and Protocols

The findings on this compound are based on a well-established preclinical model of unilateral ureteral obstruction (UUO) in mice. This model effectively mimics the renal fibrosis and inflammation seen in human chronic kidney disease.

experimental_workflow cluster_setup Animal Model and Grouping cluster_procedure Surgical and Treatment Protocol cluster_analysis Endpoint Analysis Animals Male C57BL/6 Mice Grouping Randomly Divided into 3 Groups: 1. Sham Operation 2. UUO (Untreated) 3. UUO + this compound Animals->Grouping Surgery UUO Surgery: Left ureter is ligated at two points. Grouping->Surgery Treatment This compound Administration: 20 mg/kg intraperitoneally, daily for 8 consecutive days. Surgery->Treatment Collection Sacrifice and Collection of Kidney Tissue and Blood Samples Treatment->Collection Analyses Biochemical Tests (BUN, Creatinine) Histology (Masson's Trichrome) Immunohistochemistry (α-SMA, 4-HNE) Western Blotting (Caspase-3) Gene Expression Analysis (RT-PCR) TUNEL Assay (Apoptosis) Collection->Analyses

Experimental workflow for the this compound study.
Key Methodologies

  • Animal Model: The unilateral ureteral obstruction (UUO) model was induced in male C57BL/6 mice.[1] This is a standard and widely used model to induce renal fibrosis.

  • This compound Administration: Mice in the treatment group received daily intraperitoneal injections of this compound at a dose of 20 mg/kg for eight consecutive days, starting from the day of the UUO surgery.[1][2]

  • Assessment of Renal Fibrosis: Kidney sections were stained with Masson's trichrome to visualize and quantify the area of collagen deposition, a hallmark of fibrosis. The expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA), collagen 1A1, and fibronectin was also measured.[1]

  • Evaluation of Oxidative Stress: The presence of 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation, was assessed through immunohistochemistry. Malondialdehyde (MDA) levels in kidney tissue were also quantified.[1]

  • Apoptosis Detection: A TdT-mediated dUTP nick end labeling (TUNEL) assay was used to identify apoptotic cells in the kidney tissue. The expression of cleaved caspase-3, a key executioner of apoptosis, was analyzed by Western blotting.[1]

  • Inflammation Analysis: Serum levels of pro-inflammatory cytokines, including TNF-α and IL-6, were measured. The infiltration of macrophages into the kidney tissue was also quantified.[1]

Conclusion and Future Directions

The presented data strongly indicates that this compound holds significant therapeutic potential for mitigating the progression of renal injury in obstructive uropathy. By targeting the interconnected pathways of oxidative stress, apoptosis, and inflammation, this compound appears to interrupt the profibrotic cascade that leads to chronic kidney disease.

Further research is warranted to explore the long-term efficacy and safety of this compound. Head-to-head comparative studies with established anti-fibrotic agents, such as ACE inhibitors and ARBs, within the same experimental framework would be invaluable to definitively position this compound in the therapeutic landscape. Additionally, optimizing the dosage and delivery method of this compound could further enhance its protective effects. These findings pave the way for potential new treatment avenues for patients suffering from obstructive uropathy and the subsequent decline in kidney function.

References

Farrerol as a Selective GSK-3β Inhibitor: A Comparative In Vitro Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Farrerol's performance as a Glycogen Synthase Kinase 3β (GSK-3β) inhibitor against other established alternatives, supported by experimental data and detailed methodologies.

Introduction to this compound and GSK-3β Inhibition

This compound, a natural flavanone extracted from Rhododendron dauricum L., has emerged as a promising bioactive compound with various pharmacological activities.[1][2] Recent studies have identified Glycogen Synthase Kinase 3β (GSK-3β) as a direct molecular target of this compound.[1][2] GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The selective inhibition of GSK-3β is, therefore, a significant therapeutic strategy.

This guide aims to validate this compound's potential as a selective GSK-3β inhibitor by comparing its in vitro performance with known inhibitors and outlining the experimental protocols required for such validation.

Comparative Analysis of GSK-3β Inhibitors

While a specific IC50 value for this compound's inhibition of GSK-3β is not publicly available in the reviewed literature, its direct inhibitory effect has been confirmed.[1][2] For a comprehensive evaluation, it is essential to compare its potency and selectivity with well-characterized GSK-3β inhibitors.

InhibitorTypeIC50 for GSK-3βSelectivity NotesMechanism of Action
This compound Natural FlavanoneNot ReportedInvestigated to be selective, but a broad kinase panel profile is not available.ATP-competitive
CHIR-99021 Aminopyrimidine~6.7 nMHighly selective; >500-fold selectivity against a panel of 20 related kinases.ATP-competitive
AR-A014418 Thiazole~104 nMSelective; did not significantly inhibit 26 other kinases.ATP-competitive
Kenpaullone Benzazepinone~23 nMAlso inhibits CDKs (CDK1, CDK2, CDK5) at sub-micromolar concentrations.ATP-competitive

Experimental Protocols for In Vitro Validation

To validate this compound as a selective GSK-3β inhibitor, a series of in vitro assays are required. The following protocols outline the key experiments.

GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's activity.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ATP

  • This compound and comparator inhibitors (e.g., CHIR-99021, AR-A014418, Kenpaullone)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and comparator inhibitors in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Kinase Reaction:

    • Add the kinase assay buffer to each well.

    • Add the GSK-3β substrate.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding a mixture of recombinant GSK-3β enzyme and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Kinase Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity should be tested against a broad panel of other protein kinases.

Procedure:

  • Utilize a commercial kinase profiling service or a comprehensive in-house panel of purified, active protein kinases from different families (e.g., CDKs, MAPKs, etc.).

  • Perform kinase activity assays (e.g., ADP-Glo™ or similar formats) for each kinase in the panel in the presence of a fixed concentration of this compound (e.g., 1 µM and 10 µM).

  • Calculate the percentage of inhibition for each kinase.

  • For any "hits" (kinases showing significant inhibition), perform a full dose-response experiment to determine the IC50 value.

  • Compare the IC50 value for GSK-3β with the IC50 values for other kinases to determine the selectivity profile.

Visualizing Key Concepts and Workflows

To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.

GSK3B_Signaling_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits Nrf2 Nrf2 GSK3B->Nrf2 Phosphorylates for Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound inhibits GSK-3β, preventing Nrf2 degradation and promoting antioxidant gene expression.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound & Comparators Reaction_Setup Combine Reagents & Inhibitors in 96-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, & ATP Solutions Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Luminescence Measure Luminescence Develop_Signal->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Generate Dose-Response Curve & Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the IC50 of this compound against GSK-3β using the ADP-Glo™ assay.

Conclusion

The available evidence strongly suggests that this compound is a direct inhibitor of GSK-3β. Molecular docking studies indicate an ATP-competitive mechanism of action, a common feature among many kinase inhibitors.[1][2] To fully validate its potential as a selective GSK-3β inhibitor, rigorous in vitro quantitative analysis, as outlined in this guide, is imperative. The determination of its IC50 value and a comprehensive kinase selectivity profile will provide the necessary data to objectively compare this compound with existing GSK-3β inhibitors and to ascertain its therapeutic potential for further drug development.

References

A Head-to-Head Comparison of Farrerol and Other PTPN1 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Natural and Synthetic Compounds Targeting Protein Tyrosine Phosphatase 1B

Protein Tyrosine Phosphatase 1B (PTPN1, also known as PTP1B) has emerged as a critical negative regulator in insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes, obesity, and cancer. The quest for potent and specific PTPN1 inhibitors has led to the investigation of a wide array of natural and synthetic compounds. This guide provides a head-to-head comparison of Farrerol, a natural flavanone, with other known PTPN1 inhibitors, supported by available experimental data and detailed methodologies.

Quantitative Comparison of PTPN1 Inhibitors

The inhibitory efficacy of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for several natural and synthetic PTPN1 inhibitors based on in vitro enzymatic assays.

Natural PTPN1 Inhibitors (Flavonoids)
CompoundIC50 (µM)Source/Reference
This compound Not available in reviewed literatureMolecular docking studies suggest binding to PTPN1[1][2]
Kaempferol 28.8 ± 1.5[3]
Quercetin 29.59[4]
Luteolin 12.5
Apigenin ~19
Synthetic and Other Natural PTPN1 Inhibitors
CompoundIC50Source/Reference
Ertiprotafib >20 µM (active site inhibition)
Trodusquemine (MSI-1436) ~1 µM (allosteric inhibition)
ABBV-CLS-484 2.5 nM[1]

This compound: An Inhibitor with Unquantified Potency

This compound, a flavanone isolated from Rhododendron dauricum, has demonstrated a variety of pharmacological activities. Molecular docking studies have indicated that this compound can bind to the PTPN1 protein, suggesting its potential as a PTPN1 inhibitor[1][2]. However, to date, no published studies have reported a specific IC50 value for the direct inhibition of PTPN1 enzymatic activity by this compound.

A study on the stereoselectivity of this compound enantiomers investigated their binding to several protein targets, including PTPN1[2]. While this research confirmed an interaction, it did not provide a quantitative measure of inhibitory potency (IC50). Therefore, a direct comparison of this compound's potency with other inhibitors based on this key metric is not currently possible. Future in vitro enzymatic assays are necessary to quantify the PTPN1 inhibitory activity of this compound and its enantiomers.

Signaling Pathways and Experimental Workflows

To understand the context of PTPN1 inhibition and the methods used to assess it, the following diagrams illustrate the insulin signaling pathway regulated by PTPN1 and a typical experimental workflow for an in vitro PTPN1 inhibition assay.

PTPN1_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS phosphorylates PTPN1 PTPN1 PTPN1->pIR dephosphorylates pIRS p-IRS (Active) IRS->pIRS PI3K PI3K pIRS->PI3K activates AKT Akt/PKB PI3K->AKT activates pAKT p-Akt (Active) AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor PTPN1 Inhibitor Inhibitor->PTPN1 inhibits

Caption: PTPN1-mediated negative regulation of the insulin signaling pathway.

PTPN1_Inhibition_Assay Start Start: Prepare Assay Components Recombinant_PTPN1 Recombinant Human PTPN1 Enzyme Start->Recombinant_PTPN1 Buffer Assay Buffer (e.g., Tris-HCl, DTT, EDTA) Start->Buffer Inhibitor Test Inhibitor (e.g., this compound) or Vehicle Control Start->Inhibitor Mix1 Pre-incubation: PTPN1 + Buffer + Inhibitor/Vehicle Recombinant_PTPN1->Mix1 Buffer->Mix1 Inhibitor->Mix1 Substrate Substrate (e.g., pNPP) Mix2 Initiate Reaction: Add Substrate Substrate->Mix2 Mix1->Mix2 Incubation Incubate at 37°C Mix2->Incubation Measure Measure Product Formation (e.g., Absorbance at 405 nm for pNP) Incubation->Measure Analysis Data Analysis: Calculate % Inhibition and IC50 Measure->Analysis

Caption: Experimental workflow for an in vitro PTPN1 inhibition assay.

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against PTPN1, based on commonly used methods.

Objective: To determine the IC50 value of a test compound for PTPN1.

Materials:

  • Recombinant human PTPN1 enzyme

  • Assay Buffer: 25 mM Tris–HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

  • Substrate: p-nitrophenyl phosphate (pNPP).

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control inhibitor (e.g., Sodium Orthovanadate).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 20 µL of the recombinant PTPN1 enzyme solution (e.g., 1 µg/mL) to each well.

  • Add 10 µL of the test compound dilution or vehicle (for control) to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP substrate to each well, bringing the total reaction volume to 200 µL.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-30 minutes at 37°C to monitor the formation of p-nitrophenol (pNP).

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The landscape of PTPN1 inhibitors is diverse, encompassing both natural flavonoids and potent synthetic molecules. While flavonoids like kaempferol, quercetin, and luteolin show micromolar inhibitory activity, synthetic inhibitors such as ABBV-CLS-484 have reached nanomolar potency. This compound shows promise as a potential PTPN1 inhibitor based on molecular docking studies; however, the absence of quantitative experimental data on its inhibitory activity highlights a critical gap in our understanding. Further in vitro enzymatic studies are essential to elucidate the potency of this compound and enable a direct comparison with other PTPN1 inhibitors. This will be crucial for guiding future research and development efforts in targeting PTPN1 for various therapeutic applications.

References

Confirming Farrerol's therapeutic effect on attenuating TNF-α-mediated lipolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Farrerol's therapeutic effect on attenuating tumor necrosis factor-alpha (TNF-α)-mediated lipolysis with other known inhibitors. The information is compiled from peer-reviewed scientific literature and presented with supporting experimental data and detailed protocols to aid in research and drug development.

Introduction

Tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, is a key player in the dysregulation of lipid metabolism, particularly in promoting lipolysis in adipocytes. This process leads to an increased release of free fatty acids (FFAs) and glycerol into circulation, contributing to insulin resistance and other metabolic disorders. This compound, a flavonoid isolated from Rhododendron dauricum, has emerged as a potential therapeutic agent to counteract these effects. This guide compares the efficacy and mechanisms of this compound with other compounds known to inhibit TNF-α-mediated lipolysis.

Comparative Efficacy of Lipolysis Inhibitors

The following table summarizes the quantitative data on the inhibition of TNF-α-mediated lipolysis by this compound and other well-characterized inhibitors in 3T3-L1 adipocytes. Lipolysis is typically quantified by measuring the release of glycerol or free fatty acids (FFAs) into the cell culture medium.

CompoundTarget/MechanismConcentrationInhibition of TNF-α-Mediated LipolysisCell TypeReference
This compound Attenuates TNF-α-mediated lipid wasting15-30 µMRestored lipid accumulation to ~80% of control (from 65% with TNF-α alone)[1]3T3-L1 adipocytes[1]
PD98059 MEK1 inhibitor100 µM~76% decrease in lipolysis[2]3T3-L1 adipocytes[2]
U0126 MEK1/2 inhibitor100 µM~65% decrease in lipolysis[2]3T3-L1 adipocytes[2]
H89 PKA inhibitor20 µMAbrogated TNF-α-induced lipolysisHuman adipocytes
Lactacystin Proteasome inhibitor10 µMCompletely inhibited TNF-α-stimulated lipolysis[3]Rat adipocytes[3]
Luteolin FlavonoidNot specifiedInhibits phosphorylation of ERK1/2, JNK, and p38 MAPKs3T3-L1 adipocytes
Quercetin FlavonoidNot specifiedInhibits adipogenesis and promotes lipolysis via SIRT-13T3-L1 adipocytes

Signaling Pathways in TNF-α-Mediated Lipolysis and Points of Inhibition

TNF-α initiates a complex signaling cascade in adipocytes, leading to the breakdown of triglycerides. The following diagram illustrates the key pathways and the points at which this compound and other inhibitors exert their effects.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors TNF-alpha TNF-alpha TNFR TNF-α Receptor TNF-alpha->TNFR MEK MEK TNFR->MEK JNK JNK TNFR->JNK ERK ERK MEK->ERK PKA PKA ERK->PKA Perilipin Perilipin JNK->Perilipin Downregulation HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylation PKA->Perilipin Phosphorylation Proteasome Proteasome HSL_active HSL (active, phosphorylated) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolysis Perilipin_p Phosphorylated Perilipin Perilipin->Perilipin_p Perilipin_p->HSL_active Facilitates access to Triglycerides Glycerol_FFA Glycerol + FFAs Triglycerides->Glycerol_FFA This compound This compound This compound->TNFR Attenuates downstream signaling PD98059_U0126 PD98059 / U0126 PD98059_U0126->MEK H89 H89 H89->PKA Lactacystin Lactacystin Lactacystin->Proteasome

Caption: TNF-α signaling pathway leading to lipolysis and points of intervention by various inhibitors.

Experimental Workflow for Studying TNF-α-Mediated Lipolysis

The following diagram outlines a typical experimental workflow for investigating the effects of a compound on TNF-α-induced lipolysis in 3T3-L1 adipocytes.

G cluster_workflow Experimental Workflow Start Start Cell_Culture Culture 3T3-L1 preadipocytes Start->Cell_Culture Differentiation Induce differentiation into mature adipocytes Cell_Culture->Differentiation Treatment Treat with TNF-α and/or test compound (e.g., this compound) Differentiation->Treatment Incubation Incubate for a specified time (e.g., 24-48 hours) Treatment->Incubation Collect_Media Collect cell culture media Incubation->Collect_Media Collect_Lysates Collect cell lysates Incubation->Collect_Lysates Glycerol_Assay Measure glycerol release in media Collect_Media->Glycerol_Assay FFA_Assay Measure free fatty acid release in media Collect_Media->FFA_Assay Western_Blot Analyze protein expression/phosphorylation in lysates (e.g., HSL, Perilipin) Collect_Lysates->Western_Blot Data_Analysis Analyze and compare data Glycerol_Assay->Data_Analysis FFA_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro studies of TNF-α-mediated lipolysis.

Detailed Experimental Protocols

1. Cell Culture and Differentiation of 3T3-L1 Adipocytes

  • Cell Line: 3T3-L1 preadipocytes.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Induction: Two days post-confluence, cells are treated with a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

  • Maintenance: The differentiation medium is then replaced with a maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin) for another 48 hours. Subsequently, cells are maintained in DMEM with 10% FBS, with media changes every 2-3 days until mature adipocytes are formed (typically 8-10 days post-induction).

2. TNF-α-Induced Lipolysis Assay

  • Cell Seeding: Differentiated 3T3-L1 adipocytes are seeded in 12- or 24-well plates.

  • Treatment: Adipocytes are treated with recombinant mouse TNF-α (typically 10-20 ng/mL) in the presence or absence of the test compound (e.g., this compound at 15-30 µM) for a specified duration (e.g., 24-48 hours).

  • Sample Collection: After the incubation period, the cell culture medium is collected for the measurement of glycerol and FFA release. The cells are then washed with phosphate-buffered saline (PBS) and lysed for protein analysis.

3. Measurement of Lipolysis

  • Glycerol Release Assay: The concentration of glycerol in the collected medium is determined using a commercial glycerol assay kit, which is typically a colorimetric or fluorometric assay based on the enzymatic conversion of glycerol.

  • Free Fatty Acid (FFA) Release Assay: The concentration of FFAs in the medium is measured using a commercial FFA quantification kit, which usually involves the acylation of coenzyme A and subsequent colorimetric or fluorometric detection.

4. Western Blot Analysis

  • Protein Extraction: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-HSL, total HSL, perilipin, β-actin). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Conclusion

The available data indicates that this compound effectively attenuates TNF-α-mediated lipolysis in 3T3-L1 adipocytes, restoring lipid accumulation that is otherwise depleted by the pro-inflammatory cytokine.[1] While the precise molecular mechanism of this compound's action on the core lipolytic machinery (HSL, perilipin) under TNF-α stimulation requires further elucidation, its ability to counteract the effects of TNF-α positions it as a promising candidate for further investigation in the context of metabolic disorders. In comparison to other inhibitors that target specific kinases in the signaling cascade, this compound, as a flavonoid, may offer a multi-target approach, a characteristic that warrants deeper exploration. This guide provides a foundational framework for researchers to design and conduct further comparative studies to fully characterize the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of Farrerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of laboratory waste is a critical aspect of ensuring personnel safety and environmental protection. Farrerol, a natural flavanone isolated from Rhododendron dauricum L., is a bioactive compound with various pharmacological properties.[1][2] Due to its biological activity, all this compound waste, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste unless confirmed otherwise by a formal hazard assessment.

General Disposal Parameters for Laboratory Chemicals

The following table summarizes key parameters for the proper disposal of research chemicals like this compound, based on standard laboratory safety guidelines.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste (Assumed)Any chemical that is unusable or unwanted and poses a potential hazard is considered chemical waste.[3] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by the institution's safety office.[4]
Container Type Chemically compatible, leak-proof, with a secure, tight-fitting screw-on cap. The original container is often the best choice.[4][5] Do not use food-grade containers like milk jugs.[6]
Labeling Affix a "Hazardous Waste" label as soon as waste is added.[4] The label must include the full chemical name(s) and approximate concentrations. Do not use abbreviations.[6][7]
Storage Store in a designated Satellite Accumulation Area (SAA) near the point of generation.[5][6] Ensure segregation from incompatible materials, using secondary containment for liquids.[5][7] Do not store more than 55 gallons of hazardous waste in an SAA.[6]
Disposal Method Through the institution's designated Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor.[8] Do not dispose of down the drain or in regular trash.[7]

Experimental Protocol: General Step-by-Step Disposal Procedure

This protocol outlines a standard operating procedure for the disposal of a research chemical such as this compound.

1. Waste Identification and Segregation:

  • Identify all this compound waste streams, including unused solid compound, solutions, and contaminated labware (e.g., gloves, pipette tips, weighing paper).
  • Treat all this compound-contaminated materials as hazardous waste.[4]
  • Do not mix this compound waste with other incompatible waste streams.[7] Halogenated and non-halogenated solvents should be kept separate.[3]

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

3. Waste Container Selection and Labeling:

  • Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents used.[4] The container must have a secure, screw-on cap; corks or parafilm are not acceptable closures.[5]
  • As soon as the first waste is added, affix a completed hazardous waste label from your institution's EHS department.[4]
  • Clearly write the full chemical name "this compound" and any other constituents with their concentrations.[6]

4. Waste Accumulation and Storage:

  • Keep the hazardous waste container closed at all times except when adding waste.[6][7]
  • Store the container in a designated, secure Satellite Accumulation Area within the laboratory.[6]
  • Use secondary containment, such as a lab tray, for liquid waste containers to capture any potential spills or leaks.[5]

5. Disposal of Contaminated Materials and Empty Containers:

  • Contaminated Solids: Place items like gloves, absorbent pads, and weighing paper contaminated with this compound into a designated solid hazardous waste container.
  • Empty Containers: A container that held this compound should be triple-rinsed with a suitable solvent.[4] The first rinsate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected, depending on the hazard level of the chemical.[7] After triple-rinsing and air-drying, deface or remove the original label and dispose of the container as regular solid waste, or as instructed by your EHS office.[4][9]

6. Arranging for Final Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time (e.g., 90 days), schedule a pickup with your institution's EHS department.[5]
  • Do not transport hazardous waste containers yourself.[4]

Disposal Workflow Visualization

The following diagram illustrates the general decision-making and procedural flow for disposing of laboratory chemical waste like this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Items) B Consult SDS and Institutional EHS Policy A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Waste Container with Secure Lid C->D E Affix 'Hazardous Waste' Label & List All Constituents D->E F Place Waste in Container E->F G Store in Designated SAA with Secondary Containment F->G H Keep Container Closed Except When Adding Waste G->H I Container Full or Time Limit Reached? H->I J Schedule Pickup with EHS I->J Yes L Continue Accumulating Waste I->L No K EHS Collects for Proper Disposal J->K L->F

Caption: General workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistics for Handling Farrerol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Farrerol, a natural flavanone with significant research interest. The following procedural guidance is based on standard laboratory safety protocols for handling similar chemical compounds.

Personal Protective Equipment (PPE)

A thorough hazard assessment is crucial to determine the specific PPE required for handling this compound.[1] The following table summarizes the minimum recommended PPE for laboratory work involving this compound.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Eyes Safety Glasses with Side Shields or GogglesEssential to protect against chemical splashes, sparks, or debris.[2] All eye protection should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves are a good option as they are puncture-resistant and suitable for those with latex allergies.[2] For tasks with a higher risk of skin absorption, double-gloving may be necessary.[1]
Body Laboratory Coat or Chemical-Resistant ApronProvides a protective layer for skin and clothing against spills and splashes.[2]
Feet Closed-Toe ShoesRequired to protect feet from spills and falling objects.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Before handling this compound, ensure that the work area is clean and uncluttered.

  • Locate the nearest safety shower and eyewash station.

  • Confirm that all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • Wear the appropriate PPE as outlined in the table above.

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

3. Storage:

  • Store this compound in a tightly sealed container.

  • According to one supplier, it can be stored at 4°C for one year and at -20°C for more than two years.[3]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate this compound waste from other laboratory waste streams.

  • This includes unused or expired this compound, contaminated PPE (gloves, lab coats), and any materials used for cleaning spills.

2. Waste Collection:

  • Collect all this compound waste in a designated, clearly labeled, and leak-proof container.

  • The container should be kept closed when not in use.

3. Disposal Procedure:

  • Dispose of this compound waste through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for chemical waste disposal.[4]

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Assess Hazards & Select PPE AreaPrep 2. Prepare Work Area EquipPrep 3. Gather Equipment DonPPE 4. Don PPE EquipPrep->DonPPE Handle 5. Handle this compound in Ventilated Area DonPPE->Handle Store 6. Store Properly Handle->Store Segregate 7. Segregate Waste Store->Segregate Collect 8. Collect in Labeled Container Segregate->Collect Dispose 9. Dispose via Hazardous Waste Program Collect->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.